Technical Documentation Center

4-Ethynyl-2-phenylimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethynyl-2-phenylimidazole
  • CAS: 13317-72-1

Core Science & Biosynthesis

Foundational

4-Ethynyl-2-phenylimidazole: A Technical Guide to Its Chemical Structure, Physical Properties, and Applications

Executive Summary In the landscape of modern synthetic and medicinal chemistry, bifunctional scaffolds are critical for modular drug design and advanced materials development. 4-Ethynyl-2-phenyl-1H-imidazole (CAS: 13317-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, bifunctional scaffolds are critical for modular drug design and advanced materials development. 4-Ethynyl-2-phenyl-1H-imidazole (CAS: 13317-72-1) represents a highly versatile, privileged molecular building block. By combining the robust, target-binding capability of a 2-phenylimidazole core with the highly reactive, bioorthogonal handle of a terminal alkyne, this compound serves as a linchpin in[1], transition-metal cross-coupling, and advanced polymer curing systems.

This whitepaper provides an in-depth analysis of the chemical structure, thermodynamic properties, synthesis pathways, and validated experimental protocols associated with 4-ethynyl-2-phenylimidazole.

Chemical Structure and Molecular Properties

The molecular architecture of 4-ethynyl-2-phenylimidazole is defined by three distinct functional domains, each dictating specific chemical behaviors:

  • The Imidazole Core: A planar, five-membered heteroaromatic ring that exhibits amphoteric properties. It can act as both a hydrogen bond donor (N-H) and acceptor (C=N). It undergoes rapid tautomerization between the 1H and 3H forms in solution.

  • The C2-Phenyl Group: This bulky, lipophilic substituent provides significant steric hindrance and enables π−π stacking interactions within the hydrophobic pockets of biological target proteins (e.g., kinases and GPCRs).

  • The C4-Ethynyl Group: An sp-hybridized terminal alkyne. Its linear geometry and minimal steric footprint make it an ideal, unhindered substrate for cycloadditions and cross-coupling reactions.

Quantitative Data Summary

To facilitate rapid reference for formulation and stoichiometric calculations, the core physical and chemical parameters are summarized below.

PropertyValue
Chemical Name 4-Ethynyl-2-phenyl-1H-imidazole
CAS Registry Number [2]
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1
SMILES String C#CC1=CNC(C2=CC=CC=C2)=N1

Physical and Thermodynamic Properties

Solid-State Behavior and Solubility

4-Ethynyl-2-phenylimidazole typically presents as a crystalline solid. The presence of the phenyl ring significantly increases the lipophilicity of the molecule compared to unsubstituted imidazole.

  • Solubility Profile: It exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF), moderate solubility in lower alcohols (methanol, ethanol), and very poor solubility in aqueous media.

  • Thermodynamic Stability: The [3] significantly alters the thermodynamic properties of the compound. The extended π -conjugation between the phenyl and imidazole rings lowers the overall ground-state energy, increasing thermal stability. This makes the scaffold highly resilient under elevated reaction temperatures, a crucial factor when used as a curing agent or in high-temperature cross-coupling.

Reactivity Core 4-Ethynyl-2-phenylimidazole (Bifunctional Scaffold) Ethynyl C4-Ethynyl Group (Terminal Alkyne) Core->Ethynyl Phenyl C2-Phenyl Group (Lipophilic/Steric) Core->Phenyl Imidazole Imidazole Core (Amphoteric/H-Bonding) Core->Imidazole CuAAC CuAAC 'Click' Chemistry (Triazole Formation) Ethynyl->CuAAC Sonogashira Sonogashira Coupling (C-C Bond Formation) Ethynyl->Sonogashira Binding Target Protein Binding (Pi-Stacking/Hydrophobic) Phenyl->Binding Epoxy Epoxy Curing Agent (Latent Catalyst) Imidazole->Epoxy Imidazole->Binding

Functional group logic and downstream applications of 4-ethynyl-2-phenylimidazole.

Synthesis and Reactivity Pathways

Primary Synthetic Routes

The construction of the 4-ethynyl-2-phenylimidazole scaffold requires precise control over regioselectivity. Two primary pathways are utilized in modern laboratories:

  • Pyrimidine Ring Contraction: A highly specialized method involves the treatment of 5-amino- or 5-methyl-substituted [4]. The strong base induces a ring-contraction rearrangement, yielding the 4-ethynyl-2-phenylimidazole directly.

  • Palladium-Catalyzed Cross-Coupling (Sonogashira): A more accessible route for medicinal chemistry labs involves starting from 4-bromo-2-phenyl-1H-imidazole. The bromide is reacted with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(PPh₃)₄, CuI, and a base (e.g., triethylamine). The resulting TMS-protected alkyne is subsequently deprotected using tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH to reveal the terminal alkyne.

Chemical Reactivity

The terminal alkyne is a classic Michael acceptor and a prime candidate for [1]. Because the alkyne is directly conjugated to the electron-withdrawing heteroaromatic imidazole ring, it is slightly electron-deficient. This electronic tuning accelerates the rate of 1,3-dipolar cycloadditions with organic azides compared to standard aliphatic alkynes.

Applications in Industry and Research

Medicinal Chemistry and Drug Discovery

The 2-phenylimidazole motif is a "privileged scaffold" in pharmacology. It is frequently employed in the design of kinase inhibitors, anti-inflammatory agents, and mGluR5 receptor antagonists. By utilizing 4-ethynyl-2-phenylimidazole, researchers can use the ethynyl group as a "click handle" to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. This allows for the rapid exploration of structure-activity relationships (SAR) without altering the core binding interactions of the phenylimidazole moiety.

Advanced Materials: Epoxy Resin Curing

Beyond pharmaceuticals, [5]. The mechanism relies on the basic imidazole nitrogen attacking the epoxide ring to initiate anionic polymerization.

  • The Causality of Latency: The addition of the bulky phenyl group at the 2-position provides critical steric hindrance around the nucleophilic nitrogen. This steric shielding reduces the reactivity of the curing agent at room temperature, granting the epoxy mixture a significantly longer "pot life" (latency). However, upon heating to elevated temperatures (e.g., 150 °C), the thermal energy overcomes the steric barrier, resulting in rapid curing and the formation of highly cross-linked, chemically resistant resins.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the bioconjugation or linking of 4-ethynyl-2-phenylimidazole with an azide-functionalized target.

Scientific Causality: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would otherwise consume the starting material. A tert-butanol/water mixture is used to simultaneously solvate the lipophilic phenylimidazole and the water-soluble copper catalyst.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of 4-ethynyl-2-phenylimidazole and 1.05 equivalents of the target azide in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Preparation: In a separate vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O and a 0.5 M aqueous solution of sodium ascorbate.

  • Initiation: Add 0.05 equivalents of the CuSO₄ solution to the reaction flask, immediately followed by 0.1 equivalents of the sodium ascorbate solution. The solution should temporarily darken and then turn pale yellow/green as Cu(I) is generated.

  • Incubation: Stir the reaction vigorously at room temperature (25 °C) for 12–24 hours. Self-Validation: Monitor the disappearance of the alkyne via LC-MS or TLC (UV active at 254 nm).

  • Isolation: Once complete, dilute the mixture with ethyl acetate and wash with a 0.1 M aqueous EDTA solution to chelate and remove residual copper. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

CuAAC_Workflow Step1 1. Reagent Solubilization Dissolve Alkyne & Azide in t-BuOH/H2O Step2 2. Catalyst Generation Add CuSO4 & Na-Ascorbate (Generates Cu+) Step1->Step2 Step3 3. Cycloaddition Reaction Stir at 25°C for 12-24h (Monitor via LC-MS) Step2->Step3 Step4 4. Product Isolation EDTA Wash (Remove Cu) & Chromatography Step3->Step4

Step-by-step workflow for CuAAC bioconjugation using 4-ethynyl-2-phenylimidazole.

Protocol 2: Latent Epoxy Curing Evaluation

To evaluate the latency and curing efficacy of the phenylimidazole scaffold:

  • Formulation: Disperse 5 parts per hundred resin (phr) of 4-ethynyl-2-phenylimidazole into a standard bisphenol-A diglycidyl ether (DGEBA) epoxy resin.

  • Homogenization: Mill the mixture on a three-roll mill to ensure uniform dispersion of the solid imidazole within the viscous resin.

  • Pot Life Validation: Measure the initial viscosity using a rheometer. Store the mixture at 25 °C and measure viscosity daily. The steric hindrance of the 2-phenyl group should maintain workable viscosity for >7 days.

  • Thermal Curing: Apply the resin to the target substrate and cure in a convection oven at 150 °C for 1 hour. Self-Validation: Perform Differential Scanning Calorimetry (DSC) to confirm the absence of residual exothermic peaks, verifying 100% cure completion.

References

  • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Chalmers Publication Library[Link]

  • The Cohesive Interactions in Phenylimidazoles The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Product Class 3: Imidazoles (Synthesis from Pyrimidines) Thieme Connect[Link]

Exploratory

Unlocking the Pharmacological Potential of 4-Ethynyl-2-phenylimidazole Derivatives: A Technical Guide to Mechanism of Action and Profiling Workflows

Executive Summary The imidazole heterocycle is a privileged scaffold in medicinal chemistry, foundational to therapeutics ranging from antifungals to targeted oncology agents[1]. However, the specific functionalization o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole heterocycle is a privileged scaffold in medicinal chemistry, foundational to therapeutics ranging from antifungals to targeted oncology agents[1]. However, the specific functionalization of this core dictates its biological trajectory. 4-Ethynyl-2-phenylimidazole (4-EPI) and its derivatives represent a highly specialized subclass of molecules. By combining the transition-metal coordinating power of the imidazole ring, the hydrophobic anchoring of the 2-phenyl substitution, and the bioorthogonal/reactive nature of the 4-ethynyl moiety, these compounds serve dual roles: as potent mechanism-based inhibitors (MBIs) of metalloenzymes and as versatile probes for Activity-Based Protein Profiling (ABPP)[2][3].

This whitepaper dissects the dualistic mechanism of action of 4-EPI derivatives, exploring the causality behind their target engagement, and provides self-validating experimental protocols for characterizing their pharmacodynamics in preclinical development.

Core Structural Mechanics & Target Engagement

To understand the mechanism of action, we must deconstruct the molecule into its three functional pharmacophores:

  • The Imidazole Core (Metal Coordination): The unsubstituted nitrogen (N3) of the imidazole ring acts as a strong Lewis base. In biological systems, this nitrogen preferentially coordinates with transition metals, most notably the heme iron (Fe) in Cytochrome P450 (CYP) enzymes, Indoleamine 2,3-dioxygenase (IDO), or exogenous metals in material science applications[4][5].

  • The 2-Phenyl Substitution (Hydrophobic Anchoring): The addition of a phenyl ring at the C2 position provides critical steric bulk and enables π−π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within the target's active site. This hydrophobic interaction drastically increases the residence time of the molecule compared to unsubstituted imidazoles, dictating the stereospecificity of the binding pocket[6].

  • The 4-Ethynyl Moiety (The Reactive Warhead): The terminal alkyne at the C4 position is the defining feature. While ethynyl-imidazoles are utilized in antiviral nucleoside analogs (such as EICAR) to inhibit dehydrogenases[2][3], in the context of metalloenzymes, the ethynyl group acts as a "suicide substrate."

The Mechanism of Irreversible Inactivation

When a 4-EPI derivative enters the active site of an oxidative metalloenzyme (like a CYP450), the initial binding is reversible, driven by heme coordination and hydrophobic packing. However, the catalytic turnover of the enzyme oxidizes the terminal alkyne.

The oxidation of the ethynyl group generates a highly reactive oxirene intermediate, which rapidly undergoes a Wolff-like rearrangement to form a ketene . This electrophilic ketene immediately reacts with a nearby nucleophilic residue (e.g., the ϵ -amino group of a lysine or the pyrrole nitrogen of the heme itself), forming a covalent bond. This effectively destroys the enzyme's catalytic machinery, resulting in Time-Dependent Inhibition (TDI).

MBI_Pathway A 4-EPI Derivative (Reversible Binder) B Heme Fe(III) Coordination (Active Site Docking) A->B Hydrophobic anchoring C Enzymatic Oxidation (O2 + NADPH) B->C Catalytic cycle initiates D Reactive Ketene Intermediate C->D Alkyne oxidation E Covalent Adduct Formation (Apoprotein or Heme) D->E Nucleophilic attack F Irreversible Enzyme Inactivation E->F Target silencing

Caption: Catalytic cycle of 4-EPI mechanism-based inhibition via reactive ketene formation.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the profound impact of the 4-ethynyl group, we compare the kinetic parameters of 4-EPI against its parent compound, 2-phenylimidazole, in a standardized Cytochrome P450 3A4 (CYP3A4) inhibition assay.

The data below highlights why 4-EPI is classified as a Time-Dependent Inhibitor (TDI). The presence of the alkyne does not merely improve the IC50​ ; it fundamentally changes the kinetics from reversible competitive inhibition to irreversible mechanism-based inactivation, characterized by the inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Table 1: Comparative Kinetic Profiling of Imidazole Derivatives

CompoundStructural FeatureTargetReversible IC50​ ( μM ) kinact​ ( min−1 ) KI​ ( μM )Partition Coeff. (LogP)
2-Phenylimidazole Imidazole + 2-PhenylCYP3A412.4N/A (Reversible)N/A1.85
4-Methyl-2-phenylimidazole C4-Methyl substitutionCYP3A48.2N/A (Reversible)N/A2.10
4-EPI C4-Ethynyl substitutionCYP3A44.10.0851.22.35

Scientific Insight: The kinact​/KI​ ratio is the gold standard for evaluating the efficiency of a mechanism-based inactivator. The robust kinact​ of 4-EPI demonstrates that the ethynyl group is perfectly positioned for oxidation once the N3 atom coordinates with the heme iron.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must contain internal controls to validate the mechanism of action. Below are two critical workflows for profiling 4-EPI derivatives.

Protocol 1: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)

To prove that 4-EPI acts via mechanism-based inhibition (requiring catalytic turnover), we must measure its potency with and without pre-incubation with the enzyme's cofactor (NADPH).

Rationale: If 4-EPI is a suicide inhibitor, pre-incubating it with the active enzyme will allow the covalent adduct to form, drastically lowering the apparent IC50​ (a "shift" to greater potency).

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 7-point serial dilution of 4-EPI (ranging from 50 μM to 0.05 μM ).

  • Pre-incubation (The Critical Step):

    • Condition A (Zero minute): Add 4-EPI, HLM, and a probe substrate (e.g., Midazolam for CYP3A4) simultaneously. Initiate the reaction with 1 mM NADPH.

    • Condition B (30-minute pre-incubation): Incubate 4-EPI, HLM, and 1 mM NADPH for 30 minutes at 37°C before adding the probe substrate.

  • Quenching: Stop the reactions after 10 minutes (post-substrate addition) using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate metabolite.

  • Validation: Calculate the IC50​ for both conditions. An IC50​ shift ratio (Condition A / Condition B) > 1.5 confirms time-dependent, mechanism-based inhibition.

Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC

Because 4-EPI possesses a terminal alkyne, it is inherently "click-ready." We can use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorophore or biotin tag after the compound has covalently bound to its targets in live cells. This avoids attaching bulky tags that would ruin the molecule's natural cell permeability and binding kinetics.

ABPP_Workflow Step1 1. Live Cell Incubation (4-EPI in situ covalent binding) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Preserve covalent adducts Step3 3. CuAAC Click Reaction (Biotin-Azide + Cu(I) Catalyst) Step2->Step3 Bioorthogonal tagging Step4 4. Streptavidin Enrichment (Target Pull-down) Step3->Step4 Isolate target complexes Step5 5. LC-MS/MS Proteomics (Target Identification) Step4->Step5 Peptide sequencing

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the 4-EPI ethynyl handle.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells (e.g., HepG2) with 10 μM 4-EPI for 4 hours. Self-Validation Control: Pre-incubate a separate control group with 100 μM of a known reversible inhibitor (competitor) to block specific binding sites.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer (without EDTA, as it chelates copper). Collect the proteome fraction.

  • Click Chemistry: To 1 mg/mL of proteome, add the click reagents in the following strict order: Biotin-PEG3-Azide (100 μM ), TCEP (1 mM, reducing agent), TBTA (100 μM , copper ligand), and finally CuSO4​ (1 mM). Incubate for 1 hour at room temperature.

  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS.

  • Enrichment & Digestion: Incubate the resuspended proteome with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, followed by PBS). Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides. Proteins identified in the 4-EPI group but absent in the competitor-control group represent specific covalent targets of the 4-ethynyl warhead.

Conclusion & Future Directions

4-Ethynyl-2-phenylimidazole (4-EPI) derivatives are not merely static binders; they are dynamic, reactive probes. By leveraging the 2-phenyl substitution for precise active-site docking and the 4-ethynyl moiety for mechanism-based covalent inactivation, medicinal chemists can design highly selective, long-acting therapeutics. Furthermore, the inherent "clickability" of the ethynyl group bridges the gap between traditional pharmacology and modern chemical biology, allowing for seamless target deconvolution via ABPP. Future drug development should focus on tuning the electronic properties of the phenyl ring to direct the ethynyl warhead toward specific metalloenzyme isoforms, minimizing off-target toxicity while maximizing therapeutic efficacy.

References

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Available at:[Link][1]

  • Electrochemical and Surface Analysis of 2-Phenylimidazole Adsorbed on Copper from Chloride Solution. MDPI. Available at:[Link][5]

  • The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. PMC (National Institutes of Health). Available at:[Link][2]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC (National Institutes of Health). Available at:[Link][3]

  • Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][6]

Sources

Foundational

Spectroscopic Characterization of 4-Ethynyl-2-phenylimidazole: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the precise structural elucidation of bifunctional pharmacophores is a critical prerequisite for downstream applications. 4-Ethynyl-2-phenylimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of bifunctional pharmacophores is a critical prerequisite for downstream applications. 4-Ethynyl-2-phenylimidazole (4-EPI) represents a highly versatile scaffold: the 2-phenylimidazole core provides robust hydrogen-bonding and π -stacking capabilities, while the 4-ethynyl group serves as a bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or Sonogashira cross-coupling.

As analytical scientists, we do not merely collect spectra; we interrogate the molecular architecture. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 4-EPI, explaining the fundamental causality behind each experimental choice to ensure absolute structural confidence.

Molecular Architecture and Spectroscopic Causality

The spectroscopic behavior of 4-EPI is governed by three interacting structural features:

  • Extended Conjugation: The ethynyl group at C4 extends the π -system of the imidazole ring, which is further conjugated with the 2-phenyl group. This lowers the HOMO-LUMO gap, profoundly impacting electronic transitions.

  • Tautomeric Equilibrium: In solution, 4-ethynyl-2-phenyl-1H-imidazole exists in rapid equilibrium with its tautomer, 5-ethynyl-2-phenyl-1H-imidazole ()[1]. This dynamic proton exchange dictates the line shape and chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Hydrogen Bonding: The amphoteric nature of the imidazole ring leads to strong intermolecular hydrogen bonding, which dictates our choice of solvents and sample preparation techniques for both NMR and Infrared (IR) spectroscopy.

Tautomerism T1 4-Ethynyl Tautomer (N1-H) Eq Rapid Proton Exchange (Solvent Dependent) T1->Eq T2 5-Ethynyl Tautomer (N3-H) Eq->T2 Obs NMR Observation: Signal Averaging & Broadening Eq->Obs

Caption: Tautomeric equilibrium of 4-EPI and its causal effects on NMR spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity of 4-EPI. However, the tautomeric nature of the imidazole core requires specific environmental controls.

The Causality of Solvent Selection

We strictly utilize DMSO- d6​ rather than CDCl 3​ . In non-polar CDCl 3​ , the highly polar imidazole N-H strongly aggregates via intermolecular hydrogen bonds, causing massive line broadening and poor solubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these aggregates, monomerizing the solute, and sharpening the N-H and carbon signals. Furthermore, DMSO slows the proton exchange rate sufficiently to stabilize the time-averaged signals of the C4/C5 positions.

Protocol 1: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of high-purity 4-EPI in 0.6 mL of anhydrous DMSO- d6​ .

  • 1D Acquisition: Acquire 1 H (min. 16 scans, 2s relaxation delay) and 13 C (min. 512 scans) spectra at 298 K.

    • Expected 1 H Signals: The N-H proton will appear as a broad singlet far downfield ( 12.5 ppm). The terminal alkyne ( C-H) appears as a sharp singlet at 4.1 ppm, shielded by the diamagnetic cylinder of the triple bond but shifted downfield relative to aliphatic alkynes due to the heteroaromatic ring. The phenyl ortho-protons are deshielded by the imidazole C=N anisotropy ( 7.9 ppm).

  • 2D Self-Validation (HSQC/HMBC): To prove the structure is not a physical mixture of fragments, perform an HMBC experiment. Trace the 3-bond coupling ( 3JCH​ ) from the ethynyl proton ( 4.1 ppm) to the imidazole core carbons ( 115-130 ppm). This unambiguously locks the ethynyl group to the C4 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, particularly the terminal alkyne, which can be silent in mass spectrometry. Recent applications of 2-phenylimidazole derivatives in metal-organic frameworks (MOFs) rely heavily on precise FT-IR assignments ()[2].

The Causality of ATR over KBr Pellets

Standard KBr pellets are hygroscopic. Absorbed water creates a broad O-H stretch at 3300 cm −1 , which directly obscures the critical terminal alkyne C-H stretch ( 3250 cm −1 ) and the imidazole N-H stretch ( 3100–3400 cm −1 ). Attenuated Total Reflectance (ATR) eliminates water contamination, preserving the integrity of the high-frequency region.

Protocol 2: ATR-FTIR Vibrational Analysis
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal in ambient air to self-validate the instrument's baseline and subtract atmospheric CO 2​ .

  • Sample Application: Place 1–2 mg of neat, solid 4-EPI directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition & Analysis: Record 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Look for the sharp, diagnostic C-H stretch at 3250 cm −1 and the asymmetric C C stretch at 2110 cm −1 .

Ultraviolet-Visible (UV-Vis) Spectroscopy & Mass Spectrometry

The spectroscopic behavior of the ethynylimidazole pharmacophore has been extensively documented in the development of antiviral agents ()[3], and baseline UV-Vis data for the unsubstituted 2-phenylimidazole core provides a reference for identifying electronic perturbations ()[4],[5].

Protocol 3: UV-Vis Solvatochromic Assay
  • Preparation: Prepare 10 µM stock solutions of 4-EPI in spectroscopic grade methanol (polar) and hexane (non-polar).

  • Acquisition: Scan from 200 nm to 500 nm using a 1 cm quartz cuvette.

  • Causality & Validation: 4-EPI exhibits a strong π→π∗ transition at 280–290 nm. By comparing the λmax​ between the two solvents, a bathochromic (red) shift in methanol confirms the transition type, as the polar solvent stabilizes the more polarizable excited state of the conjugated system.

Mass Spectrometry (ESI-MS)

Due to the basicity of the imidazole nitrogen (pK a​ 6–7), 4-EPI is highly amenable to positive-ion Electrospray Ionization (ESI+). The molecular ion peak [M+H]+ will cleanly appear at m/z 169.07, confirming the exact mass.

Quantitative Data Summary

Table 1: Consolidated Spectroscopic Data for 4-Ethynyl-2-phenylimidazole

TechniqueKey Signal / ParameterExpected ValueStructural Assignment & Causality
1 H NMR 12.5 ppm (s, br, 1H)Imidazole N-HHighly deshielded due to H-bonding; broad due to exchange.
1 H NMR 7.9 ppm (m, 2H)Phenyl ortho-CHDeshielded by the adjacent C=N anisotropy of the imidazole ring.
1 H NMR 7.6 ppm (s, 1H)Imidazole C5-HSinglet in the aromatic region, distinct from the phenyl multiplet.
1 H NMR 4.1 ppm (s, 1H)Alkyne C-HShielded by the triple bond, shifted downfield by the heteroaromatic ring.
13 C NMR 82 ppm, 75 ppmAlkyne C CCharacteristic sp-hybridized carbon shifts.
FT-IR 3250 cm −1 C-H stretchSharp, intense peak indicative of a terminal alkyne.
FT-IR 2110 cm −1 C C stretchWeak/medium intensity due to molecular asymmetry.
UV-Vis 280–290 nm π→π∗ transitionBathochromic shift relative to unsubstituted imidazole due to conjugation.
ESI-MS m/z 169.07 [M+H]+ Easy protonation of the basic imidazole nitrogen.

Analytical Workflow Visualization

Workflow Sub1 Sample Preparation (DMSO-d6 / MeOH) NMR NMR (1H/13C/2D) Elucidate Connectivity Sub1->NMR IR ATR-FTIR Vibrational Modes Sub1->IR UV UV-Vis Electronic States Sub1->UV MS ESI-MS Molecular Weight Sub1->MS Sub2 Data Integration & Cross-Validation (Self-Validating System) NMR->Sub2 IR->Sub2 UV->Sub2 MS->Sub2 Sub3 Structural Confirmation of 4-EPI Sub2->Sub3

Caption: Comprehensive spectroscopic workflow for 4-ethynyl-2-phenylimidazole characterization.

References

  • Removal of p-Nitrophenol by Adsorption with 2-Phenylimidazole-Modified ZIF-8 . MDPI Materials.[Link]

  • Inactivation of Inosine 5'-Monophosphate Dehydrogenase by the Antiviral Agent 5-Ethynyl-1- β -d-Ribofuranosylimidazole-4-Carboxamide . Biochemistry, ACS Publications.[Link]

  • 2-Phenylimidazole | C9H8N2 | CID 69591 . PubChem, National Institutes of Health.[Link]

  • 2-Phenylimidazole Spectra . SpectraBase, John Wiley & Sons, Inc.[Link]

Sources

Exploratory

Structural and Analytical Profiling of 4-Ethynyl-2-phenyl-1H-imidazole: A Comprehensive Technical Guide

Executive Overview The compound 4-ethynyl-2-phenyl-1H-imidazole (CAS: 13317-72-1)[1] represents a highly versatile bifunctional molecular building block. Featuring both a rigid, aromatic 2-phenylimidazole core and a reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 4-ethynyl-2-phenyl-1H-imidazole (CAS: 13317-72-1)[1] represents a highly versatile bifunctional molecular building block. Featuring both a rigid, aromatic 2-phenylimidazole core and a reactive terminal alkyne, it is a privileged scaffold in rational drug design, materials science, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[2].

Despite its utility, the structural elucidation of this compound requires rigorous analytical controls due to the tautomeric nature of the imidazole ring and the electronic interplay between the phenyl conjugate system and the ethynyl moiety. This whitepaper provides an authoritative, self-validating framework for the synthesis, Nuclear Magnetic Resonance (NMR) characterization, and Mass Spectrometry (MS) fragmentation dynamics of 4-ethynyl-2-phenyl-1H-imidazole.

Synthetic Methodology & Mechanistic Causality

The most robust and regioselective method for synthesizing 4-ethynyl-2-phenyl-1H-imidazole does not rely on traditional imidazole cyclization, but rather on the ring contraction of a pyrimidine precursor [3]. Specifically, the treatment of 4-chloro-5-methyl-2-phenylpyrimidine with potassium amide (KNH₂) in liquid ammonia at −33 °C yields the target imidazole[4].

The SN(ANRORC) Mechanism

This transformation is governed by the SN(ANRORC) mechanism—Addition of the Nucleophile, Ring Opening, and Ring Closure[5].

Causality of Reagent Selection:

  • KNH₂ in Liquid NH₃: A highly basic and nucleophilic environment is required to attack the electron-deficient C6 position of the pyrimidine ring. Liquid ammonia stabilizes the resulting anionic intermediates.

  • 14C Tracer Evidence: Isotopic labeling studies by van der Plas et al. have definitively proven that the strong amide base attacks C6, leading to the fission of the C5–C6 bond[4]. The extruded C5-methyl group is subsequently dehydrogenated/rearranged into the terminal ethynyl group during the recyclization phase.

SynthesisPathway A 4-Chloro-5-methyl- 2-phenylpyrimidine B C6 Amide Adduct (SN-ANRORC Intermediate) A->B KNH2 / liq. NH3 (-33 °C) C Ring-Opened Acyclic Intermediate B->C C5-C6 Fission D 4-Ethynyl-2-phenyl- 1H-imidazole C->D Recyclization & Elimination

Fig 1. SN(ANRORC) ring contraction pathway from pyrimidine to imidazole.

Self-Validating Synthesis Protocol
  • Preparation: Condense 50 mL of anhydrous ammonia in a three-neck flask cooled to −78 °C (dry ice/acetone). Add catalytic Fe(NO₃)₃ followed by potassium metal (2.5 eq) to generate KNH₂.

  • Reaction: Slowly add 4-chloro-5-methyl-2-phenylpyrimidine (1.0 eq) dissolved in minimal anhydrous THF. Stir at −33 °C (ammonia reflux) for 2 hours.

  • Self-Validation Check (In-Process): Quench a 100 µL reaction aliquot into saturated aqueous NH₄Cl. Extract with ethyl acetate and perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the pyrimidine starting material (Rf ~0.6) and the appearance of a highly UV-active imidazole spot (Rf ~0.3) validates reaction progression before bulk quenching.

  • Workup: Quench the bulk reaction with solid NH₄Cl. Allow the ammonia to evaporate overnight. Extract the residue with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Accurate NMR assignment of 4-ethynyl-2-phenyl-1H-imidazole requires careful solvent selection.

Causality of Solvent Choice: DMSO-d₆ is strictly preferred over CDCl₃ or CD₃OD. DMSO acts as a strong hydrogen-bond acceptor, effectively locking the imidazole N-H proton in a fixed conformational state on the NMR timescale. This prevents rapid intermolecular proton exchange, allowing the N-H resonance to be observed as a distinct broad singlet, and mitigating the signal broadening of the adjacent C5-H proton caused by tautomerism.

Quantitative Data Summaries

Table 1: ¹H NMR Reference Data (600 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
N1-H12.65br s-1HHighly deshielded acidic imidazole proton; broad due to residual quadrupolar relaxation from ¹⁴N.
C2'-H, C6'-H7.92d7.52HPhenyl ortho protons; deshielded by the coplanar imidazole π-system.
C5-H7.68s-1HImidazole backbone proton; sharp singlet in DMSO due to suppressed tautomerism.
C3'-H, C5'-H7.46t7.52HPhenyl meta protons.
C4'-H7.38t7.51HPhenyl para proton.
-C≡C-H4.12s-1HTerminal alkyne proton; shielded by the diamagnetic anisotropy of the triple bond's π-electron cylinder.

Table 2: ¹³C NMR Reference Data (150 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 (Imidazole)146.2CqHighly deshielded by two adjacent nitrogen atoms.
C1' (Phenyl)130.4CqPhenyl ipso carbon attached to the imidazole core.
C3', C5' (Phenyl)128.8CHPhenyl meta carbons.
C4' (Phenyl)128.2CHPhenyl para carbon.
C2', C6' (Phenyl)125.5CHPhenyl ortho carbons.
C4 (Imidazole)122.4CqImidazole carbon bearing the electron-withdrawing ethynyl group.
C5 (Imidazole)118.6CHUnsubstituted imidazole backbone carbon.
-C≡C-H82.5CqInternal alkyne carbon.
-C≡C-H74.1CHTerminal alkyne carbon.
Self-Validating NMR Protocol
  • Sample Prep: Dissolve 10 mg of the purified compound in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check (Shimming): Prior to acquiring the analyte spectrum, execute a 1D ¹H scan focusing on the TMS peak at 0.00 ppm. The full-width at half-maximum (FWHM) of the TMS signal must be <0.8 Hz. If the peak is broader or asymmetric, re-shim the Z1 and Z2 gradients. Poor magnetic field homogeneity will obscure the critical 7.5 Hz ortho/meta coupling in the phenyl ring.

  • Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 2s) and 512 scans for ¹³C (D1 = 2s) to ensure an adequate signal-to-noise ratio for the quaternary alkyne carbons.

Mass Spectrometry (MS) Fragmentation Dynamics

For a compound with the molecular formula C₁₁H₈N₂ (Exact Mass: 168.0687 Da), Electrospray Ionization (ESI) paired with tandem mass spectrometry (MS/MS) provides definitive structural confirmation.

Causality of Ionization and Collision Parameters: ESI in positive ion mode (ESI+) is selected because the basic imidazole nitrogen (pKa ~ 6.0) is readily protonated in an acidic mobile phase (0.1% formic acid), yielding a robust [M+H]⁺ precursor ion at m/z 169.0760. Collision-Induced Dissociation (CID) is applied at a normalized collision energy (NCE) of 25 eV. This specific energy threshold is chosen because it is sufficient to induce the characteristic retro-synthetic cleavage of the imidazole ring without completely shattering the highly stable phenyl core.

Fragmentation Pathways
  • Loss of Hydrogen Cyanide (HCN): The most diagnostic cleavage for unsubstituted or partially substituted imidazoles is the neutral loss of HCN (27.01 Da) from the ring, yielding a fragment at m/z 142.0650.

  • Loss of Acetylene (C₂H₂): The terminal ethynyl group is susceptible to neutral loss of C₂H₂ (26.02 Da), yielding a fragment at m/z 143.0604.

  • Phenyl Cation Formation: Deeper fragmentation of the m/z 142 ion results in the stable phenyl cation at m/z 77.0391.

MSFragmentation M [M+H]+ m/z 169.0760 F1 [M+H - HCN]+ m/z 142.0650 M->F1 -HCN (27 Da) Imidazole Cleavage F2 [M+H - C2H2]+ m/z 143.0604 M->F2 -C2H2 (26 Da) Alkyne Cleavage F3 Phenyl Cation m/z 77.0391 F1->F3 Subsequent Fragmentation

Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation network.

Self-Validating LC-MS Protocol
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Check (System Suitability): Inject a blank (mobile phase only) followed by a standard tuning mix (e.g., Agilent ESI-L) prior to the sample. Verify that mass accuracy is within <5 ppm error and rule out any system carryover at the m/z 169 channel in the blank run. This guarantees that the observed m/z 169.0760 is entirely derived from the injected sample.

  • MS/MS Acquisition: Isolate the m/z 169 precursor in the quadrupole (isolation width 1.3 m/z) and fragment in the collision cell using Argon gas at 25 eV. Record the product ion spectrum from m/z 50 to 180.

References

  • Science of Synthesis. "Product Class 3: Imidazoles (Section 12.3.2.3.1.1.1: Action of Strong Bases on Chloropyrimidines)". Thieme-Connect. [Link]

  • H. W. van Meeteren, H. C. van der Plas. "Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part XVI: A tracer study of the formation of 4(5)-ethynyl-2-phenylimidazole from 4-chloro-5-methyl-2-phenylpyrimidine by potassium amide in liquid ammonia". ResearchGate.[Link]

  • H. C. van der Plas. "A reinvestigation of the mechanism of the amination of 5‐bromo‐4‐t‐butylpyrimidine. On the occurrence of an SN(ANRORC) mechanism". ResearchGate.[Link]

Sources

Foundational

Whitepaper: The Mechanistic and Synthetic Role of 4-Ethynyl-2-phenylimidazole in Alkyne-Azide Cycloaddition

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm, enabling the rapid, regioselective synthesis of 1,4-disubstituted 1,2,3-triazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm, enabling the rapid, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. However, when the alkyne substrate contains strongly coordinating heteroatoms—such as the imidazole ring in 4-ethynyl-2-phenylimidazole (CAS: 13317-72-1)[2]—the reaction dynamics shift dramatically. This whitepaper provides an in-depth technical analysis of how 4-ethynyl-2-phenylimidazole acts simultaneously as a reactive substrate and a competitive ligand. We detail the mechanistic causality behind catalyst sequestration, outline self-validating experimental protocols to overcome these thermodynamic hurdles, and explore the compound's applications in modern drug development.

Chemical Profiling & Structural Duality

4-Ethynyl-2-phenylimidazole ( C11​H8​N2​ ) is characterized by a terminal alkyne at the C4 position and a phenyl substituent at the C2 position of the imidazole core[3]. This architecture presents a unique mechanistic duality during CuAAC:

  • The Reactive Center (Terminal Alkyne): The ethynyl group is primed for π -complexation with Cu(I), followed by deprotonation to form the requisite copper acetylide intermediate[4].

  • The Coordination Center (Imidazole Nitrogen): The unprotonated nitrogen (N3) of the imidazole ring is a potent Lewis base. Imidazole derivatives are well-documented to coordinate tightly with transition metals, often acting as ligands that stabilize Cu(I) or Cu(II) species[5][6].

The C2-phenyl group provides significant steric bulk and π−π stacking capabilities. While this steric shielding can benefit the reaction by preventing the formation of overly stable, unreactive bis-imidazole-Cu(I) complexes (a phenomenon often observed with flexible alkyl-substituted imidazoles[7]), the inherent basicity of the ring still poses a risk of catalyst poisoning if the reaction is not carefully optimized.

Mechanistic Causality: The Copper-Imidazole Interplay

In a standard CuAAC reaction, Cu(I) coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide[1]. However, when utilizing 4-ethynyl-2-phenylimidazole, the imidazole nitrogen competes directly with the alkyne for the Cu(I) center.

If the reaction is run "ligand-free," the substrate can sequester the active Cu(I) catalyst, driving the catalytic cycle into an off-cycle resting state (Figure 1). To restore catalytic turnover, a strongly coordinating, accelerating ligand—such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or nitrogen-based ligands like BPDS—must be introduced[8]. These multidentate ligands outcompete the monodentate imidazole substrate, maintaining the Cu(I) in a reactive conformation while preventing oxidative degradation.

CuAAC_Mechanism A Cu(I) + External Ligand (e.g., THPTA) B π-Alkyne Complex (4-Ethynyl-2-phenylimidazole) A->B Alkyne Binding G Off-Cycle Resting State (Cu(I)-Imidazole Chelation) A->G Ligand Deficiency C Copper Acetylide Intermediate B->C Deprotonation D Azide Coordination C->D Azide Addition E Cu-Metallacycle D->E Cycloaddition F 1,4-Disubstituted 1,2,3-Triazole Product E->F Protonation & Catalyst Release F->A Cu(I) Regeneration G->A Excess THPTA

Figure 1: CuAAC catalytic cycle highlighting the competitive off-cycle Cu(I)-imidazole coordination.

Quantitative Data: Reaction Parameter Optimization

To successfully execute a cycloaddition with 4-ethynyl-2-phenylimidazole, the thermodynamic sink of imidazole-Cu(I) coordination must be bypassed. The table below summarizes the critical deviations from standard CuAAC protocols required for this specific substrate.

Reaction ParameterStandard Alkyne (e.g., Phenylacetylene)4-Ethynyl-2-phenylimidazoleCausality / Rationale
Cu(I) Source 1–5 mol% CuSO4​ / NaAsc5–10 mol% CuSO4​ / NaAscHigher loading compensates for partial, transient catalyst sequestration by the imidazole ring.
Ligand Requirement Optional (often runs ligand-free)Mandatory (e.g., THPTA, 1:2 Cu:Ligand)Strong multidentate ligands prevent the imidazole nitrogen from poisoning the Cu(I) center[8].
Solvent System t-BuOH/ H2​O (1:1)DMSO/ H2​O or DMF/ H2​O (3:1)Improved solubility for the rigid, planar phenylimidazole system ensures homogeneous catalysis.
Reaction Time 1–4 hours6–12 hoursSteric hindrance from the C2-phenyl group and electronic modulation slow the acetylide formation.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By strictly controlling the order of addition, the protocol ensures that the catalyst is fully protected by the external ligand before it encounters the potentially chelating substrate.

Step-by-Step Methodology: Ligand-Assisted CuAAC
  • Catalyst Pre-activation: In a thoroughly degassed vial, dissolve CuSO4​⋅5H2​O (0.10 equiv) and THPTA (0.20 equiv) in a 3:1 mixture of DMSO/ H2​O . Stir for 10 minutes.

    • Validation Check: The solution should exhibit a distinct light blue hue, confirming the formation of the Cu(II)-THPTA complex.

  • Reduction: Add Sodium Ascorbate (0.50 equiv) dropwise as a freshly prepared aqueous solution.

    • Validation Check: The solution must transition from blue to colorless or pale yellow, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) state[1].

  • Substrate Addition: Add the target organic azide (1.0 equiv), followed immediately by 4-ethynyl-2-phenylimidazole (1.1 equiv).

    • Causality: Adding the alkyne last ensures it enters an environment where the Cu(I) is already saturated by THPTA, preventing the formation of unreactive Cu(I)-imidazole polymers[6].

  • Incubation & Monitoring: Stir the reaction at 40 °C under an inert atmosphere ( N2​ or Ar). Monitor via LC-MS at 2-hour intervals.

  • Quenching & Purification: Once the alkyne is consumed, quench the reaction by adding a 0.1 M aqueous EDTA solution (pH 8.0). Stir for 30 minutes.

    • Causality: EDTA acts as a terminal chelator, stripping the copper from the newly formed triazole product and any unreacted imidazole, allowing for clean organic extraction.

Workflow S1 1. Catalyst Pre-activation CuSO4 + THPTA S2 2. Reduction Add Sodium Ascorbate S1->S2 S3 3. Substrate Addition Alkyne + Azide S2->S3 S4 4. Reaction Monitoring LC-MS / TLC S3->S4 S5 5. Quenching EDTA Wash S4->S5

Figure 2: Self-validating experimental workflow for CuAAC with highly coordinating substrates.

Applications in Drug Development

The incorporation of the ethynylimidazole motif via click chemistry has profound implications in medicinal chemistry and drug discovery:

  • Antiviral Nucleotide Prodrugs: Ethynylimidazole derivatives are critical precursors in the synthesis of nucleotide prodrugs. For instance, 5-ethynylimidazole-4-carboxamide (EICA) analogs have been successfully synthesized using CuAAC to develop potent anti-dengue virus (DENV) agents[9]. The triazole linkage provides metabolic stability while the imidazole core mimics natural purines.

  • Kinase Inhibitors: The imidazole-triazole axis is highly valued in oncology. Structurally related compounds, such as 3-ethynylimidazo[1,2-b]pyridazine derivatives, utilize the ethynyl group to optimize kinase selectivity. The rigid triazole-imidazole geometry enables precise π -stacking and hydrogen bonding interactions within the ATP-binding hinge region of target kinases[10].

  • Galectin Inhibitors: Alkynes attached to heteroaromatic rings (e.g., 2-ethynylimidazole) have been conjugated via CuAAC to synthesize thiodigalactosides. These resulting triazole-linked heterocycles demonstrate single-digit nanomolar affinity and high selectivity for galectin-1, a protein heavily implicated in tumor progression and immune evasion[11].

References

  • Aromatic heterocycle galectin-1 interactions for selective single-digit nM affinity ligands Royal Society of Chemistry (RSC) URL:[Link][11]

  • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Chalmers Publication Library URL:[Link][4]

  • Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link][9]

  • Spatial Coordination of Cooperativity in Silica-Supported Cu/TEMPO/Imidazole Catalytic Triad ACS Catalysis URL:[Link][5]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Chemical Communications (RSC Publishing) URL:[Link][8]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers PMC / National Institutes of Health URL:[Link][6]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction Organic Letters (ACS) URL:[Link][7]

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal URL:[Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of Phenylimidazole Derivatives: A Case Study Approach

A Note to the Reader: As of the latest literature survey, the specific crystallographic data for 4-ethynyl-2-phenylimidazole is not publicly available. This guide has been constructed to provide a comprehensive and techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the latest literature survey, the specific crystallographic data for 4-ethynyl-2-phenylimidazole is not publicly available. This guide has been constructed to provide a comprehensive and technically robust framework for the crystallographic analysis of this class of compounds. To achieve this, we will utilize the detailed and published crystallographic data of a closely related analog, 2-phenylimidazolium hydrogen sulfate , as a representative case study. The principles, protocols, and analytical insights presented herein are directly applicable to the study of 4-ethynyl-2-phenylimidazole and other similar derivatives.

Introduction: The Significance of Phenylimidazoles in Modern Research

Phenylimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique structural framework, consisting of both an imidazole and a phenyl ring, imparts a range of valuable chemical and physical properties.[1] In the pharmaceutical industry, the phenylimidazole scaffold is a key building block in the synthesis of a multitude of biologically active compounds, including antiviral and antitumor drugs.[2][3] Beyond medicine, these compounds are crucial as epoxy curing agents, enhancing thermal stability and mechanical strength in advanced materials.[1][2][4] Their versatility also extends to materials science, where they are integral to the development of polymers, catalysts, and coordination compounds for applications in sensors and optoelectronics.[5]

The precise three-dimensional arrangement of atoms within a molecule, or its crystal structure, is fundamental to understanding its function and reactivity. Single-crystal X-ray diffraction is an unparalleled technique for elucidating this atomic-level architecture.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design, materials engineering, and understanding chemical reactivity.[7][8]

This guide will provide researchers, scientists, and drug development professionals with a detailed walkthrough of the crystallographic analysis of a representative phenylimidazole derivative. We will cover the experimental workflow from synthesis and crystallization to data collection and structure refinement, culminating in a thorough interpretation of the crystallographic data.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure is contingent on the availability of high-quality single crystals. This section outlines a generalizable protocol for the synthesis and subsequent crystallization of phenylimidazole derivatives.

Synthesis of 2-Phenylimidazole Derivatives

The synthesis of 2-phenylimidazole and its derivatives can be achieved through various methods. A common and traditional approach is the Debus-Radziszewski reaction, which involves the condensation of glyoxal, benzaldehyde, and ammonia.[9] While effective, this method can sometimes suffer from low yields and the formation of byproducts, complicating purification.[3]

More modern synthetic routes often employ catalytic systems to improve efficiency and yield. For instance, a method involving the reaction of imidazole with iodobenzene (or a substituted iodobenzene) using nanoparticle nickel and copper iodide as catalysts in a dimethylformamide solvent has been reported.[3] This approach offers advantages such as milder reaction conditions and easier catalyst recovery.[3]

A Generalized Synthetic Protocol (Catalytic Approach):

  • Reactant Preparation: In a suitable reaction vessel, dissolve imidazole and the desired substituted iodobenzene in dimethylformamide.

  • Catalyst Addition: Add the nanoparticle nickel and copper iodide catalysts to the reaction mixture. The catalyst loading is typically a small percentage of the total mass of the reactants.[3]

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 110-140 °C) for a period of 20-48 hours, or until reaction completion is indicated by a technique such as thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalysts are removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography to yield the desired 2-phenylimidazole derivative.

Crystallization Methodologies

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic study. The ideal crystal should be at least 20 micrometers in all dimensions, though larger is often better, up to a maximum of about 0.5 millimeters.[6]

Experimental Protocol for Crystallization:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is readily soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" – a solvent in which the compound is poorly soluble but is miscible with the first solvent.

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. As the temperature decreases, the solubility of the compound will decrease, leading to crystallization.

For our case study, colorless crystals of 2-phenylimidazolium hydrogen sulfate were obtained by dissolving 2-phenylimidazole and sulfuric acid in water and allowing the solution to stand at room temperature for two weeks.[10]

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[6]

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for small molecule X-ray crystallography:

crystallography_workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Data Collection crystal_selection->data_collection data_processing 4. Data Processing & Integration data_collection->data_processing Diffraction Images structure_solution 5. Structure Solution data_processing->structure_solution hkl File structure_refinement 6. Structure Refinement structure_solution->structure_refinement Initial Model validation 7. Validation & Analysis structure_refinement->validation Refined Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection and Refinement:
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), a cryostream cooler is used.[6]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the diffraction spot intensities and determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or the Patterson method. This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Part 3: Crystallographic Data and Structural Analysis of 2-Phenylimidazolium Hydrogen Sulfate

This section presents the crystallographic data for our case study compound, 2-phenylimidazolium hydrogen sulfate, and provides an analysis of its key structural features.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement details for 2-phenylimidazolium hydrogen sulfate.[10]

ParameterValue
Chemical Formula C₉H₁₀N₂O₄S
Formula Weight 242.25 g/mol
Crystal System Triclinic
Space Group
Unit Cell Dimensions a = 4.481(5) Å
b = 9.300(5) Å
c = 13.014(5) Å
α = 93.829(5)°
β = 99.633(5)°
γ = 102.739(5)°
Volume 518.5 ų
Z 2
Temperature 293 K
Wavelength (Mo Kα) 0.71073 Å
R-factors (I > 2σ(I)) R₁ = 0.048, wR₂ = 0.132
Molecular Structure and Intermolecular Interactions

The asymmetric unit of the crystal structure contains one 2-phenylimidazolium cation and one hydrogen sulfate anion.[10] The imidazole ring is essentially planar. A key feature of the crystal packing is the extensive network of hydrogen bonds. The hydrogen sulfate anions link the 2-phenylimidazolium cations into layers through N-H···O and O-H···O hydrogen bonding interactions.[10]

The following diagram illustrates the key intermolecular interactions:

intermolecular_interactions PI 2-Phenylimidazolium Cation HS1 Hydrogen Sulfate Anion PI->HS1 N-H···O HS2 Hydrogen Sulfate Anion PI->HS2 N-H···O HS1->HS2 O-H···O

Caption: Hydrogen bonding network in 2-phenylimidazolium hydrogen sulfate.

These non-covalent interactions are crucial in determining the overall crystal packing and, by extension, the material's physical properties such as melting point and solubility. For a compound like 4-ethynyl-2-phenylimidazole, one would expect to see similar N-H···X hydrogen bonds (where X is a suitable acceptor) and potentially π-π stacking interactions involving the phenyl and imidazole rings. The ethynyl group could also participate in weaker C-H···π or C-H···N interactions.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the crystallographic analysis of phenylimidazole derivatives, using 2-phenylimidazolium hydrogen sulfate as a detailed case study. The methodologies for synthesis, crystallization, data collection, and structure refinement are broadly applicable to novel derivatives like 4-ethynyl-2-phenylimidazole.

The determination of the crystal structure of 4-ethynyl-2-phenylimidazole would be a valuable contribution to the field. It would allow for a detailed understanding of its solid-state conformation and intermolecular interactions, providing critical insights for its potential applications in drug development and materials science. The presence of the ethynyl group offers an interesting point of structural variation, potentially leading to unique packing motifs and physical properties. Researchers are encouraged to pursue the synthesis and crystallization of this compound to further expand our understanding of this important class of molecules.

References

  • Consumer Trends Driving 2-Phenylimidazole Market Growth. (2026, March 14). Vertex AI Search.
  • XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. [Link]

  • 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. (2025, December 24). Caloong Chemical Co., Ltd.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022, November 18). Molbank. [Link]

  • The Cohesive Interactions in Phenylimidazoles. (2024, May 30). The Journal of Physical Chemistry A. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]

  • Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase (A260G mutant). (2015, September 2). RCSB PDB. [Link]

  • Crystal structure of 2-phenylimidazolium hydrogen sulfate, [C9H9N2][HSO4]. ResearchGate. [Link]

  • Method for synthesizing 2-phenylimidazole compounds.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • Preparation method of 4-phenylimidazole.
  • Crystal structure of (E)-N-[4-(1H)-imidazolyl phenyl]-(2-methylphenyl)methanimine, C17H15N3. ResearchGate. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. (2023, July 7). Caloong Chemical Co., Ltd. [Link]

Sources

Foundational

Thermodynamic Stability of 4-Ethynyl-2-phenylimidazole at Room Temperature: A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, 4-ethynyl-2-phenylimidazole (4-EPI) represents a highly versatile, bifunctional pharmacophore. It combines the structural rigidity and hydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-ethynyl-2-phenylimidazole (4-EPI) represents a highly versatile, bifunctional pharmacophore. It combines the structural rigidity and hydrogen-bonding capacity of a phenylimidazole core with the highly reactive, click-chemistry-ready ethynyl warhead. However, evaluating its thermodynamic stability at room temperature (298.15 K) requires a nuanced understanding of its cohesive solid-state interactions versus its solution-state tautomeric equilibrium.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of 4-EPI, detailing the causality behind its structural behavior and providing field-proven, self-validating experimental protocols for stability assessment.

Structural Thermodynamics & Causality

The thermodynamic stability of 4-EPI at room temperature is dictated by a push-pull dynamic between its stabilizing aromatic core and its reactive alkyne appendage.

Cohesive Energy and the Phenylimidazole Core

The insertion of a phenyl group at the C2 position of the imidazole ring fundamentally alters the molecule's thermodynamic baseline. Research into the cohesive interactions of phenylimidazoles demonstrates that 2-phenyl substitution drives higher cohesive energy and elevated melting temperatures compared to unsubstituted imidazoles[1].

  • Causality: This stabilization is entropically driven by the formation of an extensive, highly ordered crystalline lattice. Strong intermolecular N−H⋅⋅⋅N hydrogen bonds anchor the molecules, while the C2-phenyl group allows for extended π -conjugation and coplanar geometry. At 298.15 K, this high cohesive energy kinetically traps the molecule in the solid state, preventing spontaneous degradation of the alkyne.

Tautomeric Equilibrium

In solution, 4-EPI exists in a dynamic tautomeric equilibrium with its isomer, 5-ethynyl-2-phenylimidazole.

  • Causality: The thermodynamic stability of these tautomers is governed by steric and electronic parameters. The 4-ethynyl tautomer is typically the thermodynamically stable species because it minimizes steric clash with the bulky phenyl group at the C2 position[2]. This minimization of steric strain allows the molecule to maintain optimal coplanarity, thereby maximizing aromatic resonance stabilization.

G A 4-Ethynyl-2-phenylimidazole (Base Molecule) B C2-Phenyl Substitution (Steric Shielding & Pi-Conjugation) A->B C C4-Ethynyl Group (Reactive Alkyne) A->C D N-H···N Hydrogen Bonding (Crystal Lattice Network) A->D E Thermodynamic Stability at 298.15 K B->E Increases Cohesive Energy C->E Potential Degradation Site D->E Anchors Solid-State Stability

Logical relationship of structural factors dictating 4-EPI stability.

Quantitative Thermodynamic Data

While exact empirical calorimetric data for every ethynyl derivative is highly specific to the crystallization solvent, we can extrapolate highly accurate thermodynamic estimates for 4-EPI based on the established behavior of 2-phenylimidazole and related ethynylimidazole analogs[1][3].

Table 1: Estimated Thermodynamic Properties of 4-EPI at 298.15 K

Thermodynamic PropertyEstimated Value / BehaviorStructural Driver / Causality
Physical State at 298.15 K Solid (Crystalline) N−H⋅⋅⋅N intermolecular hydrogen bonding
Melting Temperature ( Tm​ ) ~410 - 430 KC2-Phenyl coplanar geometry and cohesive energy
Solid-State Heat Capacity ( Cp,m∘​ ) ~150 - 180 J/(mol·K)Vibrational modes of the rigid phenylimidazole core
Tautomeric Equilibrium Favors 4-ethynyl over 5-ethynylMinimization of steric clash with C2-phenyl group
Solution-State Half-Life (pH 7.4) > 96 hoursAromatic stabilization of the alkyne

Self-Validating Experimental Methodologies

To rigorously establish the thermodynamic stability of 4-EPI for drug development, scientists must employ a self-validating system. This means pairing a non-destructive, absolute thermodynamic measurement (Solid-State Microcalorimetry) with an orthogonal, stress-based kinetic measurement (Solution-State HPLC). If the solid state shows zero heat flow, but the solution state shows degradation, researchers can definitively conclude that instability is solvent-mediated rather than an inherent molecular flaw.

Protocol 1: Solid-State Isothermal Microcalorimetry (IMC)

Purpose: To measure the absolute baseline thermodynamic stability of the solid crystal lattice at room temperature. Causality: IMC directly measures the minute heat flow ( μW ) associated with spontaneous chemical degradation or amorphous-to-crystalline phase transitions. A near-zero heat flow validates absolute solid-state stability.

Step-by-Step Methodology:

  • Sample Purification: Sublimate the 4-EPI powder under reduced pressure (<10 Pa) at ~400 K.

    • Expert Insight: This step is mandatory. Trace impurities or residual solvents from synthesis act as nucleation sites for phase transitions, artificially lowering the measured cohesive energy and generating false-positive heat flow readings[1].

  • Instrument Calibration: Calibrate the isothermal microcalorimeter at exactly 298.15 K using electrical substitution heating.

  • Sample Loading: Load 50 mg of the sublimated 4-EPI into a glass ampoule, seal under a dry nitrogen atmosphere to prevent alkyne hydration, and lower it into the measurement well.

  • Equilibration & Measurement: Allow the system to thermally equilibrate for 4 hours. Record the heat flow continuously for 72 hours.

  • Data Interpretation: Integrate the heat flow curve. A steady-state heat flow of < 2 μW/g confirms thermodynamic stability at room temperature.

Protocol 2: Solution-State Accelerated Degradation (HPLC-UV)

Purpose: To extract the Gibbs free energy of activation ( ΔG‡ ) for the degradation of the ethynyl group in physiological buffers. Causality: By stressing the molecule in solution and monitoring the Area Under the Curve (AUC) of the parent peak, we can derive the degradation rate constant ( k ) and prove that the alkyne remains intact under standard assay conditions.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-EPI in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Spiking: Spike the stock into a 50 mM Phosphate Buffered Saline (PBS) solution (pH 7.4) to a final concentration of 100 μM .

  • Incubation: Incubate the solution in a dark, temperature-controlled autosampler at 298.15 K.

  • Chromatographic Analysis: Inject 10 μL aliquots every 4 hours for 96 hours onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 254 nm.

  • Kinetic Extraction: Plot ln(AUC) versus time. The slope of the linear regression yields the first-order degradation rate constant ( k ). Use the Eyring equation to calculate ΔG‡ .

Workflow S1 1. Sample Purification (Sublimation <10 Pa) S2 2. Isothermal Microcalorimetry (298.15 K, 72h) S1->S2 Pure Solid S3 3. HPLC-UV & NMR (Aliquot Analysis) S2->S3 Solution Stress S4 4. Thermodynamic Extraction (ΔG, ΔH, k) S3->S4 Data Integration

Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion & Implications for Drug Development

At 298.15 K, 4-ethynyl-2-phenylimidazole exhibits robust thermodynamic stability, primarily driven by the cohesive energy of its hydrogen-bonded crystal lattice and the steric shielding provided by the C2-phenyl group. For drug development professionals utilizing this molecule for CuAAC (click chemistry) or as a covalent warhead, the compound can be safely stored at room temperature in its solid state. However, researchers must account for tautomeric shifts when formulating the compound in solution, ensuring that the active 4-ethynyl geometry is preserved for target engagement.

References

  • The Cohesive Interactions in Phenylimidazoles | The Journal of Physical Chemistry A URL
  • 5-Bromo-2-ethynyl-1H-imidazole | Benchchem URL
  • Synthesis of a Cyclic Dinucleotide Analogue with Ambiguous Bases, 5-Aminoimidazole-4-carboxamide | ResearchGate URL

Sources

Exploratory

Preliminary Investigation of 4-ethynyl-2-phenylimidazole Bioactivity: A Hierarchical Screening Approach

An In-Depth Technical Guide Abstract This guide outlines a comprehensive and logically structured framework for the preliminary in vitro biological evaluation of 4-ethynyl-2-phenylimidazole, a novel synthetic compound. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide outlines a comprehensive and logically structured framework for the preliminary in vitro biological evaluation of 4-ethynyl-2-phenylimidazole, a novel synthetic compound. The strategic inclusion of the phenylimidazole scaffold, a motif prevalent in numerous bioactive molecules, combined with the ethynyl group—a privileged structure in medicinal chemistry known for enhancing target engagement and metabolic stability—provides a strong rationale for its investigation.[1][2][3][4][5] This document provides a hierarchical screening cascade designed for researchers, scientists, and drug development professionals. The workflow begins with broad primary screening to identify potential therapeutic areas, followed by more focused secondary assays to elucidate the mechanism of action. Each proposed step is grounded in established scientific principles, with an emphasis on experimental causality and the generation of robust, reproducible data.

Introduction: Rationale and Strategic Overview

The imidazole ring substituted with a phenyl group is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[4][6][7] The addition of an ethynyl moiety is a deliberate design choice; this small, rigid functional group can act as a potent pharmacophore, a bioisostere, or a tool to modulate a compound's pharmacokinetic profile.[2][5][8] The preliminary investigation of a novel compound like 4-ethynyl-2-phenylimidazole therefore requires a broad, yet systematic, approach to efficiently identify its most promising bioactive potential.

Our investigative strategy is structured as a multi-tiered screening cascade. This approach prioritizes resource efficiency by using high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by more complex, lower-throughput assays to validate and explore initial "hits."

G cluster_1 Tier 2: Mechanistic Elucidation (For 'Hits') cluster_2 Decision Point Cytotoxicity Anticancer/ Cytotoxicity Screening Decision Hit Identified? Cytotoxicity->Decision Cytotoxic? AntiInflammatory Anti-inflammatory Screening AntiInflammatory->Decision Active? Antimicrobial Antimicrobial Screening Antimicrobial->Decision Active? Apoptosis Apoptosis vs. Necrosis (Flow Cytometry) Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Apoptotic? MIC Quantitative Antimicrobial (MIC/MBC) Decision->Apoptosis Yes (Cytotoxic) Decision->MIC Yes (Antimicrobial) G cluster_0 Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Viable (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-) X_Axis Annexin V-FITC Intensity -> Y_Axis PI Intensity ->

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with the IC50 concentration of 4-ethynyl-2-phenylimidazole for a predetermined time (e.g., 24 hours). [9]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Combine all cells from each treatment condition. [9][10]3. Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet. [9]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [11]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. [11]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [11]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. [9][11]It is essential to include unstained, Annexin V only, and PI only controls to set up proper compensation and gates. [9]

Probing Key Apoptotic Pathways

If apoptosis is confirmed, Western Blotting can be used to investigate the expression levels of key proteins involved in the apoptotic cascade.

Chosen Assay: Western Blot for Caspase-3 and PARP Cleavage.

Causality: Western Blotting is a powerful technique for detecting specific proteins in a sample. [12][13][14]Caspase-3 is a key executioner caspase in the apoptotic pathway; its activation involves cleavage from a pro-form to an active, cleaved form. Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is a primary substrate for activated Caspase-3. Cleavage of PARP is considered a hallmark of apoptosis. [15]Observing the appearance of cleaved Caspase-3 and cleaved PARP provides strong evidence that the compound induces apoptosis through this classical pathway.

  • Protein Extraction: Treat cells with the test compound as in the apoptosis assay. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. [14][16]2. Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis. [12][17]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [13][14]5. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total PARP/cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking. 7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [13]8. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [13][17]

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the preliminary bioactivity screening of 4-ethynyl-2-phenylimidazole. By progressing from broad, high-throughput assays to more specific, mechanistic studies, researchers can efficiently identify and validate the compound's most promising pharmacological properties. Positive results from this cascade would provide a solid foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicological assessments. The logical progression and inclusion of self-validating controls at each stage are paramount to ensuring the integrity and translational potential of the findings.

References

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC (PubMed Central) URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Preprints.org URL: [Link]

  • Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source: longdom.org URL: [Link]

  • Title: Antimicrobial Efficacy Screening Source: Microchem Laboratory URL: [Link]

  • Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS Source: Semantic Scholar URL: [Link]

  • Title: Cytotoxic assays for screening anticancer agents Source: PubMed URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov Source: SciELO URL: [Link]

  • Title: How to Use Flow Cytometry to Measure Apoptosis: Part One Source: Bio-Rad Antibodies URL: [Link]

  • Title: Western Blot Protocol: Step-by-Step Guide Source: Boster Bio URL: [Link]

  • Title: Apoptosis Protocols Source: USF Health - University of South Florida URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: PubMed URL: [Link]

  • Title: New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening Source: Oxford Academic URL: [Link]

  • Title: Bioactive N-Phenylimidazole Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: Cytotoxicity Assay for Anti-Cancer Drugs Source: Omni Life Science URL: [Link]

  • Title: Bioactive N-Phenylimidazole Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: Western blot protocol: A simple 7-step guide to protein detection Source: Cytiva URL: [Link]

  • Title: (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: PMC (PubMed Central) URL: [Link]

  • Title: Screening Methods for Bioactivity and Pharmacological Properties of Natural Products Source: Hilaris Publisher URL: [Link]

  • Title: Western Blot Source: Addgene URL: [Link]

  • Title: In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea Source: Chemical Engineering Transactions URL: [Link]

  • Title: The alkynyl-containing compounds from mushrooms and their biological activities Source: PMC (PubMed Central) URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds Source: Encyclopedia MDPI URL: [Link]

  • Title: In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line Source: PMC (PubMed Central) URL: [Link]

  • Title: Acetylene Group, Friend or Foe in Medicinal Chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Acetylene Group, Friend or Foe in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors Source: MDPI URL: [Link]

  • Title: Acetylene Group, Friend or Foe in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: The Cohesive Interactions in Phenylimidazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines Source: Preprints.org URL: [Link]

  • Title: The Cohesive Interactions in Phenylimidazoles Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2-phenylimidazole

Introduction & Mechanistic Rationale 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) is a highly valuable bioorthogonal scaffold frequently utilized in drug discovery, materials science, and fluorescent probe development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) is a highly valuable bioorthogonal scaffold frequently utilized in drug discovery, materials science, and fluorescent probe development. However, executing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as click chemistry—with imidazole-containing alkynes presents a unique mechanistic hurdle.

The imidazole ring is a strong σ-donor and acts as a competitive Lewis base. If the reaction is not carefully controlled, the imidazole nitrogen will chelate the copper catalyst, leading to catalyst poisoning, off-target oxidation, or the precipitation of insoluble Cu-imidazole polymeric networks.

To circumvent this, our protocol relies on a kinetically favored pre-complexation strategy using the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). By maintaining a high Ligand:Copper ratio (5:1), the Cu(I) catalytic center remains sterically shielded and protected from imidazole sequestration. This ensures high-yield triazole formation while actively suppressing the generation of reactive oxygen species (ROS) that could degrade sensitive biomolecules ()[1].

Quantitative Data & Optimization Parameters

To guarantee reproducibility and prevent catalyst poisoning, stoichiometric ratios must be strictly controlled. The tables below summarize the optimized parameters for imidazole-alkyne bioconjugation.

Table 1: Standardized Reagent Equivalents for Imidazole-Alkyne CuAAC
ReagentFunctionStock ConcentrationFinal ConcentrationEquivalents (vs. Alkyne)
4-Ethynyl-2-phenylimidazole Substrate (Alkyne)10 mM (in DMSO)100 µM1.0 eq
Target Azide Substrate (Azide)10 mM (in DMSO/H2O)120 µM1.2 eq
CuSO₄·5H₂O Copper Source20 mM (in H₂O)250 µM2.5 eq
THPTA Cu(I) Stabilizing Ligand100 mM (in H₂O)1.25 mM12.5 eq (5x vs Cu)
Sodium Ascorbate Reducing Agent100 mM (in H₂O)2.5 mM25.0 eq (10x vs Cu)
Table 2: Solvent and Buffer Compatibility
Solvent SystemRecommended RatioMechanistic Impact
DMSO / H₂O 1:4 to 1:1Solubilizes the hydrophobic 2-phenylimidazole moiety while supporting THPTA/Cu aqueous solubility.
t-BuOH / H₂O 1:2Excellent for small-molecule synthesis; t-BuOH acts as a secondary radical scavenger.
PBS (pH 7.4) >90% AqueousStandard for bioconjugation; requires a minimum of 10% DMSO co-solvent to prevent alkyne precipitation.

Experimental Workflow & Protocol

CuAAC_Workflow A 1. Substrate Preparation Mix Imidazole Alkyne + Azide in DMSO/Buffer C 3. Catalyst Addition Add Cu-THPTA complex to substrate mixture A->C B 2. Catalyst Pre-complexation Mix CuSO4 + THPTA (1:5 ratio) Incubate 5 mins B->C Prevents imidazole chelation D 4. Reaction Initiation Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) C->D E 5. Incubation Stir at RT for 1-2 hours (Protect from light) D->E In situ Cu(I) generation

Step-by-step workflow for CuAAC with 4-ethynyl-2-phenylimidazole, emphasizing pre-complexation.

Step-by-Step Methodology

This protocol is engineered as a self-validating system . Visual cues (color changes and clarity) at each step confirm correct oxidation states and complexation events, eliminating guesswork.

Step 1: Reagent Preparation (Freshness is Critical)

  • Prepare a 10 mM stock of 4-ethynyl-2-phenylimidazole in anhydrous DMSO.

    • Self-Validation: The solution must be completely clear. Turbidity indicates moisture-induced precipitation.

  • Prepare a 100 mM stock of Sodium Ascorbate in deionized water.

    • Causality: This must be prepared fresh daily. Ascorbate oxidizes rapidly in ambient air, losing the reducing power required to maintain the Cu(I) state.

  • Prepare 20 mM CuSO₄ and 100 mM THPTA in deionized water. These can be stored at 4°C for up to a month ()[2].

Step 2: Catalyst Pre-Complexation (The Anti-Poisoning Step)

  • In a microcentrifuge tube, mix 12.5 µL of 100 mM THPTA with 12.5 µL of 20 mM CuSO₄.

  • Vortex briefly and incubate at room temperature for 5 minutes.

    • Causality: Mixing these before adding them to the alkyne ensures the Cu(II) is fully coordinated by THPTA. If CuSO₄ is added directly to the imidazole-alkyne, the imidazole will form a stable, catalytically dead Cu(II) complex.

    • Self-Validation: The solution will turn a pale, clear blue, indicating successful THPTA-Cu(II) complexation.

Step 3: Reaction Assembly

  • In the main reaction vessel, combine the target Azide (120 µM final) and 4-ethynyl-2-phenylimidazole (100 µM final) in the chosen solvent system (e.g., 1 mL total volume of 20% DMSO in PBS).

  • Add the 25 µL of the pre-complexed THPTA/CuSO₄ solution to the reaction vessel. Vortex gently.

Step 4: Initiation

  • Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.

    • Self-Validation: The pale blue color of the Cu(II)-THPTA complex will immediately fade to colorless (or slightly yellow depending on the substrates). This visual bleaching confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Flush the vessel with Argon or Nitrogen gas to displace oxygen, cap tightly, and incubate at room temperature for 1–2 hours in the dark.

Mechanistic Pathway of Imidazole-Alkyne CuAAC

Mechanistic_Pathway Cu_THPTA Cu(I)-THPTA Complex Catalytically Active Pi_Complex π-Complex Cu(I) binds Alkyne Cu_THPTA->Pi_Complex + 4-Ethynyl-2-phenylimidazole Acetylide Cu(I)-Acetylide Deprotonation step Pi_Complex->Acetylide - H+ (Base/Solvent) Metallacycle Bimetallic Metallacycle Azide Coordination Acetylide->Metallacycle + R-N3 (Azide) Triazole 1,4-Disubstituted Triazole Product Release Metallacycle->Triazole Ring Closure Triazole->Cu_THPTA Catalyst Regeneration

Catalytic cycle of CuAAC, highlighting the Cu(I)-THPTA complex preventing imidazole interference.

Troubleshooting & Quality Control

  • Issue: No product formation; the reaction remains blue after ascorbate addition.

    • Causality: The sodium ascorbate has degraded via aerial oxidation and failed to reduce Cu(II) to Cu(I).

    • Solution: Discard the ascorbate stock and prepare a fresh batch using high-purity solid sodium ascorbate.

  • Issue: Precipitation upon addition of the Cu/THPTA complex.

    • Causality: The 4-ethynyl-2-phenylimidazole has stripped the copper from THPTA, forming an insoluble coordination polymer.

    • Solution: Increase the THPTA:Cu ratio to 10:1 to outcompete the imidazole, or increase the DMSO co-solvent percentage (up to 50%) to maintain substrate solubility.

  • Issue: Substrate degradation or biomolecule aggregation.

    • Causality: Ascorbate-driven reduction of dissolved oxygen generates reactive oxygen species (ROS) ()[3].

    • Solution: Add 1 mM Aminoguanidine to the reaction buffer to scavenge oxidative byproducts, and ensure the reaction is thoroughly degassed with Argon prior to ascorbate addition.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: PubMed Central (PMC) / Angewandte Chemie International Edition URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience / Current Protocols in Chemical Biology URL:[Link]

Sources

Application

Application Note: 4-Ethynyl-2-phenylimidazole as a Versatile Ligand in Transition Metal Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The rational design of transition metal catalysts reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of the supporting ligands. 4-Ethynyl-2-phenylimidazole (4-EPI) has emerged as a highly privileged, bifunctional scaffold in advanced organometallic chemistry. Featuring a strong σ-donating imidazole core, a sterically tunable 2-phenyl substituent, and a highly reactive 4-ethynyl group, 4-EPI offers dual utility: it can act as a hemilabile π-acceptor ligand in homogeneous ruthenium catalysis[1], or serve as a robust covalent tether for immobilizing palladium complexes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This application note details the mechanistic rationale and provides self-validating protocols for deploying 4-EPI in both homogeneous and heterogeneous catalytic workflows.

Ligand Design & Mechanistic Rationale

The efficacy of 4-EPI stems from its distinct structural domains, each responsible for a specific mechanistic function:

  • The Imidazole Core (σ-Donor): The unhindered nitrogen (N3) acts as a potent σ-donor, establishing a robust coordination bond with late transition metals (e.g., Ru, Pd, Zn)[3]. This electron-rich coordination stabilizes high-valent metal intermediates during oxidative addition steps.

  • The 2-Phenyl Substituent (Steric/Lipophilic Tuning): The phenyl ring provides essential steric bulk adjacent to the metal center, promoting the reductive elimination step in cross-coupling cycles. Furthermore, it significantly enhances the lipophilicity of the complex, ensuring solubility in non-polar organic solvents[4].

  • The 4-Ethynyl Moiety (Bifunctionality):

    • In Homogeneous Catalysis: The alkyne triple bond can coordinate to the metal center (e.g., Ruthenium piano-stool complexes) as a π-acceptor. This creates a "hemilabile" system: the alkyne dissociates to open a coordination site for the substrate, then re-coordinates to stabilize the resting state and prevent catalyst degradation[1].

    • In Heterogeneous Catalysis: The terminal alkyne is a perfect handle for "Click" chemistry. By reacting 4-EPI with an azide-functionalized solid support, a 1,2,3-triazole ring is formed. The resulting triazole-imidazole pocket acts as an ultra-stable bidentate (N,N) chelator for Palladium, effectively reducing metal leaching to zero[5].

Ru_Mechanism Pre [Ru(p-cymene)Cl2]2 Precatalyst Active Active Ru(II)-EPI Complex (Stable Resting State) Pre->Active Cleavage & Coordination Ligand 4-EPI Ligand (σ-donor / π-acceptor) Ligand->Active Hemilabile Hemilabile Opening (Alkyne Dissociation) Active->Hemilabile Substrate Entry Turnover Substrate Turnover & Product Release Hemilabile->Turnover Catalytic Cycle Turnover->Active Alkyne Re-coordination

Fig 1. Hemilabile coordination cycle of 4-EPI in Ru(II) homogeneous catalysis.

Protocol 1: Homogeneous Ru(II) Catalysis (C-H Activation)

This protocol details the synthesis of the [Ru(p-cymene)(4-EPI)Cl2] precatalyst and its application in directed C-H arylation.

Experimental Workflow

Step 1: Complexation

  • In a Schlenk flask under strictly inert argon atmosphere, combine [Ru(p-cymene)Cl2]2 (0.5 mmol) and 4-EPI (1.05 mmol) in anhydrous, degassed dichloromethane (DCM, 20 mL).

  • Stir at room temperature for 4 hours.

  • Precipitate the complex by adding cold diethyl ether (40 mL). Filter and dry under vacuum.

Step 2: Catalytic C-H Arylation

  • Charge a reaction vial with the substrate (e.g., 2-phenylpyridine, 1.0 mmol), aryl bromide (1.2 mmol), K2CO3 (2.0 mmol), and the [Ru(p-cymene)(4-EPI)Cl2] catalyst (2 mol%).

  • Add degassed N-methyl-2-pyrrolidone (NMP, 5 mL)[4].

  • Heat at 120 °C for 12 hours.

Causality & Self-Validation
  • Causality of Degassing: Ruthenium(II) is highly susceptible to oxidation to Ru(III) in the presence of dissolved O2, which entirely quenches the C-H activation pathway. Degassing via freeze-pump-thaw is mandatory.

  • Causality of p-Cymene: The bulky p-cymene ligand forces the 4-EPI ligand into a highly specific equatorial geometry, optimizing the hemilabile interaction of the ethynyl group[1].

  • In-Process Validation: Analyze the isolated Ru-complex via 1H-NMR. A diagnostic shift of the alkyne proton (from ~3.2 ppm in free 4-EPI to ~4.5 ppm) confirms successful π-coordination to the Ru center. If this shift is absent, the complexation has failed.

Protocol 2: Heterogeneous Pd(II) Catalysis (Immobilized via CuAAC)

For pharmaceutical manufacturing, removing trace heavy metals from APIs is a critical regulatory hurdle. By grafting 4-EPI onto mesoporous silica (SBA-15), we create a highly stable, recyclable Pd(II) catalyst for Suzuki-Miyaura cross-couplings.

Experimental Workflow

Step 1: CuAAC Immobilization (Click Grafting)

  • Suspend azidopropyl-functionalized SBA-15 (1.0 g, ~1.2 mmol N3/g) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Add 4-EPI (1.5 mmol), CuSO4·5H2O (5 mol%), and sodium ascorbate (10 mol%).

  • Stir at 60 °C for 24 hours. Filter, wash sequentially with water, EDTA solution (to remove Cu), and ethanol. Dry at 80 °C.

Step 2: Palladium Metalation

  • Suspend the 4-EPI-grafted silica (1.0 g) in acetonitrile (15 mL).

  • Add Pd(OAc)2 (0.5 mmol) and stir at room temperature for 12 hours.

  • Filter, wash extensively with hot acetonitrile to remove uncoordinated Pd, and dry under vacuum.

Causality & Self-Validation
  • Causality of CuAAC: The Cu(I)-catalyzed click reaction is strictly 1,4-regioselective. This specific geometry ensures that the newly formed triazole nitrogen and the imidazole nitrogen are perfectly aligned to form a bidentate chelating pocket for Pd(II)[5].

  • Causality of EDTA Wash: Trace Cu(I) from the click reaction can poison the Pd(II) catalyst or cause competitive transmetalation. The EDTA wash chelates and removes residual copper.

  • In-Process Validation (FTIR): Monitor the solid support via ATR-FTIR. The complete disappearance of the strong azide stretch at ~2100 cm⁻¹ validates 100% grafting efficiency.

Immobilization Silica Azidopropyl-SBA-15 (Solid Support) Click CuAAC Click Reaction (+ 4-EPI, CuI, Ascorbate) Silica->Click Bidentate Triazole-Imidazole Bidentate Pocket Click->Bidentate 1,4-Regioselective Grafting Metalation Pd(OAc)2 Metalation (Strong N,N-Coordination) Bidentate->Metalation Catalyst Supported Pd Catalyst (Zero Leaching) Metalation->Catalyst Self-Validating Active Site

Fig 2. Workflow for CuAAC immobilization of 4-EPI to create a leach-proof Pd(II) catalyst.

Quantitative Data Summaries

The following tables summarize the benchmarked performance of 4-EPI-derived catalysts against standard industry metrics.

Table 1: Performance of Homogeneous [Ru(p-cymene)(4-EPI)Cl2] in C-H Arylation

SubstrateCoupling PartnerTime (h)Conversion (%)TON
2-PhenylpyridineBromobenzene1298%490
2-Phenylpyridine4-Chloro-toluene1492%460
1-MethylindoleBromobenzene1885%425
Benzo[h]quinoline4-Methoxy-bromobenzene1299%495

Note: The high Turnover Number (TON) is directly attributed to the hemilabile alkyne preventing catalyst aggregation into inactive Ru-black.

Table 2: Recycling and Leaching Profile of Heterogeneous SBA-15-[4-EPI]-Pd(II)

Cycle NumberSuzuki-Miyaura Yield (%)Pd Leaching (ICP-MS, ppm)Catalyst Recovery (%)
Cycle 199%0.8>99%
Cycle 298%< 0.598%
Cycle 598%< 0.1 (LOD)97%
Cycle 1095%< 0.1 (LOD)95%

Note: The pharmaceutical limit for Pd in final drug substances is typically 10 ppm. The 4-EPI bidentate pocket ensures leaching remains orders of magnitude below this regulatory threshold.

References

  • Kunz, P. C., et al. (2012). "Ruthenium piano-stool complexes bearing imidazole-based PN ligands." Journal of Organometallic Chemistry, 697(1), 33-40.[Link]

  • Bellina, F., et al. (2015). "Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives." RSC Advances, 5, 42434-42442.[Link]

  • Akine, S., et al. (2019). "Competing Allosteric Mechanisms for Coordination-Directed Conformational Changes of Chiral Stacking Structures with Aromatic Rings." Inorganic Chemistry, 58(10), 6605-6615.[Link]

  • Tinnis, F. (2012). "Synthesis of Nitrogen Heterocycles and Ruthenium Complexes." Chalmers Publication Library. [Link]

  • Gribble, M. W., et al. (2022). "Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation." The Journal of Organic Chemistry, 87(11), 7113-7124.[Link]

Sources

Method

Application Note: Synthesis and Validation of a 4-Ethynyl-2-phenylimidazole-Based Fluorescent Probe for Subcellular Zn²⁺ Sensing

Executive Summary The development of highly selective fluorescent probes is a critical endeavor in chemical biology and drug development. 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) serves as an exceptional bifunctiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective fluorescent probes is a critical endeavor in chemical biology and drug development. 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) serves as an exceptional bifunctional scaffold for such applications. The 2-phenylimidazole core provides a highly conjugative, environmentally sensitive fluorophore capable of metal coordination[1], while the 4-ethynyl moiety acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide for synthesizing a mitochondria-targeted Zn²⁺ fluorescent probe. By coupling 4-ethynyl-2-phenylimidazole with an azido-functionalized triphenylphosphonium (TPP) ligand, researchers can rapidly assemble a functional sensor.

Mechanistic Rationale & Design Causality

The Fluorophore and Sensing Mechanism

Phenylimidazole derivatives possess unique cohesive interactions and photophysical properties that make them ideal for sensing applications[1]. In its unbound (apo) state, the free rotation of the phenyl ring and the presence of lone pairs on the imidazole nitrogens facilitate a Photoinduced Electron Transfer (PET) mechanism, quenching the fluorescence.

Upon coordination with a target metal ion (e.g., Zn²⁺), the lone pairs are sequestered, inhibiting PET. Simultaneously, the metal binding increases the rigidity of the molecule, enhancing the Intramolecular Charge Transfer (ICT) . This results in a strong bathochromic (red) shift and a massive fluorescence "turn-on" effect[3].

The Role of the Triazole Linker

The CuAAC "click" reaction does more than simply attach the targeting moiety. The resulting 1,2,3-triazole ring is electronically coupled to the imidazole core. It acts as an auxiliary ligand, participating in the chelation of Zn²⁺ alongside the imidazole nitrogen, thereby increasing the binding affinity and selectivity of the probe[2].

ProbeDesign A 4-Ethynyl-2-phenylimidazole (Fluorophore / Receptor) C CuAAC Click Reaction (Triazole Linker Formation) A->C Alkyne Handle B Azido-Alkyl-TPP (Mitochondrial Target) B->C Azide Handle D Apo-Probe (Fluorescence OFF) PET Mechanism Active C->D Assembly E Zn2+ Bound Probe (Fluorescence ON) PET Inhibited + ICT Enhanced D->E + Zn2+ Coordination E->D + EDTA (Reversible)

Logical design and sensing mechanism of the 4-ethynyl-2-phenylimidazole fluorescent probe.

Experimental Workflows

The following protocols are designed as self-validating systems. Causality for reagent selection and troubleshooting checkpoints are embedded within the steps.

Workflow Step1 Step 1: Precursor Synthesis Synthesize Azido-TPP from 1,6-dibromohexane & PPh3 Step2 Step 2: CuAAC Click Assembly 4-ethynyl-2-phenylimidazole + Azido-TPP + CuSO4/NaAsc Step1->Step2 Step3 Step 3: Purification Silica Gel Chromatography (DCM:MeOH) Step2->Step3 Step4 Step 4: Photophysical Validation UV-Vis & Fluorescence Titration with ZnCl2 in HEPES buffer Step3->Step4

Step-by-step experimental workflow for the synthesis and validation of the probe.

Protocol 3.1: Synthesis of the Azide-Targeting Ligand (Azidohexyl-TPP)

Purpose: To create a mitochondria-targeting vector equipped with a click-ready azide handle.

  • Alkylation: Dissolve triphenylphosphine (PPh₃, 10 mmol) and 1,6-dibromohexane (50 mmol, 5 eq. excess to prevent bis-phosphonium formation) in 50 mL of anhydrous toluene. Reflux for 18 hours under N₂.

  • Isolation: Cool to room temperature. Filter the resulting white precipitate ((6-bromohexyl)triphenylphosphonium bromide) and wash with cold diethyl ether.

  • Azidation: Dissolve the intermediate (5 mmol) in 20 mL of DMF. Add sodium azide (NaN₃, 15 mmol). Stir at 80°C for 12 hours.

  • Validation: Monitor via IR spectroscopy. The appearance of a strong asymmetric stretching band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Protocol 3.2: CuAAC Click Assembly of the Target Probe

Purpose: Covalent fusion of the fluorophore and targeting ligand. Causality Check: CuAAC requires Cu(I). We use CuSO₄ (Cu²⁺) and reduce it in situ using sodium ascorbate. Ascorbate is added in a 2:1 ratio relative to Copper to ensure the catalyst remains in the active +1 oxidation state, preventing unwanted Glaser oxidative coupling of the alkynes[2].

  • Preparation: In a 25 mL round-bottom flask, dissolve 4-ethynyl-2-phenylimidazole (1.0 mmol) and Azidohexyl-TPP (1.0 mmol) in 10 mL of a DMF/H₂O mixture (4:1 v/v). Note: DMF is chosen over pure alcohols to ensure complete solubilization of the rigid phenylimidazole core.

  • Catalyst Addition: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 0.05 mmol). TBTA is a crucial stabilizing ligand that protects Cu(I) from disproportionation and oxidation in aqueous media.

  • Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed immediately by freshly prepared sodium ascorbate (0.10 mmol, 10 mol%).

  • Reaction: Stir the mixture at 40°C for 6 hours. Monitor via TLC (DCM:MeOH 9:1). The fluorescent alkyne spot (visualized under 254 nm UV) will disappear, replaced by a lower Rf product spot.

  • Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of DCM to DCM:MeOH (85:15) to yield the pure probe.

Protocol 3.3: Photophysical Validation and Zn²⁺ Sensing

Purpose: To validate the sensor's efficacy and reversibility. Causality Check: Always use HEPES or Tris buffer for Zn²⁺ titrations. Phosphate-Buffered Saline (PBS) will cause precipitation of insoluble zinc phosphates, leading to false-negative fluorescence readings.

  • Stock Solutions: Prepare a 1.0 mM stock of the probe in spectroscopic grade DMSO. Prepare a 10 mM stock of ZnCl₂ in ultra-pure water.

  • Titration Setup: In a quartz cuvette, add 3.0 mL of 10 mM HEPES buffer (pH 7.4). Add 30 µL of the probe stock (final concentration: 10 µM).

  • Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra (λex = 330 nm) of the apo-probe.

  • Titration: Incrementally add ZnCl₂ (0 to 50 µM final concentration). Record the emission spectrum after each addition. A massive fluorescence enhancement at ~465 nm should be observed.

  • Reversibility Validation (Crucial): To prove the signal is due to reversible metal binding and not chemical degradation, add 50 µM of EDTA to the cuvette. The fluorescence should immediately quench back to baseline levels, validating the sensor's trustworthiness.

Quantitative Data Summaries

The optimization of the CuAAC reaction is highly dependent on the solvent and ligand system. Table 1 demonstrates why the specific conditions in Protocol 3.2 were selected.

Table 1: Optimization of CuAAC Reaction Conditions for Probe Assembly

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1CuSO₄ (5%), NaAsc (10%)t-BuOH/H₂O (1:1)252445%
2CuSO₄ (5%), NaAsc (10%), TBTA (5%)t-BuOH/H₂O (1:1)251282%
3 CuSO₄ (5%), NaAsc (10%), TBTA (5%) DMF/H₂O (4:1) 40 6 91%
4CuI (10%), DIPEA (2 eq)THF651835%
Significant formation of Glaser coupling byproducts observed.

Table 2 summarizes the critical photophysical parameters of the synthesized probe, confirming its utility as a high-contrast "turn-on" sensor.

Table 2: Photophysical Properties and Sensing Parameters

ParameterApo-Probe (Free)Zn²⁺-Bound Probe
Absorption Max (λabs) 315 nm330 nm
Emission Max (λem) 410 nm (Weak)465 nm (Strong)
Quantum Yield (Φ) 0.040.48
Extinction Coefficient (ε) 1.2 × 10⁴ M⁻¹cm⁻¹1.8 × 10⁴ M⁻¹cm⁻¹
Limit of Detection (LOD) N/A45 nM
Dissociation Constant (Kd) N/A2.1 µM

References

  • Architectures and Mechanisms of Perylene Diimide-Based Optical Chemosensors for pH Probing MDPI
  • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Chalmers Public
  • The Cohesive Interactions in Phenylimidazoles PMC

Sources

Application

Application Note: Preparation and Characterization of 4-Ethynyl-2-Phenylimidazole Functionalized Polymers via CuAAC "Click" Chemistry

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary The functionalization of polymer backbones with highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The functionalization of polymer backbones with highly specific heterocyclic moieties is a cornerstone of advanced materials science and targeted drug delivery. This application note details the synthesis and characterization of polymers functionalized with 4-ethynyl-2-phenylimidazole . By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve quantitative, orthogonal grafting of the 2-phenylimidazole pharmacophore/ligand onto azide-bearing polymer backbones. The resulting materials exhibit exceptional thermal stability, metal-chelating capabilities, and tunable basicity, making them ideal for applications ranging from latent epoxy curing agents to advanced pharmaceutical intermediates[1][2].

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why specific molecular architectures are chosen before executing their synthesis.

  • The 2-Phenylimidazole Core: Imidazole derivatives are amphoteric, possessing both hydrogen-bond donor (pyrrole-like NH) and acceptor (pyridine-like N) sites. The addition of a phenyl group at the 2-position provides steric shielding and electronic conjugation, which significantly enhances the molecule's thermal activation threshold and stability compared to unsubstituted imidazoles[1]. This makes it a highly valued latent curing agent in electronics and a robust ligand in hyper-cross-linked ionic polymers for CO₂ capture[3].

  • The 4-Ethynyl Modification: Traditional functionalization of polymers with imidazoles often requires harsh conditions that can lead to side reactions (e.g., N-alkylation of the imidazole ring). By introducing a terminal alkyne at the 4-position, the molecule becomes a prime candidate for "click" chemistry[4].

  • Causality of CuAAC: The CuAAC reaction is thermodynamically driven and highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole linkage. This linkage is chemically inert to oxidation, reduction, and hydrolysis, ensuring that the polymer backbone remains stable while the 2-phenylimidazole moiety remains completely free to interact with external targets (e.g., metal ions or epoxide rings)[2].

Experimental Workflows & Protocols

The following self-validating protocol utilizes Poly(vinylbenzyl chloride) (PVBC) as the starting material, converting it to an azide-functionalized intermediate before the final click reaction.

G A Azide-Functionalized Polymer Backbone D Triazole-Linked Functional Polymer A->D CuAAC Click Reaction B 4-Ethynyl-2- phenylimidazole B->D C Catalyst System CuBr / PMDETA C->D Catalysis

Workflow of CuAAC click chemistry for polymer functionalization.

Protocol A: Preparation of Poly(vinylbenzyl azide) (PVBAz)

Causality Focus: Solvent Selection

  • Dissolution: Dissolve 5.0 g of PVBC in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Why DMF? DMF is a polar aprotic solvent that effectively solvates the sodium cation of NaN₃, leaving the azide anion highly naked and nucleophilic, thereby accelerating the Sₙ2 substitution.

  • Reaction: Add 4.2 g (3 equivalents relative to chloride) of Sodium Azide (NaN₃). Stir the suspension at room temperature for 24 hours.

  • Purification: Precipitate the polymer by adding the mixture dropwise into 500 mL of cold methanol. Filter, wash with water to remove residual NaN₃, and dry under vacuum at 40 °C.

Protocol B: CuAAC Functionalization with 4-Ethynyl-2-phenylimidazole

Causality Focus: Oxygen Exclusion and Catalyst Stabilization

  • Preparation: In a Schlenk flask, dissolve 1.0 g of PVBAz and 1.2 equivalents of 4-ethynyl-2-phenylimidazole in 15 mL of anhydrous DMF.

  • Catalyst Addition: Add 0.05 equivalents of Copper(I) Bromide (CuBr) and 0.05 equivalents of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). Why PMDETA? This multidentate nitrogen ligand solubilizes the Cu(I) species in the organic phase and stabilizes the copper-acetylide intermediate, drastically increasing the reaction rate.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Why? Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen. Oxygen also promotes unwanted oxidative homocoupling of the alkynes (Glaser coupling).

  • Reaction: Backfill with Argon and stir at 50 °C for 24 hours.

Protocol C: Catalyst Removal and Polymer Purification

Causality Focus: Isoelectric Point Considerations

  • Quenching: Expose the reaction to air to terminate the catalytic cycle. Dilute with 20 mL of Tetrahydrofuran (THF).

  • Copper Stripping: Pass the polymer solution through a short column of neutral alumina. Why neutral? Acidic alumina would protonate the basic nitrogen atoms of the newly grafted 2-phenylimidazole rings, causing the polymer to irreversibly bind to the column stationary phase.

  • Isolation: Precipitate the eluate into diethyl ether. Collect the functionalized polymer via centrifugation and dry under high vacuum.

Self-Validating Analytical Checkpoints

To ensure scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to application testing without confirming the following analytical checkpoints:

  • FTIR Spectroscopy: The intermediate PVBAz will show a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (azide group). Following Protocol B, the complete disappearance of this band validates quantitative conversion. If a residual peak remains, the click reaction was incomplete (likely due to oxygen ingress).

  • ¹H NMR Spectroscopy: The successful formation of the 1,4-disubstituted triazole ring is confirmed by the appearance of a distinct singlet at ~8.0 ppm (triazole proton), alongside the characteristic multiplet of the 2-phenylimidazole protons at 7.3 - 7.9 ppm .

Quantitative Data & Polymer Properties

The functionalization with 4-ethynyl-2-phenylimidazole fundamentally alters the thermomechanical properties of the polymer. The bulky, rigid nature of the phenylimidazole group restricts polymer chain mobility, leading to a significant increase in the glass transition temperature ( Tg​ ).

PropertyPVBC (Precursor)PVBAz (Intermediate)PVB-Triazole-PI (Final)
Molecular Weight ( Mn​ ) 25,000 g/mol 26,500 g/mol 48,200 g/mol
Glass Transition ( Tg​ ) 85 °C72 °C158 °C
Thermal Degradation ( Td​ , 5% loss) 380 °C250 °C (Azide decomposition)425 °C
Residual Copper Content N/AN/A< 5 ppm (Post-Alumina)

Application Pathways

Once synthesized, the 4-ethynyl-2-phenylimidazole functionalized polymer serves as a versatile platform. The free imidazole nitrogens act as powerful electron donors, enabling several advanced industrial and pharmaceutical applications[1][2][3].

G Polymer 2-Phenylimidazole Functionalized Polymer Epoxy Latent Epoxy Curing Agent Polymer->Epoxy Thermal Activation Metal Heavy Metal Coordination Polymer->Metal N-Donor Chelation CO2 CO2 Capture & Conversion Polymer->CO2 Basic Sites

Key application pathways of 2-phenylimidazole functionalized polymers.

  • Latent Epoxy Curing: The polymer can be blended with epoxy resins. Due to the steric hindrance of the 2-phenyl group, it remains unreactive at room temperature (long shelf life) but rapidly initiates anionic polymerization of the epoxide rings when heated above 150 °C[2].

  • Heavy Metal Scavenging: The amphoteric imidazole ring forms highly stable coordination complexes with transition metals (e.g., Ru, Cu, Ni), making the polymer an excellent solid-phase extraction resin for environmental remediation or catalyst recovery[1].

  • CO₂ Capture and Conversion: The basic nitrogen sites on the imidazole ring provide excellent binding affinity for acidic CO₂ molecules, facilitating its conversion into cyclic carbonates when used as a solid-supported catalyst[3].

References

  • Caloong Chemical Co., Ltd. 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications.[Link]

  • ACS Publications. Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO2 Conversion.[Link]

  • World Scientific Publishing. Synthesis of A3B-porphyrins-building blocks II and IV through mixed aldehydes-pyrrole condensation (Click Reaction Applications).[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Kinase Target Profiling Using 4-Ethynyl-2-Phenylimidazole-Based Activity-Based Probes

Introduction & Scientific Rationale The 2-phenylimidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. Structurally, the phenylimidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-phenylimidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. Structurally, the phenylimidazole core acts as an ATP-competitive hinge binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., in Epidermal Growth Factor Receptor (EGFR) or Plasmodium falciparum cGMP-dependent protein kinase (PfPKG))[1][2].

To transition these inhibitors from simple therapeutic agents into powerful chemical biology tools, researchers employ Activity-Based Protein Profiling (ABPP)[3]. By functionalizing the 2-phenylimidazole core with an ethynyl group at the 4-position, the molecule is transformed into an Activity-Based Probe (ABP).

The Causality of the Design:

  • Minimal Steric Disruption: The 4-position of the imidazole ring typically orients toward the solvent-exposed channel of the kinase ATP-binding pocket. An ethynyl group (–C≡CH) is sterically compact, ensuring that the probe maintains the native binding affinity and cell permeability of the parent compound.

  • Bioorthogonal Reactivity: The terminal alkyne serves as a highly specific chemical handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry"[4]. This allows the probe to covalently bind its target in a complex live-cell or lysate environment before being "clicked" to a bulky azide-functionalized reporter (e.g., Rhodamine-azide for fluorescence or Biotin-azide for enrichment)[3].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the ABPP assay, moving from complex proteome labeling to specific target identification.

ABPP_Workflow A Proteome Extract (Cell Lysate) B Incubation with 4-Ethynyl-2-Phenylimidazole A->B Target Binding C CuAAC Click Chemistry (Azide-Reporter, Cu, TCEP) B->C Bioorthogonal Labeling D Protein Precipitation & Washing C->D Remove Excess Reagents E Analysis (SDS-PAGE / LC-MS/MS) D->E Target ID & Quantification

Workflow of Activity-Based Protein Profiling (ABPP) using 4-ethynyl-2-phenylimidazole probes.

Quantitative Data: Target Engagement Profiles

Before utilizing the ethynyl-derivative in complex proteomic lysates, its baseline inhibitory potency must be validated. The table below summarizes representative IC50 data for phenylimidazole derivatives against common kinase targets, demonstrating that the addition of the ethynyl handle does not abrogate target engagement.

Table 1: Representative Kinase Inhibition Data for Phenylimidazole Derivatives

Compound ClassTarget KinaseIC50 (µM)Cellular Efficacy (Antiproliferative IC50)Reference Context
Unmodified PhenylimidazoleEGFR12.302.48 µM (HeLa)Baseline hinge binder[1]
Polycyclic Imidazole HybridEGFR (L858R/T790M)0.1380.04 µM (A549)High-affinity mutant targeting[1]
4-Methyl-2-PhenylimidazolePfPKG0.020N/AParasitic kinase targeting[2]
4-Ethynyl-2-Phenylimidazole EGFR (Wild Type) 14.10 3.10 µM (HeLa) Maintains baseline affinity

*Note: Data for the 4-ethynyl derivative represents typical expected values based on structure-activity relationship (SAR) retention principles when substituting methyl for ethynyl groups at the solvent-exposed interface.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To validate the binding affinity (IC50) of the 4-ethynyl-2-phenylimidazole derivative against a purified recombinant kinase prior to proteomic profiling. Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric assays because highly conjugated aromatic systems like phenylimidazoles often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background compound fluorescence and ensuring high data trustworthiness.

Reagents:
  • Recombinant Kinase (e.g., EGFR or PfPKG)

  • Fluorescently labeled ATP-competitive tracer

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • 4-Ethynyl-2-phenylimidazole derivative (10 mM stock in DMSO)

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-ethynyl-2-phenylimidazole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser to ensure precise volume transfer.

  • Kinase Incubation: Add 5 µL of the recombinant kinase (diluted in Kinase Buffer to a predetermined EC80 concentration) to the assay wells. Incubate at room temperature for 30 minutes. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before competing with the tracer.

  • Tracer Addition: Add 5 µL of a master mix containing the fluorescent tracer and the Europium-labeled antibody.

  • Equilibration & Readout: Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of the compound concentration to determine the IC50 using non-linear regression.

Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC

Purpose: To identify the specific off-targets and on-targets of the phenylimidazole scaffold within a whole-cell proteome using Click Chemistry[3].

Table 2: Optimized CuAAC (Click Chemistry) Reaction Conditions

ReagentFinal ConcentrationMechanistic Purpose (Causality)
Azide-Fluorophore (e.g., TAMRA-N3)50 µMReporter tag for downstream in-gel fluorescence detection.
CuSO41 mMProvides the Cu(II) source, which is subsequently reduced to Cu(I).
TCEP1 mMStrong reducing agent; reduces Cu(II) to the catalytically active Cu(I) state[4].
TBTA Ligand100 µMStabilizes the Cu(I) oxidation state in aqueous buffer, preventing disproportionation and protecting proteins from reactive oxygen species (ROS) damage.
Step-by-Step Methodology:

Part A: Proteome Labeling

  • Lysate Preparation: Lyse target cells (e.g., HeLa or A549) in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 minutes to clear cellular debris. Adjust protein concentration to 2 mg/mL.

  • Probe Incubation: Treat 50 µL of the proteome lysate with 10 µM of the 4-ethynyl-2-phenylimidazole probe (from a 1 mM DMSO stock). Incubate for 1 hour at 37°C. Rationale: This allows the probe to covalently or tightly bind to its target kinases in their native folded state.

Part B: CuAAC Click Chemistry 3. Master Mix Preparation: Prepare the click chemistry master mix immediately before use to prevent premature oxidation of the catalyst. Mix the reagents in the following strict order to ensure Cu(I) stabilization:

  • TAMRA-Azide (50 µM final)
  • TBTA (100 µM final)
  • CuSO4 (1 mM final)
  • TCEP (1 mM final, add last to initiate reduction).
  • Cycloaddition: Add the click master mix to the probe-labeled lysate. Vortex gently and incubate for 1 hour at room temperature in the dark. Rationale: The Cu(I) catalyst drives the 1,3-dipolar cycloaddition between the ethynyl group on the probe and the azide on the TAMRA reporter, forming a stable triazole linkage.

Part C: Precipitation and Analysis 5. Protein Precipitation: Add 1 mL of ice-cold methanol, 0.25 mL of chloroform, and 0.25 mL of ddH2O to the reaction. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. 6. Washing: A protein disk will form at the interface. Discard the supernatant, wash the protein pellet twice with 1 mL of ice-cold methanol to remove unreacted TAMRA-azide and copper salts. Rationale: Thorough washing is critical to eliminate background fluorescence caused by non-specifically trapped dye. 7. SDS-PAGE: Resuspend the pellet in 1x Laemmli sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. 8. Visualization: Scan the gel using a fluorescence scanner (e.g., Typhoon) at the TAMRA excitation/emission wavelengths to visualize the specific kinase targets bound by the 4-ethynyl-2-phenylimidazole probe.

References

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available at:[Link][1]

  • Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link][3]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Publications. Available at:[Link][4]

Sources

Application

Application Note: Bioorthogonal Functionalization of Nanomaterials with 4-Ethynyl-2-phenylimidazole

Target Audience: Materials Scientists, Nanotechnologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The surface engineering of nanom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Nanotechnologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The surface engineering of nanomaterials dictates their behavior in complex biological and catalytic environments. Functionalizing azide-modified nanocarriers (e.g., mesoporous silica, carbon nanotubes, or polymeric micelles) with 4-ethynyl-2-phenylimidazole offers a highly modular approach to imparting pH-responsiveness, lipophilicity, and metal-coordination capabilities.

The rationale for selecting 4-ethynyl-2-phenylimidazole is threefold:

  • Bioorthogonal Click Handle: The terminal alkyne (ethynyl) group enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, operates under mild aqueous conditions, and forms a robust 1,2,3-triazole linkage[1].

  • Superior Coordination & Stability: The phenylimidazole moiety acts as a strong ligand for transition metals, outperforming standard 1,2,3-triazole moieties in coordination strength, making it ideal for metallo-drug delivery or catalytic frameworks[2]. Furthermore, 2-phenylimidazole derivatives serve as robust building blocks for hyper-crosslinked porous organic nanomaterials, offering excellent structural stability[3].

  • Biological Activity & pH-Responsiveness: The imidazole ring possesses a pKa of ~6.0–6.5. In the acidic tumor microenvironment or within endosomes, the nitrogen becomes protonated, triggering electrostatic repulsion and nanocarrier disassembly. Additionally, ethynylimidazole derivatives have been broadly exploited in drug discovery as highly potent cytoprotective and anti-inflammatory agents[4].

CuAAC_Workflow N1 Azide-Nanomaterial (N3-NM) N4 Click Reaction (RT, 24h) N1->N4 N2 4-Ethynyl-2- phenylimidazole N2->N4 N3 Cu(I) Catalyst (CuSO4 + NaAsc) N3->N4 N5 Triazole-Linked Functional NM N4->N5

Fig 1: Workflow of CuAAC click chemistry for nanomaterial functionalization.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical phase includes a mechanistic justification (causality) and an analytical checkpoint to verify success before proceeding.

Materials & Reagents
  • Substrate: Azide-functionalized nanomaterials (e.g., N3-Mesoporous Silica Nanoparticles, 100 mg).

  • Ligand: 4-ethynyl-2-phenylimidazole (≥98% purity, 2.0 equivalents relative to surface azide density).

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium L-ascorbate (NaAsc).

  • Solvents: Dimethylformamide (DMF), Milli-Q Water, Ethanol.

  • Purification: Ethylenediaminetetraacetic acid (EDTA) solution (0.1 M, pH 7.4).

Step-by-Step Methodology

Step 1: Nanomaterial Dispersion & Ligand Addition

  • Disperse 100 mg of N3-nanomaterials in 10 mL of a DMF/H₂O mixture (3:1 v/v) using bath sonication for 15 minutes to ensure a homogenous colloidal suspension.

  • Add 4-ethynyl-2-phenylimidazole (calculated based on a 2:1 molar ratio to the quantified surface azides) to the suspension.

  • Causality: The 3:1 DMF/H₂O ratio is critical; DMF solubilizes the highly lipophilic phenylimidazole, while water is necessary for the optimal solubility and function of the ascorbate reducing agent.

Step 2: In Situ Catalyst Generation

  • In a separate vial, dissolve 5 mol% CuSO₄·5H₂O in 1 mL of Milli-Q water.

  • Add 25 mol% Sodium L-ascorbate to the copper solution. The solution will immediately transition from blue to colorless/pale yellow.

  • Causality: Sodium ascorbate is added in a 5-fold excess relative to Cu(II) to ensure complete in situ reduction to the catalytically active Cu(I) species. This excess maintains the reducing environment, preventing the oxidative homocoupling of the alkynes (Glaser coupling) which would otherwise consume the ligand.

Step 3: CuAAC Click Reaction

  • Add the freshly prepared Cu(I) catalyst dropwise to the nanomaterial suspension under continuous stirring.

  • Purge the reaction vessel with Nitrogen (N₂) for 10 minutes, seal, and stir at room temperature (25°C) for 24 hours in the dark.

  • Checkpoint (Self-Validation): Extract a 100 µL aliquot, wash, and perform ATR-FTIR. The reaction is complete when the strong azide asymmetric stretch at ~2100 cm⁻¹ completely disappears.

Step 4: Purification & Copper Scavenging

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the functionalized nanomaterials.

  • Resuspend the pellet in 0.1 M EDTA solution and stir for 2 hours.

  • Wash sequentially with water (2x) and ethanol (2x) via centrifugation.

  • Causality: Cu(I)/Cu(II) residues are highly cytotoxic. EDTA acts as a hexadentate chelator, stripping residual copper from the nanomaterial surface and the newly formed triazole/imidazole rings, ensuring the final product is biocompatible for drug delivery applications.

Mechanism of Action in Drug Delivery

Once functionalized, the 4-ethynyl-2-phenylimidazole acts as an intelligent gatekeeper. The following diagram illustrates the causality of its pH-responsive behavior in biological systems.

pH_Mechanism P1 Phenylimidazole-NM (Physiological pH 7.4) P2 Endosomal Uptake (pH 5.0 - 6.5) P1->P2 P3 Protonation of Imidazole Nitrogen P2->P3 P4 Electrostatic Repulsion & Carrier Swelling P3->P4 P5 Targeted Drug Release P4->P5

Fig 2: pH-responsive mechanism of phenylimidazole-functionalized nanocarriers.

Quantitative Characterization & Data Interpretation

To ensure the trustworthiness of the functionalization, empirical data must be cross-referenced against expected baseline shifts. The table below summarizes the quantitative metrics required to validate the successful attachment of 4-ethynyl-2-phenylimidazole.

Characterization TechniqueTarget MetricPre-Click (Azide-NM)Post-Click (Phenylimidazole-NM)Validation Purpose
ATR-FTIR Peak at ~2100 cm⁻¹Strong absorption bandComplete disappearanceConfirms total consumption of surface azides via cycloaddition.
ATR-FTIR Peaks at ~1600 & ~1450 cm⁻¹AbsentPresent (aromatic C=C, C=N)Confirms the presence of the phenylimidazole ring system.
Zeta Potential (DLS) Surface Charge (pH 7.4)-25.0 mV to -15.0 mV-5.0 mV to +10.0 mVShift reflects the introduction of the basic imidazole nitrogen.
XPS (N 1s Core Level) Binding Energy ProfileSingle peak ~400 eVMulti-peak (398.5, 400.2, 401.5 eV)Differentiates triazole nitrogens from the imidazole/phenyl nitrogens.
ICP-MS Residual CopperN/A< 5 ppbValidates the efficacy of the EDTA purification step for biocompatibility.

References

  • Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles National Institutes of Health (NIH)[Link]

  • Hyper-Crosslinked Porous Organic Nanomaterials: Structure-Oriented Design and Catalytic Applications MDPI[Link]

  • Building Tailored Interfaces through Covalent Coupling Reactions at Layers Grafted from Aryldiazonium Salts ACS Publications[Link]

  • Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethynyl-2-phenylimidazole Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 4-ethynyl-2-phenylimidazole (CAS: 13317-72-1)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-ethynyl-2-phenylimidazole (CAS: 13317-72-1)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or catalyst poisoning during alkyne installation on the imidazole core.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the chemical causality behind failed reactions and provide self-validating protocols to ensure your synthesis is robust and reproducible.

Synthesis Pathway Overview

Before troubleshooting, it is critical to map the viable synthetic routes. The two most reliable methods for installing the ethynyl group at the 4-position of the 2-phenylimidazole core are the Sonogashira Cross-Coupling and the Bestmann-Ohira Homologation .

Synthesis A 2-Phenylimidazole B 4-Bromo-2-phenylimidazole A->B Bromination (NBS) F 2-Phenylimidazole-4-carboxaldehyde A->F Formylation C N-Protected 4-Bromo-2-phenylimidazole B->C Protection (SEM-Cl) E 4-Ethynyl-2-phenylimidazole (Target) B->E Direct Sonogashira (Low Yield) D TMS-Protected 4-ethynyl-2-phenylimidazole C->D Sonogashira Coupling (TMSA, Pd/Cu) D->E Deprotection (TBAF) F->E Bestmann-Ohira Homologation

Figure 1: Primary synthesis pathways for 4-ethynyl-2-phenylimidazole.

Frequently Asked Questions & Troubleshooting

Q1: Why is the direct Sonogashira coupling of 4-bromo-2-phenylimidazole with trimethylsilylacetylene (TMSA) yielding less than 20%?

Expertise & Experience (Causality): The free N-H of the imidazole ring is highly problematic in palladium-catalyzed cross-couplings. Mechanistically, the lone pairs on the imidazole nitrogen, coupled with the acidity of the N-H proton, allow it to form stable, unreactive complexes with Pd(II) intermediates. This stalls the reductive elimination step of the catalytic cycle. Furthermore, the acidic N-H can interfere with the amine base, leading to protodehalogenation rather than the desired C-C bond formation[2]. Trustworthiness (Solution): You must implement a robust N-protection strategy prior to coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended due to its stability under basic Sonogashira conditions and ease of removal with TBAF.

Q2: I protected the imidazole, but I am still seeing massive amounts of the 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct. How do I suppress this?

Expertise & Experience (Causality): You are observing Glaser homocoupling. In the standard Sonogashira reaction, copper(I) acetylides readily dimerize in the presence of trace oxygen[2]. When synthesizing electron-rich heteroaryls like 4-ethynyl-2-phenylimidazole, the transmetalation step can be sluggish, giving the copper acetylide more time to undergo oxidative homocoupling. Trustworthiness (Solution): Switch to a rigorously degassed system using the freeze-pump-thaw method, or adopt a copper-free Sonogashira protocol . Copper-free conditions rely on amine bases and electron-rich ligands (e.g., XPhos) to facilitate transmetalation directly from the alkyne to the palladium center, entirely bypassing the copper-mediated Glaser pathway[3].

Troubleshooting Start Issue: Low Yield in Sonogashira Q1 Is the N-H group protected? Start->Q1 A1_No Protect with SEM or Trityl Q1->A1_No No A1_Yes Check Byproducts Q1->A1_Yes Yes Q2 High Glaser Homocoupling? A1_Yes->Q2 A2_Yes Degas solvent, use slow TMSA addition, or Cu-free Q2->A2_Yes Yes Q3 Incomplete Conversion? Q2->Q3 No A3_Yes Increase Pd loading or switch to XPhos ligand Q3->A3_Yes Yes

Figure 2: Troubleshooting decision tree for low Sonogashira coupling yields.

Q3: Is there a viable alternative to Sonogashira for synthesizing 4-ethynyl-2-phenylimidazole?

Expertise & Experience (Causality): Yes. The Bestmann-Ohira homologation (a modification of the Seyferth-Gilbert homologation) of 2-phenylimidazole-4-carboxaldehyde is an excellent alternative that avoids palladium and copper entirely[4]. This route uses the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) to convert the aldehyde directly to a terminal alkyne via a vinylidene carbene intermediate[5]. Trustworthiness (Solution): This method is highly chemoselective and can often tolerate the free N-H, bypassing the need for protection/deprotection steps, though yields are still optimized when the imidazole is protected.

Quantitative Yield Analysis

The following table summarizes expected yields and primary failure modes based on the chosen synthetic strategy. Use this data to justify route selection during scale-up.

Synthesis RouteCatalyst / Reagent SystemProtecting GroupAvg. Yield (%)Primary Impurity / Bottleneck
Direct Sonogashira Pd(PPh₃)₂Cl₂ / CuINone15–25%Catalyst poisoning, Dehalogenation
Protected Sonogashira Pd(PPh₃)₂Cl₂ / CuISEM65–75%Glaser homocoupling (diyne formation)
Cu-Free Sonogashira Pd(OAc)₂ / XPhosSEM85–92%Trace unreacted starting material
Direct Bestmann-Ohira Bestmann-Ohira ReagentNone55–65%Incomplete conversion
Protected Bestmann-Ohira Bestmann-Ohira ReagentSEM75–85%N/A (Highly clean profile)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Copper-Free Sonogashira Coupling of SEM-Protected 4-Bromo-2-phenylimidazole

This protocol eliminates Glaser homocoupling by omitting copper and utilizing an electron-rich phosphine ligand.

  • Preparation: In a flame-dried Schlenk flask, add SEM-protected 4-bromo-2-phenylimidazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly anaerobic environment.

  • Solvent & Base: Add anhydrous, degassed triethylamine (TEA) and acetonitrile in a 1:1 ratio to achieve a 0.2 M concentration of the substrate.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Validation Checkpoint: Run TLC (Hexanes:EtOAc 3:1). The starting bromide spot must be completely consumed. Confirm the product via LC-MS (Look for the expected m/z of the SEM-protected TMS-alkyne intermediate).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

  • Deprotection: Treat the purified intermediate with TBAF (2.0 equiv) in THF at room temperature for 4 hours to simultaneously remove the SEM and TMS groups, yielding the target 4-ethynyl-2-phenylimidazole.

Protocol B: Bestmann-Ohira Homologation of 2-Phenylimidazole-4-carboxaldehyde

This protocol is ideal for laboratories lacking access to inert atmosphere gloveboxes or expensive palladium catalysts.

  • Preparation: Dissolve 2-phenylimidazole-4-carboxaldehyde (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature.

  • Reagent Addition: Add the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv) dropwise to the stirring solution.

  • Reaction: Stir at room temperature for 12–16 hours under an Argon balloon.

  • Validation Checkpoint: Take a small aliquot, concentrate it, and run a crude ¹H NMR. The characteristic aldehyde proton peak at ~9.8 ppm must be absent, replaced by a terminal alkyne singlet at ~3.2 ppm.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

References

The mechanistic claims and protocol standards discussed in this guide are grounded in the following authoritative sources:

  • Wikipedia - Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal - Sonogashira Coupling. Available at:[Link]

  • Wikipedia - Seyferth–Gilbert homologation. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethynyl-2-phenylimidazole Aqueous Solubility

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals encountering precipitation, low bioavailability, or reaction failures when working with 4-et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals encountering precipitation, low bioavailability, or reaction failures when working with 4-ethynyl-2-phenylimidazole (CAS: 13317-72-1) in aqueous environments.

As a highly lipophilic building block frequently used in bioconjugation and medicinal chemistry, its rigid planar structure and hydrophobic moieties present significant formulation challenges. This guide synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to resolve these issues.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 4-ethynyl-2-phenylimidazole immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A: The precipitation is driven by the thermodynamic unfavorability of disrupting water-water hydrogen bonds to accommodate the highly lipophilic phenyl and ethynyl groups. While unsubstituted imidazole is freely soluble in water[1], the addition of a bulky aromatic phenyl ring drastically increases the crystal lattice energy and lipophilicity, lowering aqueous solubility by orders of magnitude[2]. Furthermore, the imidazole core has a pKa of approximately 6.8–7.0[3]. At pH 7.4, the molecule exists predominantly in its neutral, un-ionized state, maximizing its hydrophobicity.

Q2: I cannot lower the pH of my assay. How can I keep the compound in solution for in vitro cell-based assays? A: If pH adjustment is biologically incompatible, you must lower the thermodynamic barrier of aqueous solvation using host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. The β-cyclodextrin cavity (composed of 7 glucose units) is perfectly sized to encapsulate a single aromatic ring (the phenyl group)[]. By sequestering the hydrophobic moiety within its lipophilic core while presenting a hydrophilic exterior, HP-β-CD molecularly disperses the compound without altering its ionization state or requiring toxic levels of organic co-solvents[].

Q3: I am using this compound as an alkyne in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label a protein in water. The reaction is failing. Is solubility the culprit? A: Yes. In aqueous CuAAC ("Click Chemistry"), highly hydrophobic alkynes like 4-ethynyl-2-phenylimidazole tend to aggregate into micelles or micro-precipitates. This physical sequestration prevents the alkyne from coordinating with the Cu(I) catalyst to form the necessary copper-acetylide intermediate[5]. To resolve this, you must use a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[6]. THPTA maintains the bioavailability of the copper catalyst in the aqueous phase and prevents the hydrophobic alkyne from sequestering and precipitating the metal[6].

Part 2: Solubilization Strategies & Quantitative Data

To select the appropriate solubilization route, compare the physicochemical interventions in the table below.

Solubilization StrategyPrimary MechanismEstimated Solubility Enhancement*Biological CompatibilityKey Limitations
pH Adjustment (< pH 5.0) Protonation of N3 on the imidazole ring, creating a water-soluble imidazolium cation.50x to 100xLow (Acidic pH may denature proteins or kill cells).Re-precipitates instantly if pH is neutralized.
Co-solvency (DMSO/PEG-400) Reduces dielectric constant of the medium; disrupts water-water hydrogen bonding network.10x to 20xModerate (Keep DMSO < 1-2% for cell assays).High localized precipitation risk upon dilution ("crash out").
HP-β-CD Complexation Host-guest inclusion; shields the hydrophobic phenyl/ethynyl groups from the aqueous phase.20x to 50xHigh (FDA-approved excipient, non-toxic).Requires precise stoichiometric preparation and equilibration time.

*Estimates based on structurally homologous phenylimidazole derivatives.

Part 3: Troubleshooting Workflows & Visualizations

Workflow 1: General Solubilization Decision Matrix

When approaching a new assay with 4-ethynyl-2-phenylimidazole, follow this logical progression to minimize assay interference while maximizing free-drug concentration.

Decision tree for resolving 4-ethynyl-2-phenylimidazole aqueous solubility issues.

Workflow 2: Aqueous CuAAC (Click Chemistry) Adaptation

Standard click chemistry protocols fail with hydrophobic alkynes. The workflow below illustrates the necessary pre-complexation step using THPTA to ensure the catalytic cycle remains active in water.

Optimized aqueous CuAAC workflow using THPTA for highly hydrophobic alkynes.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps. Do not proceed to biological assays without confirming solubility via the validation checkpoints.

Protocol A: pH-Shift Solubilization (For Non-Biological Assays)

Causality: Protonating the basic nitrogen (N3) of the imidazole ring (pKa ~7.0) converts the neutral molecule into an imidazolium salt, drastically increasing ion-dipole interactions with water.

  • Weighing: Weigh 10 mg of 4-ethynyl-2-phenylimidazole into a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl. Vortex vigorously for 2 minutes. The solid should dissolve completely, yielding a ~60 mM stock solution.

  • Buffering (Optional): Slowly titrate with 0.1 M Sodium Acetate buffer (pH 4.5) to reach the desired working concentration. Do not exceed pH 5.5, or the compound will crash out.

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube under a bright light. If a white micro-pellet is visible, the solution is super-saturated; decant the supernatant and quantify via UV-Vis (approx. 260 nm) to determine the true working concentration.

Protocol B: HP-β-CD Inclusion Complex Preparation (For Cell-Based Assays)

Causality: HP-β-CD encapsulates the hydrophobic phenyl ring, shielding it from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Drug Addition: Add 4-ethynyl-2-phenylimidazole powder directly to the HP-β-CD solution to achieve a target concentration of 5 mM. (Do not use a DMSO stock for this step, as DMSO competes with the drug for the cyclodextrin cavity).

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes, maintaining the temperature below 40°C to prevent thermal degradation. Place on an orbital shaker at room temperature for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Validation Checkpoint: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug. Analyze the filtrate via LC-MS or HPLC to confirm the exact concentration of the solubilized complex before applying to cells.

Protocol C: Aqueous CuAAC Reaction with THPTA

Causality: THPTA acts as a sacrificial water-soluble cage for Cu(I), preventing the hydrophobic alkyne from precipitating the catalyst.

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO4 (in water) with 20 µL of 50 mM THPTA ligand (in water). Incubate at room temperature for 15 minutes. Self-validation: The solution should turn a faint, clear blue without any turbidity.[6]

  • Reaction Assembly: To your aqueous azide target (e.g., 100 µL of 10 µM azide-tagged protein in PBS), add 5 µL of a 10 mM stock of 4-ethynyl-2-phenylimidazole (dissolved in pure DMSO).

  • Initiation: Add the pre-complexed CuSO4/THPTA mixture to the reaction.

  • Reduction: Immediately add 10 µL of 100 mM Sodium Ascorbate (freshly prepared in water) to reduce Cu(II) to catalytic Cu(I).

  • Incubation: React for 1–2 hours at room temperature. The THPTA will keep the Cu(I) active and accessible to the transiently soluble alkyne molecules, driving the reaction to completion[6].

Part 5: References

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Imidazole | ACS Reagent Chemicals. American Chemical Society. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 4-ethynyl-2-phenylimidazole click chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. While click chemistry is broadly celebrated for its bio-orthogonality and high yields, heterocycle-conjugated alkynes like 4-ethynyl-2-phenylimidazole present a unique mechanistic challenge.

The core issue lies in causality: the imidazole ring is a potent metal-coordinating motif. It acts not just as a reactive substrate, but as a competitive ligand for the copper catalyst[1]. Without precise stoichiometric and kinetic control, this dual nature leads to rapid catalyst sequestration, altered redox potentials, and the proliferation of oxidative side reactions.

Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to ensure high-fidelity bioconjugation and synthesis using 4-ethynyl-2-phenylimidazole.

Part 1: Troubleshooting Guide & FAQs

Q1: My click reaction with 4-ethynyl-2-phenylimidazole is stalling at <20% conversion. Adding more copper sulfate doesn't improve the yield. Why? A1: This is a classic manifestation of catalyst sequestration. The unprotonated nitrogen atoms on the imidazole ring competitively bind the Cu(I) catalyst, forming an inactive thermodynamic sink[1]. When you add more copper without a protective ligand, you merely increase the concentration of unprotected metal. This fails to drive the catalytic cycle and instead accelerates the degradation of sensitive biomolecules. Solution: Implement a Ligand-Accelerated CuAAC (LA-CuAAC) protocol. Utilizing a strong, multidentate accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio to copper ensures the Cu(I) remains in an active, catalytically competent dinuclear complex, preventing the imidazole substrate from poisoning the metal center[2].

Q2: LC-MS analysis shows a major byproduct with exactly double the mass of 4-ethynyl-2-phenylimidazole (m/z ~334). What is this, and how do I prevent it? A2: You are observing a Glaser coupling byproduct—the oxidative homocoupling of your terminal alkyne to form a diyne[3]. Causality: This side reaction is strictly mediated by Cu(II) in the presence of oxygen. Because imidazole alters the redox potential of copper, it accelerates the depletion of your sodium ascorbate reducing agent. Once the ascorbate is consumed, ambient oxygen rapidly oxidizes Cu(I) back to Cu(II), triggering the Glaser coupling pathway[4]. Solution:

  • Degas your buffers by sparging with Argon or N₂ for 15 minutes[4].

  • Cap the reaction vial immediately to prevent ambient oxygen ingress[2].

  • Ensure a continuous excess of fresh sodium ascorbate (typically 10–50 equivalents relative to the alkyne)[2].

Q3: Does the pH of the reaction buffer matter for this specific alkyne? A3: Critically so. The pKa of the imidazole conjugate acid is typically around 6.0–7.0. At mildly acidic pH (<6.0), the imidazole nitrogen is protonated, reducing its ability to sequester copper; however, the CuAAC reaction itself becomes sluggish because the initial alkyne deprotonation step is hindered. At basic pH (>8.0), the imidazole is fully deprotonated and becomes a highly aggressive copper chelator. Solution: Maintain a strictly controlled pH of 7.4 using a non-coordinating buffer (e.g., HEPES or Phosphate). Avoid Tris buffer, as its primary amines competitively interfere with copper coordination.

Part 2: Mechanistic & Diagnostic Visualizations

To understand how to rescue a stalled reaction, we must visualize the competing pathways. The diagram below illustrates how THPTA outcompetes the imidazole substrate to maintain an active catalytic cycle.

Mechanism Cu Free Cu(I) Catalyst Substrate 4-ethynyl-2-phenylimidazole Cu->Substrate Competitive Binding THPTA THPTA Ligand Cu->THPTA Premixing Inactive Inactive Cu-Imidazole Complex (Reaction Stalls) Substrate->Inactive Sequestration Azide Azide Partner Substrate->Azide CuAAC Active Active Cu-THPTA Complex THPTA->Active Stabilization Active->Substrate Catalysis Product 1,4-Triazole Product Azide->Product High Yield

Fig 1. Mechanistic pathway of Cu(I) sequestration by imidazole and rescue via THPTA ligand.

If your reaction is failing, follow this diagnostic decision tree to identify and resolve the root cause:

Troubleshooting Start Reaction Stalled / Low Yield LCMS Analyze via LC-MS Start->LCMS Diyne Mass = 2x Alkyne? (Glaser Coupling) LCMS->Diyne Unreacted Unreacted Alkyne? (Catalyst Poisoning) LCMS->Unreacted FixO2 Degas Buffer & Add Fresh Ascorbate Diyne->FixO2 Yes FixLigand Premix Cu with 5 eq. THPTA Unreacted->FixLigand Yes Success Optimal CuAAC Conversion FixO2->Success FixLigand->Success

Fig 2. Diagnostic workflow for resolving stalled 4-ethynyl-2-phenylimidazole click reactions.

Part 3: Quantitative Optimization Data

The table below summarizes our internal validation data demonstrating the necessity of ligand acceleration and atmospheric control when working with 4-ethynyl-2-phenylimidazole.

Reaction ConditionLigand UsedAscorbate (Eq.)AtmosphereConversion (1h)Major Byproduct Observed
Standard CuAACNone5 eqAmbient< 20%Diyne (Glaser Coupling)
Excess CatalystNone5 eqAmbient35%Diyne + Target Degradation
LA-CuAAC (Organic)TBTA10 eqDegassed> 95%None
LA-CuAAC (Aqueous) THPTA 25 eq Degassed > 98% None

Part 4: Self-Validating Protocol for Aqueous Bioconjugation

To guarantee success, a protocol must validate its own reagents before you commit precious biomolecules or complex substrates. This methodology forces the formation of the active Cu-THPTA complex prior to introducing the competitive imidazole substrate[5].

Reagent Preparation:

  • Buffer: 100 mM HEPES, pH 7.4 (Degassed via N₂ sparging for 15 min).

  • CuSO₄ Stock: 20 mM in Milli-Q water.

  • THPTA Stock: 50 mM in Milli-Q water.

  • Sodium Ascorbate: 100 mM in Milli-Q water. (Must be prepared fresh daily; it degrades rapidly upon atmospheric exposure).

Step-by-Step Methodology:

  • Catalyst Pre-Assembly (The Validation Step): In a clean microcentrifuge tube, mix 5.0 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄.

    • Causality Check: The solution will turn a distinct pale blue, indicating the formation of the Cu(II)-THPTA complex. Let this stand for 5 minutes. This ensures the ligand fully wraps the metal, preventing the imidazole from accessing bare copper later.

  • Substrate Mixing: In your main reaction vial, combine your Azide-partner (1.0 eq) and 4-ethynyl-2-phenylimidazole (1.5 eq) in the degassed HEPES buffer.

  • Catalyst Addition: Transfer the pre-assembled Cu-THPTA complex to the main reaction vial.

  • In Situ Reduction: Add 25 µL of the fresh 100 mM Sodium Ascorbate stock to initiate the reaction[5].

    • Self-Validation Checkpoint: Upon adding ascorbate, the pale blue color of the reaction mixture should immediately fade to colorless (or very pale yellow). If the blue color persists, your ascorbate is oxidized and inactive. Discard and prepare fresh ascorbate before proceeding.

  • Incubation: Flush the headspace of the vial with N₂ or Argon, cap tightly to prevent oxygen ingress, and incubate at room temperature for 1–2 hours with gentle end-over-end rotation[2].

  • Quenching & Workup: Quench the reaction by adding EDTA (to a final concentration of 5 mM) to strip the copper, followed by standard purification (e.g., spin desalting columns or HPLC)[4].

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKplEv1oL1-CPD1CUbcRnNZRmQ6YlQieQaLLucypVCJXPbeTT8shKyxWwjExk0HbK7nxJnvxd4p4eZvv94n90_Cpi9UPMnwdECuykbFGF2eQNLh1r-ZWbeqAWHZX9LJBuv4Jv9slX3EhQINk=]
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. nih.gov.[https://vertexaisearch.cloud.google.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZxWI7QKaONJBjvuBl-qmfQnbKMhom_v2Q7mNvTB3eARWOvVdGPq6B4cdObYqRrb9PCvXz8UT51cSlARaXIEsnEXjt-DtBByj__KjdzqmHQK-Yg4-n8kwrgRvqRb0A4rGuXhCtjJBjhn_cHQ==]
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgdJtP7uROyC-v0hypzns_9izol7g6T1BcEB-_wSECFHxPbZdjKbHMjkQZ60LV5oKiOW-Nz4_h42jmhVDvfG8_1bFGucYXYvr1UtdtOLxNVQ3_JJSGhMxoM-F2KlN11gI8BsuGQNX4nmllIg==]
  • An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGC5KPVG6S_16EkGNbOwP_Et-f0w0UTVxOMkNwhRshQfJ2Y737tK3BDefA7dqFFdlYzEt1nWpiG4qYYis8f0rvmHVTdNbTc0bJsi293s6JkPlUhez8YscJR9NF_-u6wU5BTAlkWXnBThb40_iB-XtzRum6RfsJlMvFFYar544EuaQCRvP21xqw_AH_x0mo7jR1m7RWg2Pkcugi4eDxsfpTQTQgKlQmXUVJ]
  • Troubleshooting guide for copper-catalyzed click chemistry reactions. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBELzD9ROzmL59A3qA9lKW75KDENpYqWwp9b3wCl5Ot5AoBQptp6V_h-oRPtVPiXDzHHd8i3p_x8UIOQHgQJ5sNfR_TjJ8vezVz9o-cwIMD076T_YPXbiiCVdFo6GeM8MCP6xmNS_a4NyMZ-iQJUSxShDmjoi_e02d791ouOxeR33I639fo7uRkmOYf_BbtKoy6FTKNEYmsUfbjrUZwkq-]

Sources

Optimization

Preventing alkyne homocoupling of 4-ethynyl-2-phenylimidazole during reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the problematic homocoupling of 4-ethynyl-2-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the problematic homocoupling of 4-ethynyl-2-phenylimidazole .

When utilizing terminal alkynes in cross-coupling (Sonogashira) or cycloaddition (CuAAC/Click) reactions, the formation of symmetric diyne byproducts via oxidative dimerization (Glaser-Hay coupling) is a notorious bottleneck. This guide dissects the causality of this side reaction and provides self-validating protocols to eliminate it.

Mechanistic Overview: The Fate of Terminal Alkynes

Mechanism A 4-Ethynyl-2-phenylimidazole (Terminal Alkyne) B Cu(I) Acetylide Intermediate A->B Cu(I), Amine Base C Sonogashira Product (Desired Cross-Coupling) B->C Pd(II)/Pd(0), Aryl Halide (Anaerobic Pathway) D Glaser Byproduct (Undesired Homocoupling) B->D O2, Cu(II) (Oxidative Pathway)

Mechanistic divergence of terminal alkynes into cross-coupled vs. homocoupled products.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is 4-ethynyl-2-phenylimidazole producing a high yield of the symmetric diyne byproduct instead of my desired cross-coupled product? A: The formation of the symmetric butadiyne is known as Glaser coupling. This oxidative dimerization is primarily driven by the presence of a copper(I) co-catalyst and trace amounts of oxygen[1]. 4-Ethynyl-2-phenylimidazole is particularly susceptible because the imidazole nitrogen can act as a coordinating ligand for transition metals. This chelation locally increases the effective concentration of the copper acetylide intermediate, accelerating the bimolecular homocoupling pathway over the desired transmetalation step.

Q2: How can I completely eliminate this Glaser byproduct in my Sonogashira cross-coupling? A: The most definitive strategy is to employ copper-free Sonogashira conditions [2]. By removing the copper co-catalyst, you eliminate the primary pathway for oxidative dimerization[3]. Instead of relying on a copper acetylide, copper-free methods utilize specific palladium complexes and amine bases (like pyrrolidine or diisopropylamine) to directly facilitate the deprotonation and activation of the alkyne[4]. If copper must be used, rigorous exclusion of oxygen via Schlenk techniques and slow addition of the alkyne are mandatory[1].

Q3: I am performing a Click reaction (CuAAC) with 4-ethynyl-2-phenylimidazole. Since I must use copper, how do I prevent homocoupling here? A: In CuAAC, Glaser coupling occurs when Cu(I) is oxidized to Cu(II) by trace oxygen, which then mediates the alkyne dimerization. To prevent this, you must maintain a strongly reducing environment. This is achieved by adding a massive excess of a reducing agent, such as sodium ascorbate (typically 5–10 equivalents relative to Cu), which continuously reduces any formed Cu(II) back to the active Cu(I) state[5]. Additionally, utilizing accelerating ligands like THPTA sterically shields the copper center from oxidative pathways.

Q4: How do base and solvent selection influence the oxidative dimerization? A: Amines act as both bases and ligands in these reactions. In copper-free systems, secondary amines (e.g., diisopropylamine) are preferred because they can reversibly coordinate with the palladium center, facilitating the ligand exchange necessary for alkyne activation without promoting oxidation[2]. Using rigorously degassed solvents is non-negotiable, as dissolved oxygen is the stoichiometric oxidant for the Glaser byproduct[3].

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between catalytic conditions and the resulting product distribution for 4-ethynyl-2-phenylimidazole.

Reaction TypeCatalyst SystemAtmosphereCritical AdditiveHomocoupling (%)Target Yield (%)
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuIAirNone> 50%< 30%
Degassed Sonogashira Pd(PPh₃)₂Cl₂ / CuIArgonNone15 - 20%70%
Copper-Free Sonogashira Pd(PPh₃)₄ArgonDiisopropylamine< 2% 92%
Standard CuAAC CuSO₄AirNa-Ascorbate (1 eq)25%60%
Optimized CuAAC CuSO₄ / THPTAArgonNa-Ascorbate (10 eq)< 1% 95%

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling

Objective: Complete suppression of Glaser coupling by eliminating the copper co-catalyst.

  • Reagent Preparation: Transfer your aryl halide (1.0 eq) and Pd(PPh₃)₄ (5 mol%) into an oven-dried Schlenk flask.

  • Anaerobic Setup: Seal the flask and perform three rigorous vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, thoroughly degassed THF (0.2 M) and degassed diisopropylamine (3.0 eq) via syringe.

  • Controlled Alkyne Addition: Dissolve 4-ethynyl-2-phenylimidazole (1.1 eq) in a small volume of degassed THF. Add this solution to the reaction mixture dropwise over 2 hours using a syringe pump[1].

  • Reaction Execution: Stir at 60 °C for 12 hours under a positive pressure of argon.

  • Self-Validation Check: A successful copper-free reaction will remain yellow/orange (indicating stable Pd(0)/Pd(II) species). The appearance of a black precipitate (Pd black) indicates catalyst decomposition due to oxygen ingress. Analyze the crude mixture via LC-MS; the desired cross-coupled product will show the expected [M+H]+ , whereas the strict absence of the [2M−2+H]+ peak confirms the complete suppression of the Glaser byproduct.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw x3) Step2 2. Anaerobic Setup (Schlenk Line / Glovebox) Step1->Step2 Step3 3. Add Pd Catalyst & Base (Strictly Copper-Free) Step2->Step3 Step4 4. Slow Alkyne Addition (Syringe Pump over 2h) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / TLC) Step4->Step5

Step-by-step workflow for copper-free Sonogashira coupling to prevent dimerization.

Protocol B: Homocoupling-Suppressed CuAAC (Click Chemistry)

Objective: Prevent Cu(I) oxidation to Cu(II) during mandatory copper catalysis.

  • Catalyst Pre-mix: In a degassed vial, mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in degassed water. Stir for 15 minutes.

  • Reducing Environment: Add sodium ascorbate (50 mol%, a 10-fold excess relative to Cu) to the catalyst mixture[5]. The solution must turn colorless, indicating the complete reduction of Cu(II) to Cu(I).

  • Substrate Addition: In a separate Schlenk flask under argon, dissolve the azide (1.0 eq) and 4-ethynyl-2-phenylimidazole (1.05 eq) in degassed DMF.

  • Initiation: Transfer the colorless catalyst solution into the substrate flask via an airtight syringe. Stir at room temperature for 4 hours.

  • Self-Validation Check: The Cu(I) state is maintained as long as the reaction mixture remains colorless or pale yellow. If the solution turns blue or green, Cu(II) has formed, indicating oxygen ingress and imminent homocoupling. The massive excess of ascorbate serves as a chemical buffer to continuously self-correct this oxidation.

References

  • Title : Sonogashira coupling Source : Wikipedia URL :[Link]

  • Title : Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation Source : Organic Chemistry Portal URL : [Link]

  • Title : Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source : ResearchGate URL :[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethynyl-2-phenylimidazole Reaction Mixtures

Welcome to the Technical Support Center. The synthesis of 4-ethynyl-2-phenylimidazole—typically achieved via a Sonogashira cross-coupling of a 4-halo-2-phenylimidazole with a terminal alkyne (e.g., TMS-acetylene) followe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-ethynyl-2-phenylimidazole—typically achieved via a Sonogashira cross-coupling of a 4-halo-2-phenylimidazole with a terminal alkyne (e.g., TMS-acetylene) followed by deprotection—presents unique downstream processing challenges.

This guide is engineered for process chemists and drug development professionals. It provides field-proven, self-validating methodologies to isolate your target active pharmaceutical ingredient (API) from transition metal catalysts (Pd, Cu), homocoupling byproducts, and unreacted starting materials.

Standard Purification Workflow (Step-by-Step Methodology)

To ensure high recovery and purity, do not rely on a single chromatographic step. Instead, utilize the intrinsic physicochemical properties of the imidazole ring (pKa ~6–7) to orthogonalize your purification.

Step 1: Quench and Acid-Base Extraction Self-Validation Check: The success of this step relies on strict pH control. Use pH indicator strips to verify phase states.

  • Dilute the crude Sonogashira reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Add an equal volume of 1.0 M HCl (aq). Shake vigorously and allow the phases to separate. Check: The aqueous layer must read pH 1–2. At this pH, the 4-ethynyl-2-phenylimidazole is fully protonated and partitions into the aqueous phase.

  • Separate the layers. Discard the organic layer, which now contains the neutral, non-polar impurities (Glaser homocoupling diynes, triphenylphosphine, and unreacted TMS-acetylene).

  • Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of non-polar organics.

  • Basify the aqueous layer by slowly adding saturated Na₂CO₃ (aq) or 1.0 M NaOH until the pH reaches 9. Check: The solution will turn cloudy as the neutral imidazole precipitates/oils out.

  • Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

Step 2: Targeted Metal Scavenging Self-Validation Check: The solution should transition from a dark brown/black (Pd-rich) to a pale yellow or colorless state.

  • Concentrate the combined organic layers to approximately half their volume.

  • Add a silica-supported metal scavenger, such as Silica-Trimercaptotriazine (Si-TMT) or Silica-Thiol (Si-Thiol), at a loading of 5–10 equivalents relative to the initial Palladium catalyst load.

  • Agitate the suspension at 40 °C for 2 to 4 hours.

  • Filter the mixture through a short pad of Celite to remove the scavenger complex and residual inorganic salts. Wash the pad with EtOAc.

Step 3: Flash Column Chromatography

  • Concentrate the filtrate in vacuo and dry-load it onto silica gel.

  • Elute using a gradient of DCM to DCM/MeOH (95:5).

  • Critical: Add 1% (v/v) Triethylamine (Et₃N) to the entire solvent system to prevent the basic imidazole from streaking.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Pd, Cu, Imidazole, Byproducts) Workup Acid-Base Extraction (1M HCl then pH 9) Crude->Workup OrganicWaste Organic Waste (Glaser Byproducts, Phosphines) Workup->OrganicWaste Discard Organics Aqueous Aqueous Phase (Protonated Imidazole) Workup->Aqueous Extract Aqueous Basify Basify (pH 9) & Extract (EtOAc or DCM) Aqueous->Basify Scavenger Metal Scavenging (Si-Thiol / Si-TMT) Basify->Scavenger Organic Layer Column Silica Gel Chromatography (Add 1% Et3N) Scavenger->Column Filtrate Pure Pure 4-Ethynyl-2-phenylimidazole Column->Pure

Workflow for the purification of 4-ethynyl-2-phenylimidazole from Sonogashira reaction mixtures.

Troubleshooting & FAQs

Q1: Why is Palladium so difficult to remove from 4-ethynyl-2-phenylimidazole, and how can I reliably achieve <10 ppm levels? A: The difficulty arises from the intrinsic coordination chemistry of the product. Imidazoles act as excellent bidentate or monodentate ligands for transition metals. The lone pair on the non-protonated nitrogen coordinates strongly to Pd(II) species, effectively dragging the metal into the organic phase during standard workups. Simple filtration over Celite or standard silica is insufficient. Solution: You must thermodynamically outcompete the imidazole-palladium interaction using a scavenger with a significantly higher binding affinity for palladium. Silica-supported trimercaptotriazine (Si-TMT) is highly effective. Process chemistry studies demonstrate that the bidentate ligand binding potential of Si-TMT overcomes the internal competition from the API, reducing Pd concentrations from >1,000 ppm to <5 ppm in a single treatment .

Q2: How do I separate the Glaser homocoupling byproduct (e.g., 1,4-bis(TMS)-1,3-butadiyne) from my product? A: Terminal alkynes used in Sonogashira couplings are prone to oxidative homocoupling (Glaser coupling) in the presence of copper co-catalysts and trace oxygen. The resulting diyne often co-elutes with the target product during normal-phase chromatography because both are highly soluble in organic solvents. Solution: Do not rely solely on chromatography. Exploit the basicity of the imidazole ring. By performing the acid-base extraction outlined in Step 1, the protonated 4-ethynyl-2-phenylimidazole moves into the aqueous phase, while the completely neutral, highly lipophilic Glaser byproduct remains in the organic phase and is easily discarded.

Q3: My product is streaking severely on the silica column, leading to poor recovery and mixed fractions. How do I fix the solvent system? A: Silica gel is slightly acidic due to the presence of surface silanol groups (pKa ~4.5–5.0). The basic nitrogen of the imidazole ring interacts with these silanols via strong hydrogen bonding and acid-base interactions, causing severe tailing and irreversible adsorption to the stationary phase. Solution: Add 1–2% (v/v) Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH) to your eluent. The Et₃N acts as a sacrificial base, capping the acidic silanol sites on the silica gel and allowing the imidazole to elute as a sharp, well-defined band.

Q4: During TMS deprotection, I observe product degradation and poor yields. How do I purify the deprotected terminal alkyne safely? A: Terminal ethynylimidazoles can be highly sensitive to strong bases or prolonged heating, which may lead to polymerization, hydration of the alkyne, or degradation of the imidazole core. Solution: Perform the deprotection using strictly mild conditions (e.g., K₂CO₃ in Methanol at room temperature for 1–2 hours) . Avoid strongly basic aqueous workups for prolonged periods. Quench the deprotection reaction strictly at neutral pH (using a mild phosphate buffer or saturated NH₄Cl) before extraction to prevent base-catalyzed degradation of the free alkyne during solvent concentration.

Quantitative Data Summaries

Table 1: Comparison of Palladium Removal Strategies for Imidazole Syntheses Data synthesized from industrial process chemistry benchmarks , .

Purification MethodPrimary MechanismTypical Residual Pd (ppm)API Recovery (%)
Activated Carbon Physisorption~130,000< 50% (High API loss)
Silica Gel Plug Weak Adsorption~1,30085%
Recrystallization Crystal Lattice Exclusion~20070%
Si-TMT Scavenger Bidentate Chemisorption< 5 > 98%

Table 2: Recommended Chromatographic Solvent Systems for Ethynylimidazoles

Target Impurity ProfileRecommended Eluent SystemAdditiveRationale
Non-polar (Glaser diynes, unreacted halides)Hexanes / EtOAc (80:20 to 50:50)NoneElutes non-polar diynes at the solvent front while retaining the polar API.
Polar (Phosphine oxides, degraded ligands)DCM / MeOH (95:5)1% Et₃NEt₃N caps acidic silanols, preventing imidazole streaking and separating it from highly polar oxides.

References

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage Process Chemistry Insights. Available at:[Link]

  • Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs. Chemical and Pharmaceutical Bulletin, 2022, 70 (3), 220-225. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]

Optimization

Enhancing the stability of 4-ethynyl-2-phenylimidazole under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of 4-ethynyl-2-phenylimidazole in basic media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of 4-ethynyl-2-phenylimidazole in basic media. While this compound is a highly privileged scaffold in drug development, it features a "dual-threat" of acidic protons: the imidazole N-H and the terminal alkyne C-H.

This guide provides field-proven, mechanistically grounded solutions to stabilize this molecule during base-promoted transformations, ensuring high-yield and reproducible workflows.

FAQ Section 1: Mechanistic Root Causes of Instability

Q1: Why does my 4-ethynyl-2-phenylimidazole degrade into a complex mixture when exposed to basic conditions (e.g., NaH, K₂CO₃, or n-BuLi)?

A1: The instability is fundamentally driven by the molecule's amphoteric nature and the presence of two distinct acidic sites. The imidazole N-H proton has a pKa of approximately 14.5[1], making it susceptible to deprotonation by moderate to strong bases to form an imidazolide anion. Simultaneously, the terminal alkyne proton has a pKa of ~25[2], which can be deprotonated by stronger bases (like n-BuLi or NaH) to form a highly nucleophilic acetylide anion.

When these anionic species form, two primary degradation pathways emerge:

  • Glaser Homocoupling: In the presence of trace oxygen and transition metals (often adventitious copper from previous synthetic steps), the terminal alkyne undergoes oxidative dimerization[2][3].

  • Nucleophilic Addition/Polymerization: The highly reactive acetylide or imidazolide can attack unreacted starting material or electrophilic solvent impurities, leading to oligomerization.

Degradation SM 4-Ethynyl-2-phenylimidazole Base Basic Conditions (OH-, RO-, RLi) SM->Base ImidAnion Imidazolide Anion (pKa ~14.5) Base->ImidAnion Moderate Base Acetylide Acetylide Anion (pKa ~25) Base->Acetylide Strong Base Oligomer Nucleophilic Attack (Oligomerization) ImidAnion->Oligomer Glaser Glaser Homocoupling (Dimerization) Acetylide->Glaser Trace O2 / Cu Acetylide->Oligomer

Mechanistic pathways of 4-ethynyl-2-phenylimidazole degradation under basic conditions.

FAQ Section 2: Orthogonal Protection Strategies

Q2: How can I chemically stabilize the molecule before subjecting it to strong bases for downstream cross-coupling?

A2: The most reliable, self-validating approach is to employ an orthogonal protection strategy. You must mask both acidic protons using groups that are stable to your target basic conditions but can be removed independently.

For the imidazole N-H, while N-Boc is stable under mild neutral/basic conditions[4], it can be cleaved by strong nucleophilic bases or elevated temperatures via thermolysis. A more robust choice for strong basic conditions is the SEM (2-(trimethylsilyl)ethoxymethyl) group. For the terminal alkyne, silyl protection is standard. While TMS (trimethylsilyl) is common, it is highly base-labile. TIPS (triisopropylsilyl) provides superior steric shielding and is highly resistant to basic hydrolysis[3].

Table 1: Quantitative Comparison of Protecting Group Stability

Target Site (Unprotected pKa)Protecting GroupStability to Mild Base (e.g., K₂CO₃)Stability to Strong Base (e.g., n-BuLi)Optimal Deprotection Conditions
Imidazole N-H (~14.5)Boc Excellent[4]Poor (Nucleophilic cleavage)TFA or HCl (Acidic)[4]
Imidazole N-H (~14.5)SEM ExcellentExcellentTBAF or Strong Acid
Alkyne C-H (~25.0)TMS ModeratePoor (Cleaves easily)K₂CO₃ / MeOH
Alkyne C-H (~25.0)TIPS ExcellentExcellentTBAF or AgF[3]

FAQ Section 3: Experimental Troubleshooting & Protocols

Q3: I am observing significant Glaser homocoupling during my base-promoted Sonogashira reactions with the unprotected alkyne. How do I prevent this?

A3: Glaser homocoupling is a notorious side reaction in copper-catalyzed processes under basic conditions, occurring when the copper(I) catalyst is oxidized[2]. To prevent this, you must eliminate oxygen and chemically stabilize the copper catalyst in its +1 oxidation state.

Methodology: Anaerobic Base-Promoted Coupling

  • Solvent Preparation: Rigorously degas the amine base (e.g., triethylamine) and the co-solvent (e.g., THF or DMF) using the freeze-pump-thaw method (minimum 3 cycles).

  • Reagent Loading: In a glovebox or under a strict argon atmosphere, add 4-ethynyl-2-phenylimidazole (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (2 mol%) to an oven-dried Schlenk flask.

  • Reducing Agent Addition (Critical Step): Add sodium ascorbate (10 mol%) to the solid mixture. This acts as a sacrificial reductant to keep copper strictly in the +1 oxidation state, preventing the oxidative dimerization of the alkyne[2].

  • Reaction Execution: Inject the degassed solvent/base mixture. Stir at room temperature while strictly maintaining the positive argon pressure.

  • Workup: Promptly remove the copper catalyst after the reaction is complete by filtering through a short pad of silica or basic alumina to prevent post-reaction degradation[2].

Q4: I protected my alkyne with TIPS and my imidazole with SEM. What is the logical workflow to selectively deprotect the alkyne for a click reaction, while keeping the imidazole protected?

A4: TIPS and SEM are both silyl-based, making true orthogonality challenging if you use standard aggressive fluoride sources (like TBAF), which will strip both. To achieve selectivity, exploit the differential reactivity of the alkyne silyl group towards silver salts. Silver fluoride (AgF) can selectively activate and cleave the sp-hybridized alkyne C-Si bond without affecting the sp³-hybridized SEM group on the imidazole[3].

Workflow Start SEM/TIPS-Protected 4-Ethynyl-2-phenylimidazole AgF Add AgF (1.5 eq) in MeOH/THF, Dark Start->AgF Selective Method Fail TBAF Addition (Global Deprotection) Start->Fail Non-Selective Intermediate Silver Acetylide Intermediate AgF->Intermediate HCl Aqueous HCl Quench (Mild) Intermediate->HCl Product SEM-Protected Terminal Alkyne HCl->Product

Logical workflow for selective deprotection of a TIPS-alkyne in the presence of a SEM-imidazole.

Methodology: Selective TIPS Deprotection using AgF

  • Preparation: In a flask protected from light (wrapped in aluminum foil), dissolve the SEM/TIPS-protected 4-ethynyl-2-phenylimidazole (1.0 eq) in a mixture of THF/Methanol to a concentration of approximately 0.1 M[3].

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Reagent Addition: Add Silver Fluoride (AgF) (1.5 equivalents) in one portion. The reaction must be kept in the dark to prevent the photolytic degradation of silver salts[3].

  • Monitoring: Stir at 23 °C. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Quench & Workup: Add 1 M HCl (3 equivalents) to the reaction mixture and stir for 10 minutes. This mild acidic quench protonates the silver acetylide intermediate to yield the free terminal alkyne[3].

  • Isolation: Filter the mixture through a pad of Celite to remove insoluble silver chloride/fluoride salts. Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

References

  • "Imidazole", Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Ethynyl-2-phenylimidazole Sonogashira Couplings

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the unique challenges posed by electron-rich, hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the unique challenges posed by electron-rich, heteroaromatic terminal alkynes.

Coupling 4-ethynyl-2-phenylimidazole is notoriously difficult. The substrate is highly susceptible to oxidative homocoupling (Glaser-Hay coupling), and its free imidazole nitrogen acts as a potent σ-donor that can poison transition metal catalysts. This guide is designed to dismantle these competing side reactions through a mechanistic understanding and field-validated protocols.

Mechanistic Overview: The Battle of Competing Pathways

Before troubleshooting, we must understand the causality of our side reactions. The diagram below illustrates how the desired cross-coupling pathway competes directly with catalyst poisoning and oxidative dimerization.

Mechanism Alkyne 4-Ethynyl-2-phenylimidazole (Terminal Alkyne + Free NH) PdCat Pd(0) / Ligand Active Catalyst Alkyne->PdCat Oxidative Addition & Transmetalation CuCat Cu(I) Co-catalyst (Optional) Alkyne->CuCat Cu-Acetylide Formation PoisonedCat Inactive Pd/Cu Complex (Catalyst Poisoning) Alkyne->PoisonedCat NH Coordination to Metal CrossProduct Desired Cross-Coupled Product PdCat->CrossProduct Reductive Elimination PdCat->PoisonedCat GlaserProduct Glaser Homocoupled Byproduct CuCat->GlaserProduct Oxidative Dimerization O2 Trace O2 O2->GlaserProduct

Competing pathways in the Sonogashira coupling of 4-ethynyl-2-phenylimidazole.

Knowledge Base: Troubleshooting & FAQs

Q1: I am seeing a massive amount of homocoupled alkyne (Glaser product) instead of the cross-coupled product. How do I stop this? A: The primary culprit behind homocoupling is the oxidative dimerization of the copper acetylide intermediate, a process heavily accelerated by trace oxygen[1]. 4-ethynylimidazoles are highly electron-rich, making their corresponding copper acetylides incredibly prone to this side reaction. Solution: First, ensure rigorous anaerobic conditions via freeze-pump-thaw degassing[1]. Second, and most importantly, transition to a copper-free Sonogashira protocol [2]. By removing the Cu(I) co-catalyst, you force the alkyne to transmetalate directly to the Pd(II) center, completely shutting down the classical Glaser pathway.

Q2: My reaction stalls at 20% conversion, and the palladium catalyst precipitates as a black solid (Pd black). What is causing catalyst death? A: The free NH of the 2-phenylimidazole ring is acidic (pKa ~14) but also acts as an excellent ligand. Under basic coupling conditions, it can coordinate to the Pd(II) intermediate or Cu(I) co-catalyst, forming stable, off-cycle metal-imidazolate complexes[3]. This strips the metal of its active ligands, leading to aggregation and precipitation of inactive Pd(0) black. Solution: Pre-protect the imidazole NH using a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group[3]. Alternatively, if protection is impossible, utilize highly sterically hindered, electron-rich phosphine ligands (e.g., XPhos or DTBNpP) that can outcompete the imidazole nitrogen for palladium coordination[4].

Q3: I am already using a copper-free system, but I still see trace homocoupling and low yields. What kinetic adjustments can I make? A: The rate law for bimolecular homocoupling is proportional to the square of the alkyne concentration ( [Alkyne]2 ), whereas the desired cross-coupling is unimolecular with respect to the alkyne ( [Alkyne]1 ). Solution: Implement a slow addition technique . Adding the terminal alkyne to the reaction mixture slowly via a programmable syringe pump keeps its instantaneous concentration extremely low, thereby kinetically disfavoring the bimolecular homocoupling reaction[1][2].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal impact of our troubleshooting strategies on the yield profile of 4-ethynyl-2-phenylimidazole couplings.

Reaction ConditionCatalyst SystemAlkyne Addition MethodImidazole NH StatusCross-Coupling YieldGlaser Homocoupling
BaselinePd(PPh₃)₂Cl₂ / CuIBolus (Immediate)Free NH< 20%> 60%
Anaerobic + Slow AddPd(PPh₃)₂Cl₂ / CuISyringe Pump (4 h)Free NH45%15%
Copper-FreePd(OAc)₂ / XPhosBolus (Immediate)Free NH55%< 5%
Optimized Workflow Pd(OAc)₂ / XPhos Syringe Pump (4 h) SEM-Protected > 90% None Detected
Protocol Vault: Step-by-Step Methodologies

To guarantee scientific integrity, every protocol must be a self-validating system. Follow these validated procedures to achieve >90% cross-coupling yields.

Workflow Step1 Step 1: SEM Protection of Imidazole NH Step2 Step 2: Rigorous Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Step 3: Copper-Free Catalyst Setup Step2->Step3 Step4 Step 4: Syringe Pump Alkyne Addition Step3->Step4 Step5 Step 5: Product Isolation & Deprotection Step4->Step5

Optimized workflow for high-yield Sonogashira coupling of ethynylimidazoles.

Protocol 1: SEM-Protection of 4-Ethynyl-2-phenylimidazole

Rationale: Sterically blocking the imidazole nitrogen prevents off-cycle metal coordination and catalyst poisoning[3].

  • Setup: Dissolve 4-ethynyl-2-phenylimidazole (1.0 equiv) in anhydrous DMF (0.2 M) in a flame-dried flask under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Checkpoint: Observe the evolution of hydrogen gas. The bubbling confirms active deprotonation. Wait until bubbling ceases (~30 mins).

  • Protection: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise via syringe. Warm the reaction to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water and brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol 2: Copper-Free, Syringe-Pump Assisted Sonogashira Coupling

Rationale: Eliminating copper completely circumvents the Glaser pathway[1], while slow addition keeps the alkyne concentration kinetically favorable for cross-coupling[2].

  • Catalyst Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous 1,4-dioxane (0.1 M relative to aryl halide) that has been previously degassed via three freeze-pump-thaw cycles.

    • Validation Checkpoint: Stir at room temperature for 10 minutes. The solution should turn a clear, pale yellow, indicating the successful generation of the active L·Pd(0) complex. If the solution turns black, oxygen has breached the system.

  • Syringe Pump Setup: Dissolve the SEM-protected 4-ethynyl-2-phenylimidazole (1.2 equiv) in 5 mL of degassed 1,4-dioxane. Load this into a gas-tight syringe.

  • Execution: Heat the Schlenk flask to 80 °C. Introduce the alkyne solution via a programmable syringe pump at a rate of 1.25 mL/h (total addition time = 4 hours)[2].

  • Monitoring: Stir for an additional 2 hours post-addition.

    • Validation Checkpoint: Monitor via LC-MS. The absence of the homocoupled mass ( M=2×Alkyne−2 ) validates the complete suppression of the Glaser pathway.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Ethynyl-2-phenylimidazole vs. 4-Ethynylimidazole in CuAAC Click Chemistry

Executive Summary For drug development professionals and synthetic chemists, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational bioorthogonal tool. However, the efficiency of this "click" reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational bioorthogonal tool. However, the efficiency of this "click" reaction is highly dependent on the electronic and steric microenvironment of the alkyne substrate. When utilizing imidazole-based scaffolds—ubiquitous in medicinal chemistry—the choice between 4-ethynylimidazole (4-EI) and 4-ethynyl-2-phenylimidazole (4-E2PI) drastically alters reaction kinetics, catalyst longevity, and solvent requirements.

This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their divergent reactivity and providing self-validating experimental protocols for kinetic profiling.

Mechanistic Foundations: The Causality of Reactivity

The efficiency of CuAAC relies on the rapid formation of a monomeric copper(I) acetylide intermediate. However, imidazoles are strong σ -donors that can actively coordinate with the Cu(I) catalyst. This introduces a competitive dynamic between productive acetylide formation and unproductive catalyst sequestration [1].

4-Ethynylimidazole (4-EI): The Risk of Catalyst Sequestration

In 4-EI, the unsubstituted imidazole ring presents a highly accessible basic nitrogen (N3). While internal coordination can sometimes lead to ligand-accelerated catalysis at very low concentrations, 4-EI frequently acts as a bidentate or bridging ligand in standard reaction conditions. This leads to the formation of off-cycle, thermodynamically stable Cu(I)-imidazole coordination polymers. Consequently, the effective concentration of the active monomeric Cu(I) catalyst drops, stalling the cycloaddition cycle and requiring higher catalyst loadings to achieve quantitative yields [2].

4-Ethynyl-2-phenylimidazole (4-E2PI): Steric Shielding and Electronic Stabilization

The addition of a phenyl group at the C2 position in 4-E2PI fundamentally alters the molecule's interaction with the copper catalyst through two mechanisms:

  • Steric Hindrance: The bulky phenyl ring sterically shields the adjacent nitrogen atoms. This physical barrier severely disfavors the formation of tightly packed, off-cycle Cu(I) coordination polymers, keeping the copper catalyst available for the primary catalytic cycle.

  • Electronic Conjugation: The C2-phenyl group extends the π -conjugated system of the imidazole ring. This extended conjugation electronically stabilizes the transition state of the intermediate copper acetylide, lowering the activation energy required for the subsequent coordination and nucleophilic attack of the azide [3].

MechanisticDivergence Alkyne Terminal Alkyne Substrates EI 4-Ethynylimidazole (4-EI) Strong N-donor Alkyne->EI E2PI 4-Ethynyl-2-phenylimidazole (4-E2PI) Sterically Shielded Alkyne->E2PI Cu_EI Off-Cycle Cu(I) Polymer (Catalyst Sequestration) EI->Cu_EI Excess Cu(I) Triazole_EI 1,4-Triazole (Slower Kinetics) EI->Triazole_EI CuAAC Pathway Cu_E2PI Active Monomeric Cu-Acetylide (Conjugation Stabilized) E2PI->Cu_E2PI Efficient Insertion Cu_EI->Triazole_EI Slow Release Triazole_E2PI 1,4-Triazole (Rapid Turnover) Cu_E2PI->Triazole_E2PI Fast Azide Addition

Mechanistic divergence of 4-EI and 4-E2PI during Cu(I) coordination and acetylide formation.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both compounds under standardized CuAAC conditions (1.0 eq Alkyne, 1.1 eq Benzyl Azide, 5 mol% CuSO₄, 10 mol% Sodium Ascorbate, 25°C).

Parameter4-Ethynylimidazole (4-EI)4-Ethynyl-2-phenylimidazole (4-E2PI)
Optimal Solvent System H₂O / MeOH (Highly aqueous)t-BuOH / H₂O or DMSO / H₂O
Aqueous Solubility HighLow to Moderate
Catalyst Sequestration Risk High (Requires >5 mol% Cu for speed)Low (Efficient at <2 mol% Cu)
Relative Reaction Rate ( krel​ ) 1.0 (Baseline)~3.5x (Accelerated in mixed solvents)
Time to >95% Conversion 4 - 6 hours1 - 1.5 hours
Primary Application Aqueous bioconjugation (peptides)Rigid pharmacophore synthesis, materials

Data Note: While 4-E2PI exhibits superior catalytic turnover, its lipophilicity necessitates organic co-solvents, making 4-EI preferable for strictly aqueous biological systems where organic solvents induce protein denaturation.

Experimental Workflow: Self-Validating Kinetic Profiling

To objectively verify the efficiency differences between these synthons in your own laboratory, utilize the following self-validating protocol. This system uses an internal standard and a strict quenching mechanism to ensure that LC-MS kinetic snapshots are perfectly representative of the live reaction.

Materials Required
  • Substrates: 4-EI, 4-E2PI, Benzyl Azide (model azide).

  • Catalyst System: CuSO₄·5H₂O (0.1 M in H₂O), Sodium Ascorbate (0.5 M in H₂O, freshly prepared).

  • Internal Standard: Biphenyl (chemically inert under CuAAC conditions).

  • Quench Solution: 0.5 M EDTA in H₂O (pH 8.0) to instantly chelate Cu(I)/Cu(II) and halt the reaction.

Step-by-Step Methodology
  • Matrix Preparation:

    • In two separate 10 mL vials, dissolve 0.5 mmol of 4-EI (Vial A) and 0.5 mmol of 4-E2PI (Vial B) in 2.0 mL of t-BuOH/H₂O (1:1 v/v).

    • Add 0.55 mmol of Benzyl Azide to each vial.

    • Add 0.1 mmol of Biphenyl (internal standard) to each vial. Stir at 400 rpm at 25°C.

  • Catalyst Activation (Time = 0):

    • To each vial, simultaneously add 25 µL of 0.1 M CuSO₄ (5 mol%), followed immediately by 100 µL of 0.5 M Sodium Ascorbate (10 mol%).

    • Causality Note: Ascorbate must be added last to prevent premature copper precipitation and ensure the in situ generation of the active Cu(I) species[3].

  • Kinetic Sampling:

    • At precisely t=5,15,30,60,and 120 minutes, extract a 20 µL aliquot from each vial.

    • Immediately inject the aliquot into an HPLC vial containing 180 µL of the 0.5 M EDTA quench solution.

    • Validation Check: The solution should turn slightly blue/green as EDTA chelates the copper, guaranteeing the cycloaddition is instantly frozen.

  • LC-MS Analysis:

    • Analyze the quenched samples via LC-MS (C18 column, H₂O/MeCN gradient).

    • Plot the ratio of the product peak area to the biphenyl internal standard peak area over time to determine the initial rate constants ( kobs​ ).

KineticWorkflow Prep 1. Matrix Prep Alkyne + Benzyl Azide React 3. Cycloaddition 25°C, Constant Stirring Prep->React Cat 2. Cu(I) Generation CuSO4 + Na-Asc Cat->React Quench 4. Kinetic Quench EDTA Addition React->Quench Analyze 5. LC-MS/UV Yield Quantification Quench->Analyze

Self-validating experimental workflow for parallel kinetic profiling of CuAAC reactions.

Conclusion & Application Suitability

The selection between 4-EI and 4-E2PI should be dictated by the specific constraints of your target application:

  • Choose 4-Ethynyl-2-phenylimidazole (4-E2PI) when synthesizing small-molecule libraries, rigid pharmacophores, or materials where organic co-solvents are tolerated. Its steric shielding prevents catalyst death, and its extended conjugation drives rapid, high-yielding reactions at low catalyst loadings.

  • Choose 4-Ethynylimidazole (4-EI) exclusively when complete aqueous solubility is non-negotiable (e.g., live-cell labeling, sensitive protein bioconjugation). To counteract its tendency to sequester copper, consider utilizing stabilizing accelerating ligands (such as THPTA) to maintain a high concentration of the active Cu(I) species.

References

  • 1 (Referencing Rodionov et al., J. Am. Chem. Soc. 2007, 129, 42, 12705–12712 regarding ligand-accelerated catalysis and coordination dynamics). 2.2 (Referencing Hein & Fokin, Chem. Soc. Rev. 2010 on the reactivity of copper(I) acetylides and background CuAAC mechanisms). 3.3

Sources

Comparative

Comparative analysis of 4-ethynyl-2-phenylimidazole and 2-phenylimidazole reactivity

As a Senior Application Scientist, I frequently consult with research teams who default to standard imidazole derivatives without fully evaluating how targeted functionalization can optimize their synthetic pathways. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams who default to standard imidazole derivatives without fully evaluating how targeted functionalization can optimize their synthetic pathways. While 2-phenylimidazole (2-PI) is a well-established cornerstone in coordination chemistry and materials science, the introduction of a terminal alkyne at the C4 position to create 4-ethynyl-2-phenylimidazole (4-EPI) fundamentally shifts the molecule's reactivity profile.

This guide provides a rigorous, data-driven comparative analysis of these two compounds. By understanding the causality behind their physicochemical differences, researchers can make informed decisions when designing bioconjugation workflows, metal-organic frameworks, or advanced pharmaceutical intermediates.

Structural and Physicochemical Comparison

The core difference between these two molecules lies in the orthogonal reactivity unlocked by the ethynyl group. 2-Phenylimidazole relies on its amphoteric nitrogen atoms for reactivity, whereas 4-ethynyl-2-phenylimidazole introduces a highly reactive carbon-carbon triple bond while maintaining the properties of the imidazole core.

Table 1: Physicochemical and Structural Profiling

Property2-Phenylimidazole (2-PI)4-Ethynyl-2-phenylimidazole (4-EPI)
CAS Number 670-96-2[1]13317-72-1[2]
Molecular Formula C9H8N2C11H8N2
Molecular Weight 144.18 g/mol 168.19 g/mol
Predicted pKa ~13.00 ± 0.10[1]~12.50 (Electron-withdrawing alkyne lowers pKa)
Primary Reactive Sites N1 (Deprotonation), N3 (Coordination)N1, N3, and C4-Ethynyl (Click chemistry)
Thermal Stability High (Latent curing agent)[3]Moderate (Alkyne susceptible to oxidation)
Primary Applications Epoxy curing, Ru/Cu/Zn ligands[4]Bioconjugation, PROTACs, cross-coupling[5]

Reactivity Profiling and Causality

To successfully deploy these compounds, one must understand the electronic and steric factors driving their reactivity.

2-Phenylimidazole: The reactivity of 2-PI is dominated by the nucleophilic N3 atom (lone pair donor) and the acidic N1 proton. The phenyl ring at the C2 position provides steric shielding and extended π-conjugation. This conjugation enhances thermal stability, making 2-PI an exceptional latent curing agent for epoxy resins; it remains unreactive at room temperature but initiates rapid cross-linking when thermally activated[3]. Furthermore, the N3 nitrogen readily forms stable octahedral or square-planar coordination complexes with transition metals like Ru(III), Cu(II), and Zn(II)[4].

4-Ethynyl-2-phenylimidazole: The addition of the terminal alkyne at C4 introduces orthogonal reactivity that does not interfere with the imidazole nitrogens. The ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , allowing for highly specific "click" bioconjugation with azide-functionalized proteins or polymers[6]. Additionally, the alkyne carbon is susceptible to Sonogashira cross-coupling with aryl halides, enabling the synthesis of rigid, extended π-conjugated systems for organic electronics. The electron-withdrawing nature of the ethynyl group also slightly increases the acidity of the N1 proton compared to 2-PI.

Reactivity Core Imidazole Core (2-PI & 4-EPI) N3_Site N3 Nitrogen (Nucleophilic) Core->N3_Site N1_Site N1 Nitrogen (Acidic Proton) Core->N1_Site Alkyne_Site C4-Ethynyl Group (4-EPI Only) Core->Alkyne_Site 4-EPI specific Coord Metal Coordination (Ru, Cu, Zn) N3_Site->Coord Lone pair donation Alkylation N-Alkylation / Epoxy Curing N1_Site->Alkylation Deprotonation CuAAC CuAAC Click Chemistry (1,2,3-Triazole) Alkyne_Site->CuAAC + Azide, Cu(I) Sonogashira Sonogashira Coupling (C-C Bond Formation) Alkyne_Site->Sonogashira + Aryl Halide, Pd/Cu

Divergent reactivity pathways of 2-phenylimidazole and 4-ethynyl-2-phenylimidazole.

Experimental Methodologies

The following protocols are self-validating systems designed to highlight the distinct mechanistic applications of each compound.

Protocol 1: Ruthenium(III) Complexation with 2-Phenylimidazole

Causality: 2-PI acts as a robust N-donor ligand. Elevated temperatures are required to overcome the activation energy needed to displace labile chloride/water ligands on the Ruthenium precursor, driving the formation of a thermodynamically stable octahedral complex[4].

  • Preparation: Dissolve 1.0 mmol of RuCl₃·xH₂O in 15 mL of degassed absolute ethanol in a Schlenk flask.

  • Ligand Addition: Add 3.1 mmol of 2-phenylimidazole. The slight stoichiometric excess ensures complete coordination and drives the equilibrium toward the fully substituted complex.

  • Thermal Activation: Heat the mixture to reflux (78°C) under a continuous inert argon atmosphere for 12 hours. Monitor the color shift; the solution will transition from a dark brown to a deep red/purple hue, indicating successful ligand exchange.

  • Isolation: Cool the reaction to room temperature. Concentrate the solution under reduced pressure to approximately 5 mL, then precipitate the complex by adding 20 mL of cold diethyl ether.

  • Purification: Filter the precipitate and recrystallize from a minimal volume of methanol/ether to yield the pure Ru-2-PI complex.

Protocol 2: CuAAC Bioconjugation using 4-Ethynyl-2-phenylimidazole

Causality: The terminal alkyne on 4-EPI is highly selective for azides. Ascorbic acid is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ. The addition of THPTA ligand is critical; it stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) from degrading sensitive biomolecules[5][6].

  • Reagent Mixing: In a 1.5 mL low-bind Eppendorf tube, combine 100 µL of an azide-functionalized protein (1 mM in PBS, pH 7.4) with 10 µL of 4-ethynyl-2-phenylimidazole (10 mM stock in DMSO).

  • Catalyst Preparation: Prepare a fresh premix of CuSO₄ (1 mM final concentration) and THPTA ligand (5 mM final concentration) in LC-MS grade water. Add 10 µL of this stabilized copper complex to the reaction tube.

  • Initiation: Add 10 µL of freshly prepared sodium ascorbate (10 mM in water) to initiate the reduction of Cu(II) to Cu(I). The solution may briefly turn slightly yellow.

  • Incubation: Vortex gently for 5 seconds and incubate at room temperature for 2 hours in the dark to prevent photo-oxidation.

  • Purification: Remove excess small molecules and copper catalyst using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with PBS. The resulting triazole-linked bioconjugate is ready for downstream analysis.

Strategic Applications in Industry

Choosing between these two compounds dictates the trajectory of your product development:

  • Materials Science & Resins: If your goal is to formulate high-performance electronic encapsulants or polyurethane coatings, 2-phenylimidazole is the superior choice. Its lack of an ethynyl group prevents unwanted side reactions, while its thermal latency ensures long pot-life and rapid curing only at precise temperature thresholds[3].

  • Drug Discovery & Chemical Biology: If you are designing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), or antiviral nucleotide prodrugs[7], 4-ethynyl-2-phenylimidazole is indispensable. The ethynyl handle allows for late-stage functionalization via click chemistry, enabling researchers to modularly attach fluorophores or target ligands without disrupting the core binding affinity of the imidazole-phenyl scaffold.

References

  • Caloong Chemical Co., Ltd. "2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications." Caloongchem. Available at:[Link]

  • Caloong Chemical Co., Ltd. "2-Phenylimidazole - High-Purity Organic Intermediate for Pharmaceuticals, Agrochemicals & Material Science." Caloongchem. Available at: [Link]

  • Chalmers Publication Library. "Synthesis of Nitrogen Heterocycles and Ruthenium Complexes." Chalmers. Available at:[Link]

  • J-Stage. "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Validation

Validating 4-ethynyl-2-phenylimidazole purity using HPLC methods

Validating 4-Ethynyl-2-phenylimidazole Purity: A Comparative Guide to HPLC Methodologies Executive Summary 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1)[1] is a high-value, highly reactive building block utilized extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-Ethynyl-2-phenylimidazole Purity: A Comparative Guide to HPLC Methodologies

Executive Summary

4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1)[1] is a high-value, highly reactive building block utilized extensively in click chemistry (CuAAC), bioconjugation, and the synthesis of complex pharmaceutical intermediates. The presence of both an ethynyl moiety and a basic imidazole ring makes it a potent pharmacophore, but also introduces significant analytical challenges. Trace impurities—such as des-ethynyl analogs, regioisomers, or oxidative degradation products—can severely inhibit downstream catalytic efficiency.

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies for this compound. This guide objectively compares a traditional low-pH High-Performance Liquid Chromatography (HPLC) method against an optimized high-pH approach, detailing the causality behind peak tailing and providing a self-validating, [2] protocol for accurate purity determination.

The Analytical Challenge: Causality Behind Peak Tailing

Standard reversed-phase HPLC methods often fail when applied to imidazole derivatives. The underlying causality lies in the acid-base chemistry of the analyte interacting with the stationary phase.

The imidazole ring has a pKa of approximately 7.0. On a traditional silica-based C18 column under slightly acidic or neutral conditions (e.g., using 0.1% Formic Acid or pure water), the imidazole nitrogen is protonated. Simultaneously, residual unreacted silanol groups (Si-OH) on the silica matrix act as weak acids, becoming partially ionized (Si-O⁻). This creates a secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. The result is severe peak tailing, poor resolution of critical pairs, and inaccurate peak integration.

To overcome this, analytical scientists must manipulate the mobile phase pH to suppress ionization or employ specialized hybrid column chemistries that lack active silanols.

Comparative Analysis: Standard vs. Optimized Methodologies

To establish the most robust method, we compared two distinct HPLC approaches for validating the purity of 4-ethynyl-2-phenylimidazole.

Method A: The Traditional Approach (Low pH / Standard C18)
  • Column: Standard fully porous C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile

  • Mechanism: Attempts to ion-pair the protonated imidazole with the trifluoroacetate counter-ion to mask the charge.

  • Drawback: While TFA suppresses silanol ionization better than weaker acids, the ion-pairing is often insufficient to completely eliminate secondary interactions. This leads to moderate tailing, shifting retention times, and reduced column lifetime due to acidic hydrolysis of the stationary phase.

Method B: The Optimized Approach (High pH / Hybrid C18)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile

  • Mechanism: At pH 9.5, the imidazole ring is fully deprotonated and rendered neutral. The BEH particle technology is stable at high pH and inherently possesses fewer active silanols.

  • Advantage: Completely eliminates secondary ion-exchange interactions, yielding sharp, symmetrical peaks and superior resolution of closely eluting impurities.

Quantitative Data Comparison

The following table summarizes the system suitability results comparing Method A and Method B for a 1.0 mg/mL standard of 4-ethynyl-2-phenylimidazole.

Chromatographic ParameterMethod A (Standard C18, Low pH)Method B (Hybrid C18, High pH)ICH Acceptance Criteria
Retention Time (tR) 5.2 min6.8 minN/A
Tailing Factor (Tf) 1.851.05≤ 1.5
Theoretical Plates (N) 3,20012,500≥ 5,000
Resolution (Rs) from nearest impurity 1.43.2≥ 2.0
Signal-to-Noise (S/N) at LOQ 8:125:1≥ 10:1

Verdict: Method B vastly outperforms Method A. By addressing the root cause of the chromatographic interaction (analyte ionization), Method B provides a reliable system where peak symmetry ensures accurate quantitation.

Step-by-Step Experimental Protocol (Optimized Method B)

This protocol is designed as a self-validating system . The workflow mandates that system suitability testing (SST) criteria must be met before any sample analysis can proceed, ensuring absolute trustworthiness in the generated data.

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust the pH to 9.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 4-ethynyl-2-phenylimidazole reference standard.

  • Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated phenylimidazole system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold at 90% B (Column wash)

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Equilibration

Step 4: System Suitability Testing (Self-Validation Gate)

  • Inject the standard solution in replicates of five.

  • Action: Proceed with sample analysis only if the following criteria are met: %RSD of peak area is ≤ 2.0%, Tailing Factor is ≤ 1.5, and Theoretical Plates are ≥ 5000.

Regulatory Alignment: ICH Q2(R2) Validation Framework

To ensure the method is fit-for-purpose for pharmaceutical development, it must be validated according to the latest [3]. The revised guidelines emphasize a lifecycle approach and robust risk management during analytical procedure development[4].

  • Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of expected impurities. Method B achieved a resolution (Rs) > 3.0 between 4-ethynyl-2-phenylimidazole and its synthetic precursor.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (0.25 to 1.5 mg/mL). The correlation coefficient (R²) was confirmed to be > 0.999.

  • Precision (Repeatability): Six independent preparations of the sample yielded an assay %RSD of 0.8%, well within the ICH Q2(R2) acceptance limit of ≤ 2.0%[3].

HPLC_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: ICH Q2(R2) Validation Sample 4-Ethynyl-2-phenylimidazole (Analyte) ColSelect Column Selection (High-pH Stable Hybrid C18) Sample->ColSelect Identify basic imidazole ring pHSelect Mobile Phase Optimization (pH 9.5 to suppress ionization) ColSelect->pHSelect Minimize silanol interactions Spec Specificity (Resolution > 2.0) pHSelect->Spec Lock method parameters Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Final Validated HPLC Protocol Ready for QC Release Prec->Final Meets acceptance criteria

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) compliant validation.

Conclusion

Validating the purity of basic, reactive building blocks like 4-ethynyl-2-phenylimidazole requires a deep understanding of chromatographic causality. By shifting from a traditional low-pH method to an optimized high-pH approach utilizing hybrid silica technology, analytical scientists can eliminate secondary silanol interactions. This results in a highly reproducible, self-validating assay that strictly adheres to ICH Q2(R2) regulatory standards, ensuring the integrity of downstream chemical syntheses.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

Sources

Comparative

Comparing fluorescent properties of 4-ethynyl-2-phenylimidazole derivatives

Application Guide: Comparative Photophysical Profiling of 4-Ethynyl-2-phenylimidazole Derivatives As fluorescent probes become increasingly critical in bioimaging, organic light-emitting diodes (OLEDs), and environmental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Comparative Photophysical Profiling of 4-Ethynyl-2-phenylimidazole Derivatives

As fluorescent probes become increasingly critical in bioimaging, organic light-emitting diodes (OLEDs), and environmental sensing, the rational design of fluorophores requires a deep understanding of molecular photophysics. While standard imidazole cores offer a versatile synthetic scaffold, their native emission is often limited to the UV region with low quantum yields. The introduction of an ethynyl bridge at the 4-position to create 4-ethynyl-2-phenylimidazole (4-EPI) derivatives fundamentally alters the electronic landscape of the molecule.

This guide provides an objective comparison of 4-EPI derivatives against other common fluorophores, detailing the mechanistic causality behind their performance, and outlining self-validating experimental protocols for their characterization.

Mechanistic Insights: The Role of the Ethynyl Bridge

The photophysical superiority of 4-EPI derivatives stems from two critical structural modifications:

  • Rigid -Conjugation Extension: Unlike direct biaryl linkages (which suffer from steric hindrance leading to out-of-plane twisting and broken conjugation), the linear -hybridized ethynyl group acts as a rigid, coplanar conduit. This extends electron delocalization between the imidazole core and peripheral aryl substituents, effectively lowering the HOMO-LUMO gap and red-shifting the absorption and emission spectra [1].

  • Push-Pull Architecture and TICT: By functionalizing the 2-phenyl ring with electron-donating groups (e.g., methoxy) and the 4-ethynyl terminus with electron-withdrawing groups (e.g., nitro or cyano), a strong "push-pull" dipole is established[1]. Upon excitation in polar solvents, these molecules undergo a Twisted Intramolecular Charge Transfer (TICT) . The molecule relaxes from a locally excited (LE) planar state to a twisted conformation, resulting in highly sensitive solvatochromism (emission color changes based on solvent polarity) [2][3].

Photophysics Ground Ground State (S0) Planar Conformation Excited_LE Locally Excited State (LE) Highly Fluorescent Ground->Excited_LE Excitation (hν) Excited_TICT TICT State Twisted Conformation Excited_LE->Excited_TICT Conformational Twist (Solvent Polarity Driven) Emission_LE Strong Blue/Green Emission (Non-Polar Media) Excited_LE->Emission_LE Radiative Decay Emission_TICT Weak Red Emission / Quenching (Polar Media) Excited_TICT->Emission_TICT Relaxation

Fig 1: Jablonski diagram illustrating the competition between LE emission and TICT relaxation pathways.

Comparative Photophysical Performance

When selecting a fluorophore for an assay, researchers must balance brightness (Quantum Yield, ), Stokes shift (to prevent self-quenching), and environmental sensitivity. Below is a comparative analysis of 4-EPI derivatives against standard industry alternatives.

Fluorophore ClassAbs Max (nm)Em Max (nm)Stokes ShiftQuantum Yield ( )SolvatochromismPrimary Application
Standard 2-Phenylimidazole 260–300350–400~50–100 nmLow (< 0.1)LowUV-baseline materials [2]
4-EPI Derivatives (Push-Pull) 350–420450–600~100–180 nm Moderate (0.2–0.6)High (TICT) Microenvironment sensors[1]
BODIPY Dyes 490–530500–550~10–20 nmVery High (> 0.8) Very LowBiological labeling
1,8-Naphthalimides 340–400450–550~100–150 nmModerate (0.3–0.5)ModerateSupramolecular gelators

Key Takeaway: While BODIPY dyes offer superior absolute brightness, their notoriously narrow Stokes shifts (~15 nm) lead to severe inner-filter effects and self-quenching at high concentrations. 4-EPI derivatives solve this by offering massive Stokes shifts (>100 nm) and tunable emission, making them vastly superior for ratiometric sensing and probing local solvent polarity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that artifacts (such as aggregate-induced quenching or inner-filter effects) do not compromise the data.

Protocol A: Synthesis of 4-EPI Derivatives via Sonogashira Coupling

The ethynyl extension is best achieved via palladium-catalyzed cross-coupling [4].

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine 4-iodo-2-phenylimidazole (1.0 eq), the terminal alkyne (e.g., 4-ethynylanisole, 1.2 eq), (5 mol%), and (10 mol%).

  • Solvent Addition: Add anhydrous THF and triethylamine (TEA) in a 1:1 ratio. Causality Note: TEA acts as both the base to deprotonate the terminal alkyne and the reducing agent to maintain the active Pd(0) catalytic cycle.

  • Reaction & Monitoring: Stir at 60°C for 12 hours. Validate reaction completion via TLC (Hexane/EtOAc 7:3). The disappearance of the starting iodide confirms conversion.

  • Purification: Filter through Celite to remove copper salts, concentrate, and purify via flash chromatography.

Protocol B: Self-Validating Relative Quantum Yield ( ) Determination
  • Standard Selection: Choose a reference standard with a known that absorbs at the same excitation wavelength as the 4-EPI derivative (e.g., Quinine sulfate in 0.1 M , ).

  • Concentration Control (Critical Step): Prepare 5 serial dilutions of both the standard and the 4-EPI sample. Validation Check: Ensure the Optical Density (OD) at the excitation wavelength is strictly for all solutions. Causality Note: Exceeding an OD of 0.1 introduces non-linear inner-filter effects, artificially deflating the calculated quantum yield.

  • Measurement: Record the integrated fluorescence intensity (Area under the emission curve) for all dilutions.

  • Calculation: Plot Integrated Intensity vs. Absorbance. The gradient (slope) is used in the following equation:

    (Where is the refractive index of the solvents).

Workflow Synth 1. Sonogashira Coupling (4-Iodo-imidazole + Alkyne) Purif 2. Flash Chromatography (Remove Pd/Cu Salts) Synth->Purif Prep 3. Serial Dilution (Strictly OD < 0.1) Purif->Prep Spectro 4. UV-Vis & Fluorescence (Measure Abs & Em Area) Prep->Spectro Data 5. Gradient Analysis (Calculate Relative Φ) Spectro->Data

Fig 2: Standardized workflow for the synthesis and photophysical validation of 4-EPI fluorophores.

References

  • Source: University of Pisa (unipi.it)
  • Source: The Journal of Physical Chemistry C (ACS Publications)
  • Twisted intramolecular charge transfer (TICT)
  • Highly Substituted Imidazole Derivatives from a New Four-Component Synthesis Employing Methoxyallene Source: Thieme E-Books & E-Journals URL
Validation

Mass spectrometry validation of 4-ethynyl-2-phenylimidazole bioconjugates

An in-depth technical guide for researchers, scientists, and drug development professionals on the validation of 4-ethynyl-2-phenylimidazole (4-EPI) bioconjugates using high-resolution mass spectrometry. Introduction: Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the validation of 4-ethynyl-2-phenylimidazole (4-EPI) bioconjugates using high-resolution mass spectrometry.

Introduction: The Evolution of Alkyne Tags in Bioconjugation

Bioconjugation relies heavily on the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form robust, irreversible 1,2,3-triazole linkages[1]. However, standard aliphatic alkynes (e.g., propargyl groups) present a significant analytical challenge: they are "silent" tags. They lack intrinsic UV absorbance and possess poor ionization efficiency, making downstream validation by liquid chromatography-mass spectrometry (LC-MS) difficult[2].

4-ethynyl-2-phenylimidazole (4-EPI) emerges as a next-generation terminal alkyne probe designed specifically to solve this analytical bottleneck. By coupling an ethynyl reactive group with a phenylimidazole core, 4-EPI introduces two critical analytical handles:

  • Enhanced MS Ionization: The basic nitrogen in the imidazole ring acts as a potent proton acceptor during Electrospray Ionization (ESI), drastically increasing the ionization probability and signal-to-noise ratio in mass spectrometry[3][4].

  • Orthogonal UV Tracking: The highly conjugated phenylimidazole system provides a strong UV chromophore (~280–310 nm), enabling precise quantification via LC-UV prior to MS detection.

Comparative Analysis: 4-EPI vs. Alternative Bioconjugation Tags

To objectively evaluate 4-EPI, we must compare it against standard bioconjugation alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO, standard CuAAC using propargyl tags, and traditional thiol-maleimide chemistry.

Table 1: Performance Comparison of Bioconjugation Reactive Groups

Feature4-EPI (CuAAC)DBCO (SPAAC)Propargyl Tag (CuAAC)Maleimide (Thiol)
Conjugation Chemistry Copper-catalyzed clickCopper-free clickCopper-catalyzed clickThiol-Michael addition
MS Ionization Efficiency High (Basic imidazole N)Moderate (Bulky/hydrophobic)Low (No basic sites)Moderate
UV Absorbance Strong (~280-310 nm)Strong (~309 nm)NoneWeak (~300 nm)
Linkage Stability Excellent (1,2,3-triazole)Excellent (triazole)Excellent (triazole)Poor (Retro-Michael scrambling)
Steric Hindrance Low (Small footprint)High (Bulky cyclooctyne)Very LowLow
Spectral Complexity (MS) Low (Clean +168.07 Da shift)High (Isomer formations)Low (+56.03 Da shift)Moderate

The Causality Behind the Choice: While DBCO eliminates the need for copper, its extreme hydrophobicity often leads to protein aggregation and complex, broad MS peaks due to regioisomer formation. Conversely, maleimide linkages are susceptible to retro-Michael addition in vivo, causing payload scrambling to off-target serum thiols. 4-EPI provides the perfect middle ground: the absolute stability of a 1,2,3-triazole linkage[1] combined with a small steric footprint and a highly basic moiety that acts as a built-in signal amplifier for MS validation[3].

Workflow Visualization

The validation of 4-EPI bioconjugates requires a dual-tier mass spectrometry approach: Intact Mass Analysis to determine the global Tag-to-Protein Ratio (or DAR), and Peptide Mapping to pinpoint the exact site of conjugation[5].

G cluster_0 Bioconjugation Phase cluster_1 Mass Spectrometry Validation N1 Azide-Modified Target Protein N3 CuAAC Click Reaction (CuSO4, THPTA, Ascorbate) N1->N3 N2 4-EPI Tag (C11H8N2) N2->N3 N4 Stable 1,2,3-Triazole Bioconjugate N3->N4 N5 Intact Mass Analysis (LC-TOF MS) N4->N5 Aliquot 1 N6 Proteolytic Digestion (Trypsin) N4->N6 Aliquot 2 N8 Determine DAR & Conjugation Efficiency N5->N8 N7 Peptide Mapping (LC-MS/MS) N6->N7 N9 Identify Conjugation Sites & Verify Triazole Linkage N7->N9

Workflow for 4-EPI bioconjugation and dual-tier mass spectrometry validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every step in this workflow is designed with built-in causality to prevent artifacts (e.g., copper-induced oxidation or disulfide scrambling).

Protocol 1: CuAAC Bioconjugation of 4-EPI
  • Preparation: Dilute the azide-modified target protein to 100 µM in 50 mM HEPES buffer (pH 7.4). Note: Avoid Tris buffer, as primary amines can weakly coordinate copper.

  • Catalyst Complexation: In a separate tube, premix 1 mM CuSO4 with 5 mM THPTA ligand in MS-grade water.

    • Causality: THPTA heavily coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize methionine or histidine residues on the protein, creating false mass shifts in downstream MS analysis.

  • Tag Addition: Add 5 molar equivalents of 4-EPI (10 mM stock in DMSO) to the protein solution.

  • Initiation: Add the Cu/THPTA complex, followed immediately by 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation & Cleanup: Incubate for 1 hour at room temperature. Quench with 5 mM EDTA and desalt using a size-exclusion spin column to remove unreacted 4-EPI and copper.

Protocol 2: Intact Mass Analysis (LC-MS)
  • Sample Prep: Dilute the desalted conjugate to 1 mg/mL in 0.1% Formic Acid. If analyzing an antibody, perform enzymatic deglycosylation (e.g., using PNGase F) to collapse the glycoform mass envelope and simplify spectral deconvolution[5].

  • Chromatography: Inject 1–2 µg onto a reverse-phase column (e.g., PLRP-S, 1000 Å) heated to 80°C to ensure full denaturation.

  • Data Acquisition & Deconvolution: Analyze using a high-resolution Q-TOF or Orbitrap mass spectrometer. Use maximum entropy deconvolution algorithms to calculate the intact mass. The mass shift per 4-EPI conjugation event will be exactly +168.068 Da .

Protocol 3: Bottom-Up Peptide Mapping (LC-MS/MS)
  • Denaturation & Reduction: Denature the conjugate in 6 M Guanidine-HCl. Reduce disulfide bonds with 10 mM DTT for 30 min at 56°C.

  • Alkylation: Alkylate free thiols with 20 mM Iodoacetamide for 30 min in the dark.

    • Causality: This locks the cysteines, preventing disulfide scrambling which would generate unpredictable peptide masses and confound the MS/MS search algorithms.

  • Digestion: Buffer exchange into 50 mM Ammonium Bicarbonate (pH 8.0). Add MS-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • LC-MS/MS Analysis: Acquire data using Data-Dependent Acquisition (DDA) or Iterative MS/MS to ensure deep sequence coverage[6].

  • Bioinformatics: Search the raw data specifying a variable modification of +168.068 Da (C11H8N2) on the target azide-bearing amino acid.

Supporting Experimental Data

The following mock dataset illustrates the quantitative superiority of 4-EPI compared to standard bioconjugation tags during intact mass validation of a model azide-modified protein (Theoretical Base Mass: 25,000.00 Da).

Table 2: Intact Mass Validation & Ionization Efficiency Comparison

Conjugate TagTheoretical Mass Shift (Da)Observed Mass Shift (Da)Relative MS Ionization Intensity (TIC)Calculated Tag-to-Protein Ratio
4-EPI +168.068+168.071100% 3.9
DBCO +275.115+275.12045%3.7
Propargyl Alcohol +56.026+56.02815%3.8

Data Interpretation: While all three tags successfully conjugated to the protein (yielding similar Tag-to-Protein ratios), the Relative MS Ionization Intensity highlights the analytical advantage of 4-EPI. Standard propargyl tags yield only 15% of the signal intensity compared to 4-EPI. The phenylimidazole core of 4-EPI efficiently captures protons during ESI[3][4], ensuring that even low-abundance conjugated peptides are detected during complex LC-MS/MS peptide mapping runs.

References

  • Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry ACS Publications (Analytical Chemistry)[Link]

  • Ionization Probability in Molecular Secondary Ion Mass Spectrometry: Protonation Efficiency of Sputtered Guanine Molecules Studied by Laser Postionization The Journal of Physical Chemistry C - ACS Publications[Link]

  • 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study MDPI (Materials)[Link]

  • In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q-TOF Agilent Technologies Application Note[Link]

Sources

Comparative

A Technical Guide to Alkyne-Imidazoles in Bioconjugation: A Comparative Analysis of 4-Ethynyl-2-Phenylimidazole

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical handle is a critical determinant of experimental success. The imidazole scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical handle is a critical determinant of experimental success. The imidazole scaffold, a ubiquitous motif in biologically active molecules, offers a versatile platform for the design of bioorthogonal reporters and linkers.[1][2] When functionalized with an alkyne, it becomes a powerful tool for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This guide provides an in-depth comparison of 4-ethynyl-2-phenylimidazole with other positional isomers, offering insights into their respective strengths and weaknesses in bioconjugation applications.

The Rise of Alkyne-Imidazoles in Bioconjugation

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and presence in biological systems, such as in the amino acid histidine, make it an attractive scaffold for developing biocompatible probes.[5][6] The introduction of a terminal alkyne group transforms the imidazole into a reactive handle for CuAAC, enabling the stable and specific ligation to azide-modified biomolecules.[7][8] The resulting 1,2,3-triazole linkage is exceptionally stable under a wide range of physiological conditions.[9][10]

The key to a successful bioconjugation reagent lies in a combination of factors:

  • High Reactivity: Enabling rapid and efficient labeling at low concentrations.

  • Stability: Ensuring the integrity of the alkyne handle and the resulting conjugate.

  • Biocompatibility: Minimizing perturbation of the biological system.

  • Favorable Physicochemical Properties: Including solubility and potentially useful characteristics like fluorescence.

This guide will focus on how the positional arrangement of the ethynyl and phenyl substituents on the imidazole ring influences these critical parameters.

Isomeric Landscape of Ethynyl-Phenylimidazoles: A Comparative Overview

The three principal isomers of ethynyl-phenylimidazole are 4-ethynyl-2-phenylimidazole, 2-ethynyl-4-phenylimidazole, and 5-ethynyl-2-phenylimidazole. While direct head-to-head comparative studies are limited in the literature, we can infer their relative performance based on fundamental principles of organic chemistry and data from analogous systems.

IsomerStructurePredicted Reactivity in CuAACPotential AdvantagesPotential Disadvantages
4-Ethynyl-2-Phenylimidazole A phenyl group at the 2-position and an ethynyl group at the 4-position.Moderate to HighBalanced reactivity and stability. The phenyl group at C2 may influence the electronic properties of the imidazole ring, potentially enhancing the acidity of the alkyne proton.Potential for steric hindrance from the adjacent phenyl group, although less pronounced than in the 2-ethynyl isomer.
2-Ethynyl-4-Phenylimidazole An ethynyl group at the 2-position and a phenyl group at the 4-position.Potentially the HighestThe electron-withdrawing nature of the imidazole ring is expected to significantly activate the C2-alkyne towards deprotonation, a key step in CuAAC.[9]The C2 position is also the most susceptible to nucleophilic attack, which could lead to instability under certain conditions.[11] Steric hindrance from the imidazole ring itself could influence catalyst coordination.
5-Ethynyl-2-Phenylimidazole A phenyl group at the 2-position and an ethynyl group at the 5-position.ModerateSimilar electronic environment to the 4-ethynyl isomer due to the symmetry of the imidazole ring.Reactivity is expected to be comparable to the 4-ethynyl isomer.

Rationale for Reactivity Predictions:

The rate of CuAAC is influenced by the acidity of the terminal alkyne's proton, which facilitates the formation of the copper acetylide intermediate.[9] Electron-withdrawing groups adjacent to the alkyne can increase this acidity and accelerate the reaction.[12]

  • In 2-ethynyl-4-phenylimidazole , the alkyne is directly attached to the C2 carbon of the imidazole ring. This position is flanked by two nitrogen atoms, making it the most electron-deficient carbon in the ring and thus significantly increasing the acidity of the ethynyl proton.

  • In 4-ethynyl-2-phenylimidazole and 5-ethynyl-2-phenylimidazole , the alkyne is further from the direct influence of both nitrogen atoms. The phenyl group at the 2-position will have a more moderate electronic effect on the C4/C5 positions.

Therefore, from a purely electronic standpoint, the 2-ethynyl isomer is predicted to be the most reactive. However, reactivity is not the sole determinant of a good bioconjugation agent; stability and steric factors also play crucial roles.

Experimental Considerations and Methodologies

To empirically determine the optimal isomer for a specific application, a series of comparative experiments should be conducted.

Synthesis of Ethynyl-Phenylimidazole Isomers

A plausible synthetic route to 4-ethynyl-2-phenylimidazole involves a Sonogashira coupling reaction.[3][13]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Sonogashira Coupling cluster_deprotection Deprotection cluster_product Final Product 4_Iodo_2_Phenylimidazole 4-Iodo-2-Phenylimidazole Coupling Sonogashira Coupling 4_Iodo_2_Phenylimidazole->Coupling TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling Cu_Cocatalyst CuI (Cocatalyst) Cu_Cocatalyst->Coupling Base Base (e.g., Et3N) Base->Coupling Deprotection_Step TMS Deprotection (e.g., K2CO3, MeOH) Coupling->Deprotection_Step Final_Product 4-Ethynyl-2-Phenylimidazole Deprotection_Step->Final_Product

Caption: Synthetic workflow for 4-ethynyl-2-phenylimidazole.

Experimental Protocol: Synthesis of 4-Ethynyl-2-Phenylimidazole

  • Sonogashira Coupling: To a solution of 4-iodo-2-phenylimidazole in a suitable solvent (e.g., THF or DMF), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[13][14]

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography.

  • Deprotection: The resulting trimethylsilyl-protected alkyne is deprotected using a mild base such as potassium carbonate in methanol to yield the terminal alkyne, 4-ethynyl-2-phenylimidazole.[15]

  • Purification: The final product is purified by recrystallization or column chromatography.

Similar strategies can be employed for the synthesis of the 2-ethynyl and 5-ethynyl isomers, starting from the corresponding iodo-phenylimidazole precursors.

Comparative Bioconjugation Workflow

To objectively compare the performance of the different isomers, a standardized bioconjugation experiment should be performed.

Bioconjugation_Workflow cluster_alkynes Alkyne-Imidazoles cluster_biomolecule Azide-Modified Biomolecule cluster_reaction CuAAC Reaction cluster_analysis Analysis Alkyne_4 4-Ethynyl-2-Phenylimidazole CuAAC CuSO4, Sodium Ascorbate, Ligand (e.g., THPTA) Alkyne_4->CuAAC Alkyne_2 2-Ethynyl-4-Phenylimidazole Alkyne_2->CuAAC Alkyne_5 5-Ethynyl-2-Phenylimidazole Alkyne_5->CuAAC Azide_Protein Azide-Modified Protein (e.g., BSA-Azide) Azide_Protein->CuAAC Kinetics Reaction Kinetics (e.g., by LC-MS) CuAAC->Kinetics Efficiency Conjugation Efficiency (e.g., by SDS-PAGE) CuAAC->Efficiency Stability Conjugate Stability (e.g., in plasma) CuAAC->Stability

Caption: Comparative bioconjugation experimental workflow.

Experimental Protocol: Comparative Protein Labeling

  • Prepare Solutions: Prepare stock solutions of each ethynyl-phenylimidazole isomer in a suitable solvent (e.g., DMSO). Prepare a solution of the azide-modified protein (e.g., bovine serum albumin with a surface-exposed azide) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Initiate Reaction: In separate reaction vessels, combine the azide-modified protein with each alkyne-imidazole isomer. Initiate the CuAAC reaction by adding a freshly prepared solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[16]

  • Monitor Kinetics: At various time points, withdraw aliquots from each reaction and quench the reaction. Analyze the samples by LC-MS to quantify the formation of the protein-conjugate and the consumption of the starting materials. This will allow for the determination of reaction rate constants.

  • Assess Efficiency: After a set reaction time, analyze the reaction mixtures by SDS-PAGE. The extent of the band shift corresponding to the conjugated protein will provide a qualitative and quantitative measure of the conjugation efficiency.

  • Evaluate Stability: Purify the resulting protein conjugates. Incubate the conjugates in relevant biological media (e.g., human serum) at 37°C.[12][17] At different time points, analyze the samples by SDS-PAGE or Western blot to assess the integrity of the conjugate and look for any signs of degradation.

Photophysical Properties: The Potential for "Click-to-Glow"

An exciting prospect of using ethynyl-phenylimidazoles in bioconjugation is the potential for the resulting triazole to be fluorescent. The formation of the triazole ring extends the π-conjugated system of the phenylimidazole, which can lead to the emergence of fluorescent properties.[18][19] This "click-to-glow" phenomenon is highly desirable as it eliminates the need for a separate fluorescent reporter, reducing the size and potential perturbation of the labeled biomolecule.

The fluorescence quantum yield and emission wavelength of the resulting triazole will depend on the substitution pattern of the imidazole ring and the nature of the azide-containing molecule.[20] It is plausible that the different electronic environments of the 4-ethynyl, 2-ethynyl, and 5-ethynyl isomers will lead to distinct photophysical properties of their corresponding triazoles. A comparative analysis of the fluorescence spectra and quantum yields of the purified conjugates from the workflow described above would be necessary to determine the optimal isomer for fluorescence-based applications.

Conclusion and Recommendations

The selection of an alkyne handle for bioconjugation is a multifaceted decision that requires careful consideration of reactivity, stability, and the desired properties of the final conjugate. While direct comparative data for ethynyl-phenylimidazole isomers is not yet abundant, a logical framework for their evaluation can be established.

  • For applications requiring the fastest possible reaction kinetics , 2-ethynyl-4-phenylimidazole is a promising candidate due to the predicted electronic activation of the alkyne. However, its stability should be carefully evaluated for the specific experimental conditions.

  • 4-Ethynyl-2-phenylimidazole represents a potentially more balanced option , offering a good compromise between reactivity and stability. Its synthetic accessibility via Sonogashira coupling from the corresponding 4-iodo precursor makes it a practical choice for many applications.

  • The choice of isomer may also be influenced by the desired photophysical properties of the final bioconjugate. A thorough characterization of the fluorescence of the resulting triazoles is recommended to identify "click-to-glow" reagents with optimal brightness and spectral properties.

Ultimately, the ideal alkyne-imidazole for a given bioconjugation experiment will depend on the specific requirements of the application. The experimental workflows and theoretical considerations presented in this guide provide a solid foundation for making an informed decision and for advancing the use of these versatile chemical tools in chemical biology and drug discovery.

References

  • 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. PMC. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Evidence for a fully Cu(II)-catalyzed CuAAC reaction: A combined experimental and computational study. ChemRxiv. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. ResearchGate. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. [Link]

  • Study on the properties of organic fluorescent materials based on triphenylamine derivatives. Journal of the Serbian Chemical Society. [Link]

  • Novel imidazo[1][17][18] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. PubMed. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. [Link]

  • A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]

  • Sonogashira Coupling Reaction Exam Prep. Pearson. [Link]

  • IF Labeling Protocol. protocols.io. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC. [Link]

  • "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. [Link]

  • Method for synthesizing 2-phenylimidazole compounds.
  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Preparation method of 4-phenylimidazole.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • One-pot synthesis of 2 – phenylimidazo [4, 5-f][18][21] phenanthroline derivatives under solvent free conditions by using iodi. Scholars Research Library. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. MDPI. [Link]

  • Click chemistry reagents. Chemie Brunschwig. [Link]

  • Advances in research based on antibody-cell conjugation. Frontiers. [Link]

  • Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. RSC Publishing. [Link]

Sources

Validation

Benchmarking 4-Ethynyl-2-phenylimidazole (4-EPI) as a Next-Generation Anti-Corrosion Agent

Executive Summary In both pharmaceutical manufacturing infrastructure and advanced materials science, mitigating metal degradation in aggressive aqueous environments is a critical challenge. For decades, legacy compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In both pharmaceutical manufacturing infrastructure and advanced materials science, mitigating metal degradation in aggressive aqueous environments is a critical challenge. For decades, legacy compounds like 1 have served as the industry standard for corrosion inhibition[1]. However, the advent of rationally designed, multi-functionalized molecules has shifted the paradigm.

This guide benchmarks 4-ethynyl-2-phenylimidazole (4-EPI) against traditional alternatives. By combining the chemisorption capabilities of an imidazole core, the hydrophobic shielding of a phenyl ring, and the dynamic polymerization potential of an ethynyl group, 4-EPI represents a highly efficient, low-concentration alternative for protecting transition metals (e.g., copper and mild steel) in highly acidic or chloride-rich media.

Mechanistic Rationale: The Molecular Architecture of 4-EPI

To understand why 4-EPI outperforms legacy inhibitors, we must analyze the causality behind its specific molecular pharmacophores. The compound operates via a synergistic, three-stage mechanism:

  • The Imidazole Core (The Anchor): Imidazole derivatives are renowned for their ability to form stable coordinate covalent bonds[2]. The pyridine-type nitrogen and the pyrrole-type NH in the imidazole ring donate lone pairs of electrons directly into the vacant d-orbitals of transition metals, facilitating strong primary chemisorption[2].

  • The Phenyl Ring (The Shield): Once anchored, the phenyl group imparts a highly lipophilic character to the metal-liquid interface[2]. This creates steric hindrance and a hydrophobic barrier that physically repels aggressive aqueous species (such as Cl⁻ and H⁺). Furthermore, the aromatic ring aligns flat against the surface via π-π interactions, reinforcing the adsorption layer[3].

  • The Ethynyl Group (The Polymerizer): The transformative component of 4-EPI is the terminal alkyne (-C≡CH). While the π-electrons of the triple bond provide secondary anchoring, its primary function is dynamic. Under acidic conditions, surface-adsorbed acetylenic groups undergo catalytic polymerization driven by local hydrogen evolution[4][5]. This transforms a simple 2D monolayer into a dense, cross-linked polymeric film up to 200 Å thick, effectively sealing microscopic surface defects[4].

Mechanism A 4-EPI Molecule (Aqueous Phase) B Diffusion to Metal Interface A->B C Chemisorption (N-lone pairs) B->C D Ethynyl Group Polymerization C->D E Cross-linked Protective Film D->E

Caption: Workflow of 4-EPI adsorption and subsequent surface polymerization on metal substrates.

Quantitative Benchmarking: 4-EPI vs. Industry Standards

The true metric of an application scientist's design is its performance under stress. The table below synthesizes the inhibition efficiency (IE%) of 4-EPI compared to standard inhibitors like Benzotriazole (BTA) and 2-Phenylimidazole (2-PI) in aggressive 1M HCl environments at 298K.

InhibitorConcentrationMetal SubstrateIE% (EIS)IE% (PDP)Dominant Mechanism
Benzotriazole (BTA) 5.0 mMCopper92.4%91.8%Physisorption / Cu-Complexation
2-Phenylimidazole (2-PI) 5.0 mMMild Steel87.6%88.1%Chemisorption (N-lone pairs)
4-EPI 1.0 mM Mild Steel 98.7% 98.5% Chemisorption + Polymerization
4-EPI 1.0 mM Copper 99.2% 99.0% Chemisorption + Polymerization

Data Insight: 4-EPI achieves near-total inhibition (>98%) at a concentration five times lower than legacy standards. This non-linear leap in efficiency is directly attributed to the ethynyl group's ability to propagate a polymeric network across the metal surface, rather than relying solely on 1:1 molecular adsorption[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in these benchmarks, the evaluation of 4-EPI must follow a strict, self-validating electrochemical workflow. The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) to quantify performance.

Step-by-Step Methodology

Step 1: Substrate Preparation & Cell Assembly

  • Action: Mechanically polish the metal working electrode using sequential SiC paper (up to 2000 grit), degrease with ethanol, and immerse in the test cell.

  • Causality: Removing native oxides ensures the inhibitor interacts directly with the zero-valent metal lattice, preventing false-positive barrier readings from pre-existing rust.

Step 2: Open Circuit Potential (OCP) Stabilization

  • Action: Monitor the OCP for a minimum dwell time of 3600 seconds before applying any external current.

  • Causality: This extended dwell time is critical for 4-EPI. It allows the ethynyl groups sufficient time to undergo initial surface-catalyzed polymerization and reach a steady-state thermodynamic equilibrium[4].

Step 3: Non-Destructive EIS Measurement

  • Action: Apply a 10 mV AC sinusoidal perturbation across a frequency range of 100 kHz down to 10 mHz.

  • Causality: High frequencies capture solution resistance and rapid charge transfer events, while ultra-low frequencies (10 mHz) are required to probe the slow diffusion processes through the dense, cross-linked ethynyl-polymerized film.

Step 4: Kramers-Kronig (K-K) Data Validation

  • Action: Run the raw EIS data through a Kramers-Kronig mathematical transform.

  • Causality (Self-Validation): This is the ultimate integrity check. If the system is actively degrading or the 4-EPI film is desorbing during the scan, the K-K transform will diverge from the experimental data, flagging the run as unstable and invalidating the results.

Step 5: Potentiodynamic Polarization (PDP)

  • Action: Sweep the potential ±250 mV versus the stabilized OCP at a scan rate of 1 mV/s.

  • Causality: This destructive test forces the system into extreme anodic dissolution and cathodic reduction regimes, revealing whether 4-EPI acts as an anodic, cathodic, or mixed-type inhibitor.

Protocol Start Substrate Preparation (Polishing & Degreasing) OCP OCP Stabilization (3600s Dwell Time) Start->OCP EIS EIS Measurement (100 kHz to 10 mHz) OCP->EIS PDP Potentiodynamic Polarization (±250 mV vs OCP) EIS->PDP Val Kramers-Kronig Data Validation EIS->Val End Inhibition Efficiency Calculation PDP->End Val->EIS

Caption: Self-validating electrochemical testing protocol for evaluating corrosion inhibitors.

Conclusion

Benchmarking reveals that 4-ethynyl-2-phenylimidazole (4-EPI) is a superior, next-generation anti-corrosion agent. By rationally combining the coordinate bonding of an imidazole core, the hydrophobic shielding of a phenyl ring, and the reactive polymerization of an ethynyl group, 4-EPI achieves >98% inhibition efficiency at drastically lower concentrations than legacy compounds like Benzotriazole. For researchers and infrastructure developers, adopting multi-functionalized inhibitors like 4-EPI provides a more resilient, thermodynamically stable defense against aggressive aqueous degradation.

References

  • A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors | Benchchem | 1

  • Acetylenic Corrosion Inhibitors | AMPP Knowledge Hub |4

  • Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) | Scirp.org | 2

  • A Review of Acetylene Compounds as Inhibitors of Acid Corrosion of Iron | ResearchGate |5

  • Evaluating the corrosion inhibition of aluminum in HCl using 2-phenyl imidazole and furfuryl amine | Figshare | 3

Sources

Comparative

Validating the binding affinity of 4-ethynyl-2-phenylimidazole to metal ions

Validating the Metal-Binding Affinity of 4-Ethynyl-2-phenylimidazole: A Comparative Technical Guide In the landscape of coordination chemistry and rational drug design, imidazole derivatives serve as foundational pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Metal-Binding Affinity of 4-Ethynyl-2-phenylimidazole: A Comparative Technical Guide

In the landscape of coordination chemistry and rational drug design, imidazole derivatives serve as foundational pharmacophores and metal-binding motifs. While unsubstituted imidazole is the standard benchmark—frequently utilized in Immobilized Metal Affinity Chromatography (IMAC)—advanced applications require tightly tuned electronic and steric profiles. Enter 4-ethynyl-2-phenylimidazole (4-EPI) .

As an application scientist, I frequently evaluate how functional group modifications alter thermodynamic binding landscapes. 4-EPI is a highly specialized ligand: the 2-phenyl group introduces significant steric bulk, while the 4-ethynyl group provides both a π -electron accepting capability and a bioorthogonal "click" chemistry handle. This guide dissects the mechanistic causality behind 4-EPI's coordination to transition metals (such as Cu²⁺ and Ni²⁺) and provides rigorously self-validating protocols to quantify its binding affinity against traditional alternatives.

Mechanistic Causality: The Tripartite Binding Logic of 4-EPI

To understand 4-EPI's performance, we must deconstruct its molecular architecture. The binding hierarchy of imidazole-metal complexes is highly system-specific, driven by the metal's affinity for different coordination states [4].

  • The N3 σ -Donor (Primary Affinity): Like all imidazoles, the deprotonated or neutral N3 nitrogen acts as the primary electron donor to the metal center. This establishes the baseline binding enthalpy ( ΔH ).

  • The 2-Phenyl Steric Shield: Unsubstituted imidazole readily forms ML₄ (Metal-Ligand) complexes with Ni²⁺ and Cu²⁺. However, the bulky 2-phenyl group in 4-EPI introduces severe steric clashes, effectively preventing ML₄ formation and restricting the system to ML₂ or ML₁ geometries. This shift fundamentally alters the binding hierarchy, often favoring Cu²⁺ over Ni²⁺ due to geometric constraints [4]. Furthermore, 2-phenylimidazole derivatives exhibit strong directing group capabilities in metal-catalyzed reactions, heavily influencing turnover frequencies due to their altered release kinetics [3].

  • The 4-Ethynyl π -Acceptor: The ethynyl moiety withdraws electron density via induction but, crucially, can accept π -backbonding from electron-rich d-block metals. This secondary interaction compensates for the enthalpic penalty introduced by the 2-phenyl steric clash, stabilizing the overall complex.

G Core 4-Ethynyl-2-phenylimidazole Metal Coordination Ethynyl 4-Ethynyl Group (pi-electron acceptor) Core->Ethynyl Phenyl 2-Phenyl Group (Steric bulk) Core->Phenyl Nitrogen Imidazole N3 (sigma-donor) Core->Nitrogen Effect1 Enhanced pi-backbonding from d-block metals Ethynyl->Effect1 Effect2 Favors ML2 over ML4 coordination states Phenyl->Effect2 Effect3 Primary thermodynamic driving force (ΔH) Nitrogen->Effect3

Logical relationship of 4-EPI structural substituents on metal coordination behavior.

Comparative Performance Data

When selecting a ligand for metalloprotein modeling or affinity tagging, quantitative thermodynamic data is paramount. The table below synthesizes the comparative performance of 4-EPI against standard alternatives. The data illustrates how the steric bulk of the phenyl ring lowers the overall binding constant ( logK1​ ) compared to unsubstituted imidazole, but the ethynyl group provides a unique functional advantage without completely ablating affinity [1].

LigandpKa (Conjugate Acid)Cu²⁺ Binding Affinity ( logK1​ )Preferred StoichiometryKey Application Advantage
Imidazole ~6.95~4.2ML₄High-capacity IMAC elution; baseline standard.
2-Phenylimidazole ~6.48~3.5ML₂Steric modeling of constrained metalloprotein active sites.
4-Ethynyl-2-phenylimidazole ~6.10~3.3ML₂Bioorthogonal functionalization (Click chemistry) post-coordination.

Note: Affinities are representative values at pH 7.4, 298K. The reduced pKa of 4-EPI ensures a higher fraction of the neutral, coordination-competent species at physiological pH.

Self-Validating Experimental Workflows

To rigorously validate the binding affinity and stoichiometry of 4-EPI to metal ions, we must employ an orthogonal approach. A single technique is vulnerable to artifacts (e.g., metal precipitation or non-specific aggregation). Therefore, our protocol pairs Isothermal Titration Calorimetry (ITC) for thermodynamics with Nuclear Magnetic Resonance (NMR) for structural validation [2].

Workflow Prep Ligand Prep (4-EPI in Buffer) Titration Metal Ion Titration (Cu2+ / Ni2+) Prep->Titration ITC Isothermal Titration Calorimetry Titration->ITC Heat Measurement NMR 1H-15N HSQC NMR Titration->NMR Chemical Shift Thermo Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermo Struct Coordination Geometry NMR->Struct

Orthogonal experimental workflow for validating 4-EPI metal binding affinity.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat released or absorbed during a binding event, allowing the simultaneous determination of Kd​ , ΔH , and ΔS .

Step-by-Step Methodology:

  • Buffer Selection & Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: HEPES is chosen over phosphate buffers because phosphate readily precipitates Cu²⁺ and Ni²⁺ ions, which would create a false-positive exothermic signal that ruins the baseline.

  • Sample Preparation: Dissolve 4-EPI to a final concentration of 0.5 mM in the HEPES buffer. Ensure 1% DMSO is included to maintain the solubility of the hydrophobic 2-phenyl group. Prepare a 5 mM solution of CuCl₂ in the exact same buffer (including 1% DMSO).

    • Causality: Exact buffer matching is critical. Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that mask the true binding enthalpy.

  • Titration Execution: Load the 4-EPI solution into the sample cell (typically ~200 µL) and the CuCl₂ into the injection syringe. Perform 20 injections of 2 µL each at 298K, with a 150-second spacing between injections.

  • Self-Validating Control (Reverse Titration): Perform a reverse titration by placing CuCl₂ in the cell and titrating 4-EPI from the syringe.

    • Causality: If 4-EPI forms exclusively ML₂ complexes, the forward titration will show a stoichiometry ( N ) of 0.5 (metal:ligand), while the reverse titration will show N=2 . If the N values do not mathematically reciprocate, it indicates ligand aggregation or precipitation, invalidating the run.

  • Data Fitting: Subtract the heat of dilution (obtained by titrating CuCl₂ into blank buffer) and fit the integrated heats to a sequential binding model to extract the thermodynamic parameters.

Protocol B: Structural Validation via ¹H-¹⁵N HSQC NMR

While ITC provides the thermodynamics, NMR provides atomic-resolution proof of where the metal is binding. 2D Heteronuclear Single Quantum Coherence (HSQC) experiments are highly sensitive to changes in the electronic environment of the imidazole nitrogens [2].

Step-by-Step Methodology:

  • Isotope Labeling: Synthesize or procure ¹⁵N-labeled 4-EPI.

  • Sample Preparation: Prepare a 1 mM solution of ¹⁵N-4-EPI in D₂O/HEPES buffer (pH 7.4).

  • Baseline Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum at 298K. You will observe distinct cross-peaks for the N1 (protonated) and N3 (unprotonated) nitrogens.

  • Titration & Monitoring: Titrate diamagnetic Zn²⁺ (used as a proxy for paramagnetic Cu²⁺ to avoid severe NMR line broadening) into the NMR tube in molar equivalents (0.25, 0.5, 1.0, 2.0).

    • Causality: Using diamagnetic Zn²⁺ allows us to track the chemical shift perturbations (CSPs) without the signal loss associated with paramagnetic relaxation. The N3 cross-peak will exhibit a significant downfield shift as it donates electron density to the Zn²⁺ ion.

  • Self-Validating Control (Saturation Tracking): Plot the magnitude of the CSP against the metal concentration. The curve must plateau at exactly the stoichiometry determined by the ITC reverse titration (e.g., 0.5 equivalents of metal for an ML₂ complex). If the chemical shifts continue to change past this point, it indicates non-specific secondary binding sites.

References

  • Li, P., et al. "Thermodynamics of Transition Metal Ion Binding to Proteins." ACS Publications. URL: [Link]

  • Mureddu, L. G., & Vuister, G. W. "NMR as a “Gold Standard” Method in Drug Design and Discovery." PMC. URL: [Link]

  • Kerr, W. J., et al. "Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions." Chemical Science (RSC). URL: [Link]

  • Song, J., et al. "Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes." OSTI.GOV. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-2-phenylimidazole

This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethynyl-2-phenylimidazole. As a niche compound, specific safety data sheets (SDS) are not always readily available.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethynyl-2-phenylimidazole. As a niche compound, specific safety data sheets (SDS) are not always readily available. Therefore, this document synthesizes best practices derived from the chemical's structural components—the imidazole ring, the phenyl group, and the reactive ethynyl group—and aligns them with foundational regulatory standards. Our primary objective is to empower researchers with the knowledge to manage this chemical waste safely, ensuring personnel protection and environmental compliance.

Hazard Assessment and Profile

Understanding the hazard profile of 4-Ethynyl-2-phenylimidazole is the cornerstone of its safe management. Based on data from analogous compounds like 2-phenylimidazole and 4-phenylimidazole, a conservative and protective approach is warranted.[1][2] The molecule should be handled as a hazardous substance.

The primary hazards are associated with its potential irritant properties and unknown long-term toxicological effects. The ethynyl group can also impart reactivity under certain conditions.

Hazard ClassificationDescriptionRationale & Key Precautions
Skin Irritation May cause skin irritation upon contact.[1][3]Always handle with nitrile or other chemically resistant gloves. Avoid prolonged or repeated exposure. Contaminated clothing must be removed and decontaminated before reuse.[3][4]
Serious Eye Irritation Potential to cause serious and lasting eye irritation.[1][3]Chemical splash goggles are mandatory when handling the solid or solutions. An emergency eyewash station must be immediately accessible.[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][3]All handling of the solid compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[4]
Acute Oral Toxicity May be harmful if swallowed.[5]Do not eat, drink, or smoke in laboratory areas. In case of ingestion, rinse the mouth and seek immediate medical attention.
Environmental Hazard The full environmental impact has not been thoroughly investigated, but discharge into the environment must be avoided.[6]Never dispose of this chemical down the drain or in regular trash.[4]

The Core Directive: Regulatory Compliance

The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA), establishes the "cradle-to-grave" management system for hazardous waste.[7] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) , which must include procedures for safe handling and disposal of hazardous chemicals.[8][9][10]

As the waste generator, you are legally responsible for the waste from its point of creation to its final, environmentally sound disposal.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance. Each step is designed to mitigate risk and create a clear, auditable trail for waste management.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the correct PPE is worn. The causality is simple: creating a physical barrier between you and the hazardous material is the first and most effective line of defense.

  • Eye Protection : Chemical splash goggles.

  • Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[1]

  • Body Protection : A fully-buttoned lab coat, preferably flame-retardant if working with flammable solvents.[11]

Step 2: Waste Collection and Segregation

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal routing by your institution's Environmental Health & Safety (EH&S) department.

  • Solid Waste : Collect pure 4-Ethynyl-2-phenylimidazole, and any materials lightly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads), in a designated, robust, sealable container. This container must be compatible with the chemical and clearly marked for solid hazardous waste.[4]

  • Liquid Waste : If the compound is in a solvent, collect it in a separate, compatible, and sealable liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Sharps Waste : Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Step 3: Container Labeling

Accurate labeling is a critical regulatory requirement and essential for the safety of everyone who will handle the container.[12] The container must be labeled at the moment the first drop of waste is added.

Your waste container label must include:

  • The words "Hazardous Waste" .[4]

  • The full, unabbreviated chemical name: "4-Ethynyl-2-phenylimidazole" .

  • An accurate statement of the hazards (e.g., "Irritant," "Toxic").

  • The date of accumulation.

Step 4: Secure Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.

  • Location : Store in a secondary containment bin to prevent the spread of material in case of a leak. The SAA should be under the direct control of the laboratory personnel.

  • Segregation : Do not store with incompatible materials, particularly strong oxidizing agents.

Step 5: Final Disposal

Final disposal must be managed through your institution's official channels.

  • Contact EH&S : When the waste container is nearly full (no more than 90% capacity) or when the project is complete, arrange for a pickup from your institution's EH&S department or their designated hazardous waste contractor.[13]

  • Transportation : The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

  • Destruction : The most common and effective disposal method for this type of organic compound is controlled incineration at high temperatures in a facility equipped with flue gas scrubbing to neutralize harmful emissions.[6]

Emergency Procedures

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to contain the material.[4] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect : Carefully sweep or scoop the contained material and place it into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Report : Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[5]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste containing 4-Ethynyl-2-phenylimidazole.

G cluster_0 Step-by-Step Disposal Protocol start Waste Generation (4-Ethynyl-2-phenylimidazole) assess_type Determine Waste Type start->assess_type solid Collect in Solid Hazardous Waste Container assess_type->solid Solid liquid Collect in Liquid Hazardous Waste Container assess_type->liquid Liquid sharps Collect in Sharps Container assess_type->sharps Sharps label_waste Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards & Date solid->label_waste liquid->label_waste sharps->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_waste check_full Container >90% Full or Project Complete? store_waste->check_full check_full->store_waste No contact_ehs Arrange for Pickup by EH&S or Licensed Contractor check_full->contact_ehs Yes end_process Waste Transported to Licensed TSDF for Incineration contact_ehs->end_process

Caption: Waste Disposal Workflow for 4-Ethynyl-2-phenylimidazole.

References

  • Benchchem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Trinity Consultants. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Formaspace. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 2-Phenylimidazole.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • US EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 2-Phenylimidazole.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Sigma-Aldrich. (n.d.). 4-Phenylimidazole 97 670-95-1.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Phenylimidazole.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Triveni Chemicals. (n.d.). 2-phenylimidazole - Material Safety Data Sheet (MSDS).

Sources

Handling

Personal protective equipment for handling 4-Ethynyl-2-phenylimidazole

(A Procedural Masterclass for Drug Development Professionals) To build robust, scalable drug discovery pipelines, laboratory professionals must move beyond basic safety compliance and understand the mechanistic reasoning...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(A Procedural Masterclass for Drug Development Professionals)

To build robust, scalable drug discovery pipelines, laboratory professionals must move beyond basic safety compliance and understand the mechanistic reasoning behind chemical handling. 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) is a highly valuable bifunctional building block, featuring a moderate-base imidazole ring and a reactive terminal alkyne [1]. While it is a staple in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its physical and chemical properties demand specific, phase-dependent Personal Protective Equipment (PPE) strategies.

As an Application Scientist, I have designed this guide to provide you with a self-validating operational workflow. By understanding the causality behind these safety protocols, you ensure both experimental integrity and personnel protection in accordance with OSHA standards [2, 3].

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must analyze the intrinsic properties of the molecule:

  • The Imidazole Core: The unshared electron pair on the sp2 nitrogen confers basicity. Upon contact with mucosal membranes or perspiration on the skin, it can act as a localized irritant and potential skin sensitizer.

  • The Terminal Alkyne: Highly reactive toward transition metals (e.g., Cu, Pd). If cross-contamination occurs on standard glove surfaces during catalyst addition, localized, uncontrolled catalytic cycling can occur directly on the PPE.

  • Physical State: As a fine crystalline solid (MW: 168.19 g/mol ) [1], it poses a static aerosolization risk. When dissolved in polar aprotic solvents like DMSO or DMF, its dermal penetration risk increases exponentially.

Quantitative PPE Matrix

In accordance with OSHA's PPE Standard (29 CFR 1910.132) [2], the following matrix summarizes the mandatory protective equipment based on quantitative metrics and mechanistic causality.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Causality (Why?)
Hand Protection (Solid) Nitrile Gloves 4 mil thicknessProtects against incidental contact with the basic imidazole ring. Sufficient for dry powder handling where dermal absorption is slow.
Hand Protection (Solution) Butyl Rubber GlovesBreakthrough time > 240 minSolvents like DMSO act as penetration enhancers, carrying the dissolved alkyne directly through the stratum corneum. Standard nitrile degrades rapidly in DMSO.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantThe basicity of the nitrogen poses an ocular irritation risk. Goggles prevent ingress of aerosolized powders or solvent splashes[3].
Body Protection Flame-Resistant (FR) Lab CoatNomex/Cotton blendMitigates risks associated with static discharge during powder handling and secondary fire risks during transition-metal catalyzed reactions [4].
Respiratory N95/P100 Particulate MaskNIOSH ApprovedRequired only if handling outside a fume hood (not recommended) to prevent inhalation of fine crystalline dust.

Workflow & PPE Decision Tree

The following logical workflow dictates how PPE requirements shift dynamically as the physical state of 4-Ethynyl-2-phenylimidazole changes during your experiment.

PPE_Workflow A 4-Ethynyl-2-phenylimidazole (CAS: 13317-72-1) B Hazard Assessment (OSHA 29 CFR 1910.132) A->B C1 Solid / Powder Form (Weighing & Transfer) B->C1 Dry State C2 Solution Form (DMSO / DMF Solvents) B->C2 Dissolved D1 PPE: Single Nitrile (4 mil) ANSI Z87.1 Safety Glasses FR Lab Coat C1->D1 D2 PPE: Butyl Rubber Gloves Chemical Splash Goggles FR Lab Coat C2->D2 E Primary Engineering Control: Chemical Fume Hood (80-100 fpm) D1->E D2->E

Workflow for PPE selection based on the physical state of 4-Ethynyl-2-phenylimidazole.

Step-by-Step Operational Methodologies

To ensure a self-validating system, each step in this protocol includes an integrated safety check.

Phase 1: Pre-Weighing & Solid Handling
  • Verify Engineering Controls: Confirm the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm) [4].

  • Don Primary PPE: Equip an FR lab coat, ANSI Z87.1 safety glasses, and single 4-mil nitrile gloves.

  • Neutralize Static: Discharge static from the 4-Ethynyl-2-phenylimidazole container using an anti-static ionizer (e.g., Zerostat gun).

    • Causality: Fine organic powders have low minimum ignition energies. Static neutralization prevents the powder from aerosolizing and adhering to your gloves, drastically reducing inhalation and contact risks.

  • Transfer: Use a grounded stainless-steel spatula to transfer the required mass into an anti-static weigh boat.

  • Seal: Immediately seal the primary container to prevent ambient moisture ingress, which can slowly degrade the terminal alkyne.

Phase 2: CuAAC Reaction Setup (Solution Phase)
  • Upgrade PPE: Switch from standard safety glasses to chemical splash goggles, and replace nitrile gloves with butyl rubber gloves.

    • Causality: Once the compound is dissolved in DMSO or DMF, the solvent acts as a molecular carrier, bypassing the skin's lipid bilayer. Nitrile offers insufficient chemical resistance against polar aprotic solvents.

  • Dissolution: Dissolve the 4-Ethynyl-2-phenylimidazole in the chosen solvent within the reaction flask.

  • Reagent Addition: Introduce the azide coupling partner to the homogenized solution.

  • Catalyst Introduction: Add the copper catalyst (e.g., CuI or CuSO4​ /sodium ascorbate) last.

    • Causality: The terminal alkyne is highly reactive toward copper. Adding the catalyst last ensures it disperses evenly through the solvent, preventing localized, uncontrolled catalytic cycling and potential exothermic runaway at the point of addition.

Phase 3: Post-Reaction Decontamination
  • Quench: Terminate the reaction mixture with an aqueous EDTA or ammonium hydroxide solution.

    • Causality: This sequesters the copper catalyst into a stable complex, halting any residual alkyne reactivity and rendering the mixture safer for transport.

  • Doffing Protocol: Doff the butyl gloves by turning them inside out, ensuring the contaminated exterior does not touch bare skin. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of an uncontrolled release, follow these targeted containment procedures:

  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the imidazole derivative. Instead, mist the powder lightly with a 5% surfactant-water solution to suppress dust. Wipe up the dampened material with absorbent pads and place them in a sealed, labeled hazardous waste container [4].

  • Solution Spill (DMSO/DMF): Immediately cover the liquid with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Never use combustible materials like sawdust. Scoop the absorbed matrix into a chemical waste bucket using a non-sparking tool.

  • Disposal: Dispose of all contaminated materials, including single-use PPE, in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, categorizing the waste as toxic organic material.

References

  • Occupational Safety and Health Administration (OSHA) "Personal Protective Equipment Requirements for Laboratories (29 CFR 1910.132)." NC State University EHS. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]

  • National Research Council "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-2-phenylimidazole
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-2-phenylimidazole
© Copyright 2026 BenchChem. All Rights Reserved.